molecular formula C21H29ClN2O8S B1667249 Amlodipine mesylate CAS No. 246852-12-0

Amlodipine mesylate

Katalognummer: B1667249
CAS-Nummer: 246852-12-0
Molekulargewicht: 505.0 g/mol
InChI-Schlüssel: MUVFCHUBATVFPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amlodipine mesylate is the methanesulfonate salt form of Amlodipine, a dihydropyridine-class calcium channel blocker that is widely utilized in cardiovascular and pharmacological research . Its primary research value lies in its prolonged inhibition of voltage-dependent L-type calcium channels, which blocks the initial influx of calcium ions into vascular smooth muscle cells . This mechanism leads to peripheral vasodilation, a reduction in peripheral vascular resistance, and a subsequent decrease in blood pressure, making it a critical compound for studying hypertension and vascular tone in experimental models . Beyond hypertension, its applications extend to the study of chronic stable angina and vasospastic (Prinzmetal) angina, where it is investigated for its ability to reduce coronary vasospasm and increase blood and oxygen supply to the heart . Researchers also employ this compound in off-label investigations, including Raynaud's phenomenon, due to its vasodilatory effects on peripheral vessels, and in models of diabetic nephropathy, often in combination with other agents . The mesylate salt offers specific physicochemical properties that can be advantageous for formulation stability and solubility in various in vitro and in vivo research settings . With a long elimination half-life of 30-50 hours, it enables sustained effect in prolonged studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.CH4O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-5(2,3)4/h5-8,17,23H,4,9-11,22H2,1-3H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVFCHUBATVFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246852-12-0
Record name Amlodipine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246852-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amlodipine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246852120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMLODIPINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/291Y33EZHA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amlodipine Mesylate's Core Mechanism of Action on L-type Calcium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which amlodipine (B1666008) mesylate, a third-generation dihydropyridine (B1217469) calcium channel blocker, exerts its therapeutic effects through the modulation of L-type calcium channels. This document delves into the quantitative aspects of its binding kinetics, the intricacies of its interaction with the channel, and the experimental methodologies used to elucidate these mechanisms.

Introduction: The Role of L-type Calcium Channels and Amlodipine's Therapeutic Significance

Voltage-gated L-type calcium channels (LTCCs) are critical mediators of calcium influx into excitable cells, including vascular smooth muscle and cardiac myocytes.[1][2] This influx triggers a cascade of events leading to muscle contraction.[1][3] Amlodipine, a widely prescribed medication for hypertension and angina, selectively inhibits these channels, leading to vasodilation and a reduction in cardiac workload.[3][4][5][6] Its unique pharmacokinetic profile, characterized by a slow onset and long duration of action, is a direct consequence of its distinct interaction with the L-type calcium channel.[7][8]

Molecular Mechanism of Action: A Multi-faceted Interaction

Amlodipine's interaction with the L-type calcium channel is complex, involving voltage-dependent binding, allosteric modulation, and a preference for specific channel states.

Binding to the Dihydropyridine Receptor Site

Amlodipine, like other dihydropyridines, binds to a specific receptor site on the α1 subunit of the L-type calcium channel.[9] Structural studies have revealed that this binding site is located on the external, lipid-facing surface of the pore module, at the interface of two subunits.[9][10] This interaction is not a simple occlusion of the pore but rather an allosteric modulation of channel function.[4][10]

Voltage- and Use-Dependence

The inhibitory action of amlodipine is both voltage- and use-dependent.[11][12] Its potency is significantly enhanced at more depolarized membrane potentials.[11][13] This is because amlodipine exhibits a higher affinity for the activated and inactivated states of the channel compared to the resting state.[10] Consequently, in tissues where cells are persistently depolarized, such as in hypertensive vascular smooth muscle, amlodipine's blocking effect is more pronounced.[10] Furthermore, the inhibitory effect of amlodipine increases with the frequency of channel activation, a property known as use-dependence.[11][12]

Effects on Channel Gating

Amlodipine modulates the gating properties of the L-type calcium channel. It shifts the steady-state inactivation curve to more hyperpolarized potentials, meaning that the channels become inactivated at more negative membrane potentials.[11][14] Studies have shown that S-amlodipine, the active enantiomer, shifts both the steady-state activation and inactivation curves to the left.[15] This alteration in gating kinetics contributes to the overall reduction in calcium influx.

Slow Onset and Offset of Action

A distinguishing feature of amlodipine is its slow onset of action and prolonged duration of effect.[7] This is attributed to its slow association with and dissociation from the dihydropyridine binding site.[8] Radioligand binding studies have demonstrated that amlodipine dissociates very slowly from its binding sites.[8] This slow kinetic profile contributes to its long half-life and allows for once-daily dosing.[1]

Quantitative Data on Amlodipine-LTCC Interaction

The following tables summarize key quantitative data from various studies, providing a comparative view of amlodipine's affinity and potency.

Table 1: Binding Affinity (Kd) of Amlodipine for L-type Calcium Channels

PreparationRadioligandKd (nM)Reference
Rat Cardiac Membranes(-)[3H]Amlodipine1.64 ± 0.17[8]
Rat Cardiac Membranes(-)[3H]Amlodipine1.68 ± 0.12[16]

Table 2: Inhibitory Potency (IC50) of Amlodipine on L-type Calcium Channels

PreparationMethodIC50Reference
Depolarised Rat AortaCa2+-induced contractions1.9 nM[7]
Rat Aorta (45 mM K+)Depolarising step-induced contractions19.4 nM[7]
CaVAb (bacterial model)Electrophysiology (after pulse train)10 nM[10]
CaVAb I199S mutantElectrophysiology112 nM[10]
L-type Ca2+ channels (oocytes)Electrophysiology (-100 mV holding potential)2.4 µM[17]
N-type Ca2+ channels (oocytes)Electrophysiology (-100 mV holding potential)5.8 µM[17]
Quaternary AmlodipineRadioligand DHP binding4.2 ± 0.6 µM[18][19]

Table 3: Effects of S-Amlodipine on L-type Calcium Channel Current in Rat Ventricular Myocytes

Concentration% Inhibition of ICa-LHalf-inactivation Voltage (mV)
0.1 µM1.5 ± 0.2-27.16 ± 4.48
0.5 µM25.4 ± 5.3-28.69 ± 4.52
1 µM65.2 ± 7.3-31.19 ± 4.17
5 µM78.4 ± 8.1-32.63 ± 4.34
10 µM94.2 ± 5.0-35.16 ± 4.46
Reference:[14][15]

Experimental Protocols

The understanding of amlodipine's mechanism of action has been built upon a foundation of key experimental techniques.

Patch-Clamp Electrophysiology
  • Objective: To directly measure the effect of amlodipine on the ionic currents flowing through L-type calcium channels in single cells.

  • Methodology:

    • Cell Preparation: Isolation of single cells, such as ventricular myocytes or vascular smooth muscle cells.[11][14]

    • Recording Configuration: The whole-cell patch-clamp technique is typically employed.[14][20] A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior.

    • Voltage Protocol: A series of voltage steps are applied to the cell to activate, inactivate, and de-inactivate the L-type calcium channels. The resulting currents are recorded.

    • Drug Application: Amlodipine is applied to the extracellular solution at various concentrations.

    • Data Analysis: The effects of amlodipine on peak current amplitude, current-voltage relationship, steady-state activation and inactivation, and recovery from inactivation are analyzed.[11][14]

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Kd) and density (Bmax) of amlodipine to its receptor site on the L-type calcium channel.

  • Methodology:

    • Membrane Preparation: Isolation of membrane fragments rich in L-type calcium channels, such as from cardiac or skeletal muscle.[8][16]

    • Radioligand: A radiolabeled form of amlodipine, such as (-)[3H]amlodipine, is used.

    • Incubation: The membrane preparation is incubated with increasing concentrations of the radioligand.

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

    • Data Analysis: Scatchard analysis is performed to determine the Kd and Bmax values.[21] Competition binding assays with other calcium channel blockers can also be performed to characterize the binding site.[8][16]

Calcium Imaging
  • Objective: To visualize and quantify changes in intracellular calcium concentration in response to amlodipine.

  • Methodology:

    • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 or Fura-5F.[22][23]

    • Stimulation: Cells are stimulated to induce calcium influx through L-type calcium channels.

    • Drug Application: Amlodipine is applied to the cells.

    • Imaging: Changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are monitored using fluorescence microscopy.

    • Data Analysis: The effect of amlodipine on the amplitude and kinetics of the calcium signal is quantified.

Visualizing the Mechanism: Signaling Pathways and Workflows

Signaling Pathway of L-type Calcium Channel Blockade by Amlodipine

G cluster_0 Vascular Smooth Muscle Cell Amlodipine Amlodipine (extracellular) LTCC L-type Calcium Channel (α1 subunit) Amlodipine->LTCC Binds to DHP receptor Ca_influx Ca²⁺ Influx LTCC->Ca_influx Inhibits Calmodulin Calmodulin Ca_influx->Calmodulin Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK_active Activates Contraction Muscle Contraction MLCK_active->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

Caption: Amlodipine's blockade of L-type calcium channels inhibits calcium influx, leading to vasodilation.

Experimental Workflow for Patch-Clamp Electrophysiology

G start Start cell_prep Cell Isolation (e.g., myocytes) start->cell_prep patch Whole-Cell Patch Clamp cell_prep->patch protocol Apply Voltage Protocol patch->protocol record_base Record Baseline Current protocol->record_base apply_drug Apply Amlodipine record_base->apply_drug record_drug Record Current with Amlodipine apply_drug->record_drug analysis Data Analysis (IC50, Gating Shift) record_drug->analysis end End analysis->end

Caption: Workflow for assessing amlodipine's effect on L-type calcium channels using patch-clamp.

Logical Relationship of Amlodipine's Voltage-Dependent Action

G Depolarization Membrane Depolarization (e.g., in Hypertension) Channel_State Increased proportion of Activated/Inactivated LTCC States Depolarization->Channel_State Amlodipine_Affinity Higher Affinity of Amlodipine for LTCC Channel_State->Amlodipine_Affinity Increased_Block Enhanced Channel Blockade Amlodipine_Affinity->Increased_Block Therapeutic_Effect Potentiated Therapeutic Effect Increased_Block->Therapeutic_Effect

References

Amlodipine: A Comprehensive Technical Guide to its Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the molecular structure and prevalent synthesis pathways of amlodipine (B1666008), a widely used calcium channel blocker. The information is curated to be a valuable resource for professionals engaged in pharmaceutical research and development.

Molecular Structure of Amlodipine

Amlodipine is a dihydropyridine (B1217469) calcium antagonist.[1] Its chemical name is (RS)-3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate.[2] The molecule possesses a chiral center at the C4 position of the dihydropyridine ring, and is therefore a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers.[1] The calcium channel blocking activity primarily resides in the S-(-) isomer.[1]

Molecular Formula: C₂₀H₂₅ClN₂O₅[1]

Molecular Weight: 408.88 g/mol [3]

Synthesis of Amlodipine

The most common and industrially significant method for synthesizing amlodipine is the Hantzsch pyridine (B92270) synthesis.[4][5] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia.[5][6] A prevalent industrial route utilizes a phthalimide-protected amino group to prevent side reactions, which is subsequently deprotected to yield the final amlodipine molecule.[4]

Racemic Synthesis via Hantzsch Reaction

The Hantzsch synthesis of amlodipine typically proceeds in two main stages: the formation of a protected intermediate, phthalimidoamlodipine (B1677751), followed by its deprotection.

Logical Flow of Racemic Amlodipine Synthesis

Racemic Amlodipine Synthesis Pathway cluster_0 Stage 1: Hantzsch Condensation cluster_1 Stage 2: Deprotection cluster_2 Final Product Formation 2-Chlorobenzaldehyde (B119727) 2-Chlorobenzaldehyde Phthalimidoamlodipine Phthalimidoamlodipine 2-Chlorobenzaldehyde->Phthalimidoamlodipine Condensation Ethyl 4-(2-phthalimidoethoxy)acetoacetate Ethyl 4-(2-phthalimidoethoxy)acetoacetate Ethyl 4-(2-phthalimidoethoxy)acetoacetate->Phthalimidoamlodipine Methyl 3-aminocrotonate Methyl 3-aminocrotonate Methyl 3-aminocrotonate->Phthalimidoamlodipine Amlodipine (Racemic) Amlodipine (Racemic) Phthalimidoamlodipine->Amlodipine (Racemic) Deprotection Methylamine Methylamine Methylamine->Amlodipine (Racemic) Amlodipine Besylate Amlodipine Besylate Amlodipine (Racemic)->Amlodipine Besylate Salt Formation Benzenesulfonic acid Benzenesulfonic acid Benzenesulfonic acid->Amlodipine Besylate

Caption: Racemic synthesis of amlodipine via the Hantzsch reaction.

Protocol 1: Synthesis of Phthalimidoamlodipine Intermediate [4]

  • Knoevenagel Condensation: Equimolar amounts of 2-chlorobenzaldehyde and ethyl 4-(2-phthalimidoethoxy)acetoacetate are refluxed in a suitable solvent such as isopropanol, with a catalytic amount of a base like piperidine. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Dihydropyridine Ring Formation: After cooling the reaction mixture from the previous step, an equimolar amount of methyl 3-aminocrotonate is added. The mixture is then heated to reflux for several hours until the reaction is complete, as indicated by TLC.

  • Isolation and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude phthalimidoamlodipine is then purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexane.

Protocol 2: Deprotection of Phthalimidoamlodipine to Amlodipine [4]

  • Reaction Setup: The purified phthalimidoamlodipine is suspended in a suitable solvent, and an aqueous solution of a primary amine, such as methylamine, is added.

  • Reaction and Monitoring: The reaction mixture is stirred at room temperature or with gentle heating. The progress of the deprotection is monitored by TLC.

  • Isolation of Amlodipine: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent, and the phthalhydrazide (B32825) byproduct is removed by filtration. The filtrate containing amlodipine is then purified, often by conversion to a salt (e.g., besylate) and subsequent recrystallization.

Asymmetric Synthesis and Chiral Resolution

Due to the stereospecific activity of the amlodipine enantiomers, methods for their asymmetric synthesis and chiral resolution are of significant interest.

Workflow for Chiral Resolution of Racemic Amlodipine

Chiral Resolution of Amlodipine Racemic Amlodipine Racemic Amlodipine Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Amlodipine->Diastereomeric Salt Formation Chiral Resolving Agent (e.g., L-tartaric acid) Chiral Resolving Agent (e.g., L-tartaric acid) Chiral Resolving Agent (e.g., L-tartaric acid)->Diastereomeric Salt Formation Fractional Crystallization Fractional Crystallization Diastereomeric Salt Formation->Fractional Crystallization Separated Diastereomers Separated Diastereomers Fractional Crystallization->Separated Diastereomers Acidification Acidification Separated Diastereomers->Acidification S-(-)-Amlodipine S-(-)-Amlodipine Acidification->S-(-)-Amlodipine R-(+)-Amlodipine R-(+)-Amlodipine Acidification->R-(+)-Amlodipine

Caption: Chiral resolution of racemic amlodipine.

Protocol 3: Chiral Resolution of Racemic Amlodipine using L-tartaric acid

  • Salt Formation: Racemic amlodipine is dissolved in a suitable solvent, such as dimethylacetamide (DMAC). L-tartaric acid is then added to the solution to form diastereomeric salts.

  • Precipitation and Filtration: The R-(+)-amlodipine-hemi-L-tartrate-DMAC solvate precipitates from the solution. The precipitate is then isolated by filtration.

  • Liberation of Enantiomers: The separated diastereomeric salt is treated with a base to liberate the R-(+)-amlodipine. The S-(-)-amlodipine remains in the filtrate and can be isolated through further processing.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and purification of amlodipine.

Table 1: Reported Yields for Amlodipine Synthesis and Purification

StepProductReported YieldReference
Hantzsch reaction of a pyrrole (B145914) derivativeAmlodipine45% (total yield)[7]
Hantzsch reaction using a pyrrole derivativePyrrole intermediate~53%[5]
Purification of Amlodipine BesylateAmlodipine Besylate90.4% - 91.4%[8]
Resolution of racemic amlodipine(S)-(-)-amlodipineup to 68%[9]

Table 2: Purity of Amlodipine Besylate from Purification Processes

Purification MethodFinal PurityReference
Recrystallization from Methanol/Isopropanol99.8% - 99.9%[8]
Purification using hydrocarbon solvents and aqueous salt formationImpurities < 0.3%[2]

Conclusion

The Hantzsch pyridine synthesis remains a robust and widely employed method for the production of amlodipine. The use of a phthalimido-protected intermediate is a key strategy in industrial synthesis to ensure high yields and purity. Furthermore, the development of efficient chiral resolution techniques is crucial for the isolation of the pharmacologically active S-(-)-enantiomer. The data and protocols presented in this guide offer a comprehensive technical resource for scientists and researchers in the field of pharmaceutical development.

References

Amlodipine Salts: A Deep Dive into their Discovery, Development, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina.[1][2] Its journey from discovery to a blockbuster drug is a compelling case study in pharmaceutical development, particularly in the strategic selection of salt forms to optimize drug properties. This technical guide provides an in-depth exploration of the discovery and development history of amlodipine salts, focusing on the core physicochemical and pharmacokinetic characteristics that have defined their clinical success.

The Genesis of Amlodipine and the Quest for an Optimal Salt

Amlodipine was first patented in 1982 and received approval for medical use in 1990.[3][4] Developed by Pfizer, it emerged from research programs focused on identifying potent and long-acting calcium channel blockers.[5] While the amlodipine base is the active therapeutic moiety, its administration as a salt is crucial for improving its physicochemical properties, such as solubility and stability, which in turn affect its bioavailability and manufacturability.[1][6]

Initial research explored various pharmaceutically acceptable acid addition salts, including hydrochloride, hydrobromide, sulfate, phosphate, acetate, maleate (B1232345), fumarate, lactate, tartrate, citrate, and gluconate.[7] Among these, the maleate salt was initially considered a preferred option.[7] However, further investigation revealed that while many salts satisfied some of the critical criteria for a successful pharmaceutical product—good solubility, stability, non-hygroscopicity, and processability—none possessed the optimal combination of all four.[6]

A pivotal moment in amlodipine's development was the unexpected discovery that the besylate (benzene sulphonate) salt exhibited a unique and superior combination of these desired properties.[7] This led to the development and commercialization of amlodipine besylate, marketed under the brand name Norvasc.[3][4] The selection of the besylate salt proved to be a critical factor in amlodipine's long-term success, offering excellent stability and manufacturing characteristics.

Comparative Physicochemical and Pharmacokinetic Properties of Amlodipine Salts

The choice of a salt form can significantly impact a drug's performance. Extensive studies have been conducted to compare the properties of different amlodipine salts, primarily focusing on the besylate, maleate, and more recently, the camsylate salts.

Physicochemical Properties

The solid-state properties of a drug salt are critical for formulation development. Key parameters include solubility, melting point, and stability. The besylate salt of amlodipine was found to have a favorable profile, being non-hygroscopic and possessing good processability for tablet formulation.[6][8]

Salt FormMelting Point (°C)Aqueous SolubilityKey Characteristics
Amlodipine Besylate ~201.0[7]Slightly soluble in water[1]Non-hygroscopic, good stability and processability.[6][8]
S-Amlodipine Besylate Lower than racemateHigher than racemateExhibits different crystal morphology and particle size distribution compared to the racemate.[9]
Amlodipine Maleate --Initially preferred but found to have stability issues in solution over time.[6]
Amlodipine Camsylate --Developed as an alternative to the besylate, using the less toxic camphor (B46023) sulfonic acid.[10]

Table 1: Comparative Physicochemical Properties of Amlodipine Salts

Pharmacokinetic Profiles

Pharmacokinetic studies are essential to ensure that different salt forms deliver the active drug to the bloodstream in a comparable manner, a concept known as bioequivalence. Multiple studies have demonstrated that various amlodipine salts, including besylate, maleate, and nicotinate, exhibit similar pharmacokinetic profiles.[[“]] This indicates that the therapeutic effects of amlodipine are consistent across these different salt forms, allowing for their potential interchangeability in clinical practice.[[“]][12]

ParameterAmlodipine BesylateAmlodipine MaleateConclusion
Cmax (ng/mL) ComparableComparableBioequivalent[12][13]
AUC (ng·h/mL) ComparableComparableBioequivalent[12][13]
Tmax (h) ComparableComparableBioequivalent[12][13]
t1/2 (h) ~30-50[14]ComparableBioequivalent[13]
Bioavailability 64-90%[14]ComparableBioequivalent[13]

Mechanism of Action: A Dual Pathway

Amlodipine exerts its therapeutic effects primarily by acting as a peripheral arterial vasodilator.[15] It inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][14] This blockade of calcium entry leads to relaxation of the vascular smooth muscle, resulting in decreased peripheral vascular resistance and a subsequent reduction in blood pressure.[15]

Interestingly, research suggests a dual mechanism of action for amlodipine.[16] In addition to blocking voltage-dependent calcium influx, amlodipine has been shown to alter calcium mobilization from intracellular stores within vascular smooth muscle cells, likely by interacting with the sarcoplasmic reticulum.[16][17] This interference with multiple branches of mitogenic signaling pathways may contribute to its growth-inhibitory effects on smooth muscle cells.[16]

Amlodipine_Mechanism_of_Action extracellular_Ca Extracellular Ca²⁺ L_type_channel L-type Calcium Channel extracellular_Ca->L_type_channel intracellular_Ca Intracellular Ca²⁺ ↑ L_type_channel->intracellular_Ca Ca²⁺ Influx vasodilation Vasodilation calmodulin Calmodulin intracellular_Ca->calmodulin MLCK_inactive MLCK (inactive) calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active myosin_LC Myosin Light Chain MLCK_active->myosin_LC Phosphorylation myosin_LC_P Phosphorylated Myosin Light Chain contraction Vasoconstriction myosin_LC_P->contraction amlodipine Amlodipine amlodipine->L_type_channel Blocks SR Sarcoplasmic Reticulum (SR) amlodipine->SR Alters Ca²⁺ mobilization amlodipine->vasodilation Leads to SR_Ca_release Ca²⁺ Release SR->SR_Ca_release SR_Ca_release->intracellular_Ca

Figure 1: Amlodipine's Dual Mechanism of Action. This diagram illustrates how amlodipine induces vasodilation by blocking L-type calcium channels and altering intracellular calcium mobilization.

The Drug Development Workflow: From Salt Screening to Formulation

The selection of an appropriate salt is a critical step in the early stages of drug development. The process involves a systematic evaluation of various salt candidates to identify the one with the most favorable physicochemical and biopharmaceutical properties.

Salt_Selection_Workflow start Characterize Free Base/Acid counterion_selection Identify Potential Counterions start->counterion_selection crystallization_screening Crystallization Screening counterion_selection->crystallization_screening salt_formation Salt Formation & Confirmation crystallization_screening->salt_formation preformulation Preformulation Characterization salt_formation->preformulation physicochemical Solubility, Stability, Hygroscopicity, Melting Point preformulation->physicochemical biopharmaceutical Dissolution, Permeability preformulation->biopharmaceutical lead_salt Select Lead Salt Candidate(s) preformulation->lead_salt scale_up Scale-up Synthesis lead_salt->scale_up formulation Formulation Development scale_up->formulation end Final Drug Product formulation->end

Figure 2: General Workflow for Pharmaceutical Salt Selection. This diagram outlines the key stages involved in selecting the optimal salt form for a new drug candidate.

Experimental Protocols

Synthesis of Amlodipine Besylate

A common industrial synthesis of amlodipine involves the Hantzsch pyridine (B92270) synthesis.[18] A prevalent route is as follows:

  • Reaction: Condensation of an appropriate aldehyde, a β-ketoester, and a source of ammonia.[18] A specific patented process by Pfizer involves introducing the side chain at the C-2 position.[3] Another method describes a Hantzsch reaction of a pyrrole (B145914) derivative with methyl aminocrotonate and 2-chlorobenzaldehyde (B119727) to yield amlodipine.[19]

  • Deprotection: If a protecting group is used for the amine functionality, a deprotection step is necessary.

  • Salt Formation: The amlodipine free base is then reacted with benzenesulfonic acid in a suitable solvent, such as industrial methylated spirit, to form amlodipine besylate.[6][7]

  • Isolation and Purification: The resulting salt is isolated by filtration and purified, often by recrystallization, to yield the final product.[18]

Characterization Techniques

A variety of analytical techniques are employed to confirm the chemical structure and purity of the synthesized amlodipine salts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of amlodipine besylate in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[18]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[18]

    • Data Processing: Process the raw data through Fourier transformation, phase correction, and baseline correction to obtain the final spectra for structural elucidation.[18]

  • High-Performance Liquid Chromatography (HPLC):

    • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, by mixing specified volumes of acetonitrile (B52724) and a buffer solution, and adjust the pH as required. Degas the mobile phase before use.[18]

    • Standard and Sample Preparation: Prepare a standard solution of amlodipine of a known concentration and a sample solution by dissolving the synthesized product in the mobile phase.[18]

    • Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms. Purity is determined by comparing the peak area of amlodipine to the total area of all peaks.[18]

  • Differential Scanning Calorimetry (DSC):

    • Procedure: A small, weighed amount of the amlodipine salt is placed in an aluminum pan and heated at a controlled rate in an inert atmosphere. The heat flow to the sample is measured as a function of temperature.

    • Analysis: The resulting thermogram provides information on the melting point and other thermal events, which are characteristic of the specific crystalline form.[20]

Conclusion

The story of amlodipine is a testament to the importance of meticulous drug development and the profound impact of salt selection on the ultimate success of a pharmaceutical product. The discovery of amlodipine besylate's superior physicochemical properties was a landmark achievement that paved the way for a highly effective and widely used medication for cardiovascular diseases. For researchers and drug development professionals, the case of amlodipine serves as a valuable lesson in the rational design and optimization of drug candidates, highlighting the interplay between chemistry, pharmacology, and pharmaceutical sciences in bringing a new medicine to patients.

References

Amlodipine in Preclinical Research: A Technical Guide to its Pharmacokinetics and Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of amlodipine (B1666008), a widely prescribed dihydropyridine (B1217469) calcium channel blocker, in key animal models used in preclinical drug development. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of amlodipine in these models is crucial for the interpretation of efficacy and safety studies and for the prediction of its pharmacokinetic profile in humans.

Pharmacokinetic Profile of Amlodipine in Animal Models

Amlodipine exhibits distinct pharmacokinetic characteristics across different animal species. The following tables summarize key quantitative parameters, offering a comparative view of its bioavailability, plasma half-life, and routes of excretion. These data are essential for designing preclinical studies and for scaling pharmacokinetic parameters to predict human outcomes.

Table 1: Bioavailability and Plasma Half-Life of Amlodipine in Animal Models

Animal ModelBioavailability (%)Mean Plasma Half-Life (hours)
Rat100%3
Dog88%30
Mouse100%11

Table 2: Excretion of Amlodipine Following Intravenous Administration in Animal Models

Animal ModelRadioactivity Recovered in Urine (%)Radioactivity Recovered in Feces (%)
Rat38%Remainder of dose
Dog45%Remainder of dose
Mouse25%Remainder of dose

Experimental Protocols for Pharmacokinetic Studies

The investigation of amlodipine's pharmacokinetics in animal models typically involves a standardized set of procedures. The following sections detail the common methodologies for drug administration, sample collection, and bioanalysis.

Animal Models and Drug Administration

Sprague-Dawley rats, Beagle dogs, and various strains of mice are the most commonly utilized animal models. For oral administration, amlodipine is often dissolved in a suitable vehicle, such as a 10% polyethylene (B3416737) glycol (PEG) solution, and administered via oral gavage.[1] For intravenous (IV) administration, the drug is typically dissolved in a sterile saline solution. To trace the metabolic fate of the drug, radiolabeled [4-¹⁴C]-amlodipine is frequently used.

Sample Collection

Blood/Plasma: Following drug administration, blood samples are collected at predetermined time points. In rats, this can be achieved via cannulation of the femoral artery.[1] Blood is collected into tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Urine and Feces: To determine the excretion profile, animals are housed in metabolic cages that allow for the separate collection of urine and feces. Collection periods can range from 48 hours in rats to 168 hours in dogs.[2]

Bioanalytical Methods

The quantification of amlodipine in biological matrices is predominantly achieved using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). Gas chromatography (GC) has also been used.[3]

Sample Preparation for LC-MS/MS Analysis: A common method for extracting amlodipine from plasma is liquid-liquid extraction. A typical protocol involves:

  • Mixing a 0.5 mL plasma sample with an internal standard.

  • Adding an extraction solvent (e.g., ethyl acetate), followed by vortexing and centrifugation.

  • Transferring the organic layer to a clean tube and evaporating it to dryness under a stream of nitrogen.

  • Reconstituting the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions: The specific conditions for LC-MS/MS analysis can vary, but a representative method would utilize a C18 reversed-phase column with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid). Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Metabolism of Amlodipine

Amlodipine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major enzyme involved in its metabolism.[4] The metabolic pathways of amlodipine show notable species-specific differences, particularly between rats and dogs.

Metabolic Pathways

The primary metabolic transformation of amlodipine involves the dehydrogenation of its dihydropyridine ring to form an inactive pyridine (B92270) derivative.[5] Subsequent metabolic steps include oxidative deamination, de-esterification, O-demethylation, and O-dealkylation.[6]

In rats , the principal metabolic route involves the cleavage of the 5-methoxy-carbonyl group of both the parent dihydropyridine and its pyridine analogue.[2] In contrast, the metabolism in dogs primarily involves the oxidative deamination of the 2-aminoethoxy-methyl side-chain.[2]

The following diagram illustrates the key metabolic pathways of amlodipine.

amlodipine_metabolism Amlodipine Amlodipine Pyridine_Derivative Pyridine Derivative (M9) Amlodipine->Pyridine_Derivative CYP3A4/5 (Dehydrogenation) Rat_Metabolites Cleavage of 5-methoxy-carbonyl group Pyridine_Derivative->Rat_Metabolites Rat Dog_Metabolites Oxidative deamination of 2-aminoethoxy-methyl side-chain Pyridine_Derivative->Dog_Metabolites Dog Further_Metabolites Further Metabolites (O-demethylation, O-dealkylation, oxidative deamination) Pyridine_Derivative->Further_Metabolites

Metabolic pathways of amlodipine.
In Vitro Metabolism Studies

To investigate the metabolic stability and identify the enzymes responsible for amlodipine metabolism, in vitro studies using liver microsomes are commonly employed. A general protocol for such a study is as follows:

  • Preparation of Incubation Mixture: A typical incubation mixture contains liver microsomes, a phosphate (B84403) buffer, and the test compound (amlodipine).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a cofactor for CYP enzymes.

  • Incubation: The mixture is incubated at 37°C with gentle agitation.

  • Termination of Reaction: The reaction is stopped by adding an organic solvent, such as acetonitrile or methanol.

  • Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Visualizing Experimental Workflows

The following diagram provides a generalized workflow for a preclinical pharmacokinetic study of amlodipine in an animal model.

experimental_workflow cluster_pre_study Pre-Study cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Model_Selection Animal Model Selection (Rat, Dog, Mouse) Dose_Preparation Dose Preparation (Oral or IV) Animal_Model_Selection->Dose_Preparation Drug_Administration Drug Administration Dose_Preparation->Drug_Administration Sample_Collection Sample Collection (Blood, Urine, Feces) Drug_Administration->Sample_Collection Sample_Processing Sample Processing (Extraction) Sample_Collection->Sample_Processing LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_MS_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation LC_MS_MS_Analysis->PK_Parameter_Calculation Metabolite_Identification Metabolite Identification LC_MS_MS_Analysis->Metabolite_Identification

Experimental workflow for amlodipine pharmacokinetic studies.

Conclusion

This technical guide has summarized the key aspects of amlodipine's pharmacokinetics and metabolism in common animal models. The provided data tables, experimental protocols, and pathway visualizations offer a valuable resource for researchers and scientists involved in the preclinical development of cardiovascular drugs. A thorough understanding of these species-specific characteristics is fundamental for the successful translation of preclinical findings to clinical applications.

References

Amlodipine Salts: A Comparative Analysis of Besylate, Mesylate, and Maleate Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina.[1] Its efficacy is attributed to its ability to inhibit the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced cardiac workload.[2] The active pharmaceutical ingredient (API), amlodipine, is a weakly basic compound and is formulated as various salts to enhance its physicochemical properties, thereby improving its suitability for pharmaceutical dosage forms.[3][4][5] The most common salt form is amlodipine besylate, with mesylate and maleate (B1232345) salts also being utilized.[1][6]

The choice of a salt form is a critical step in drug development as it can significantly influence key parameters such as solubility, stability, hygroscopicity, and manufacturability.[4] These properties, in turn, affect the bioavailability and therapeutic effectiveness of the final drug product. This technical guide provides a comprehensive comparison of the chemical properties of amlodipine besylate, amlodipine mesylate, and amlodipine maleate, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers and drug development professionals in their understanding and decision-making processes.

Core Chemical Properties: A Comparative Overview

The fundamental chemical properties of the three amlodipine salts are summarized below. These properties are crucial for understanding the behavior of each salt form under various physiological and manufacturing conditions.

PropertyAmlodipine BesylateThis compoundAmlodipine Maleate
Molecular Formula C₂₆H₃₁ClN₂O₈S[7]C₂₁H₂₉ClN₂O₈SC₂₄H₂₉ClN₂O₉
Molecular Weight 567.1 g/mol [2][7][8]505.0 g/mol 524.95 g/mol
Melting Point (°C) 199-201[3]; ~202.71 (DSC)[9]~405 K (132 °C) (monohydrate)[10]178-179
pKa of Amlodipine 8.6[2][11]; 8.7[12]; 9.26[3]8.6[2][11]; 8.7[12]; 9.26[3]8.6[2][11]; 8.7[12]; 9.26[3]

Solubility Profile

Solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. The salt form of amlodipine significantly influences its solubility in various media.

SolventAmlodipine BesylateThis compoundAmlodipine Maleate
Water Slightly soluble[1][2]Data not readily availableData not readily available
Methanol Freely soluble[1][13]Data not readily availableSoluble (in Methanol:Water 60:40)[13]
Ethanol Sparingly soluble[1][2]Data not readily availableData not readily available
2-Propanol Slightly soluble[1]Data not readily availableData not readily available
Acetonitrile-Water Mixtures Solubility increases with acetonitrile (B52724) mass fraction[14]Data not readily availableData not readily available
Supercritical CO₂ Soluble, with solubility increasing with temperature and pressure[15]Data not readily availableData not readily available

Stability and Degradation

The chemical stability of an API is paramount for ensuring its safety and efficacy throughout its shelf life. Forced degradation studies are conducted to identify potential degradation pathways and products under various stress conditions.

Amlodipine Besylate Stability Profile: [16][17][18][19][20]

  • Acidic Conditions (0.1 M HCl): Significant degradation (60% degradation observed).[16] Unstable in acidic medium.[20]

  • Basic Conditions (0.1 M NaOH): Significant degradation (25% degradation observed).[16]

  • Oxidative Conditions (3% H₂O₂): Shows about 20% degradation.[16] The major degradation product is Impurity D.[17]

  • Thermal Conditions (80°C): No major impurities found, indicating relative thermal stability.[16]

  • Photolytic Conditions: Unstable when exposed to light.[20]

Information on the comparative stability of this compound and maleate under identical stress conditions is limited in the available literature. However, it is known that the dihydropyridine ring in the amlodipine molecule is susceptible to oxidation and degradation.[17]

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can impact the physical and chemical stability of a drug product.

  • Amlodipine Besylate: Generally considered non-hygroscopic. It did not pick up significant moisture when exposed to 75% relative humidity at 37°C for 24 hours.[21]

  • Amlodipine Maleate: Remained anhydrous when exposed to 95% relative humidity at 30°C for 3 days, indicating it is also non-hygroscopic under these conditions.[21]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of pharmaceutical salts. The following sections outline the typical experimental protocols for determining key chemical properties.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess amount of amlodipine salt prep2 Add to a known volume of solvent in a sealed flask prep1->prep2 equil1 Agitate at a constant temperature for a defined period (e.g., 24-48 hours) prep2->equil1 equil2 Allow undissolved solids to settle equil1->equil2 analysis1 Withdraw a clear aliquot of the supernatant equil2->analysis1 analysis2 Filter the aliquot (e.g., using a 0.45 µm filter) analysis1->analysis2 analysis3 Dilute the filtrate with a suitable solvent analysis2->analysis3 analysis4 Quantify the concentration of amlodipine using a validated analytical method (e.g., HPLC-UV) analysis3->analysis4

Shake-Flask Solubility Determination Workflow
Melting Point Determination (Differential Scanning Calorimetry - DSC)

DSC is a thermoanalytical technique used to determine the melting point and other thermal transitions of a material.

G cluster_sample_prep Sample Preparation cluster_dsc_analysis DSC Analysis cluster_data_interpretation Data Interpretation sample1 Accurately weigh a small amount of the amlodipine salt (e.g., 2-5 mg) sample2 Place the sample in an aluminum DSC pan sample1->sample2 sample3 Hermetically seal the pan sample2->sample3 dsc1 Place the sample pan and a reference pan in the DSC cell sample3->dsc1 dsc2 Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) dsc1->dsc2 dsc3 Record the heat flow as a function of temperature dsc2->dsc3 data1 Identify the endothermic peak corresponding to melting dsc3->data1 data2 Determine the onset temperature and the peak temperature of the melting endotherm data1->data2

Melting Point Determination by DSC Workflow
Hygroscopicity Assessment (Gravimetric Sorption Analysis)

Gravimetric sorption analysis measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.

G cluster_setup Instrument Setup cluster_sample_run Sample Analysis cluster_analysis_report Data Analysis setup1 Calibrate the microbalance of the sorption analyzer setup2 Set the desired temperature (e.g., 25°C) setup1->setup2 run1 Place a small, accurately weighed sample of the amlodipine salt onto the sample pan setup2->run1 run2 Equilibrate the sample at a low relative humidity (e.g., 0% RH) to obtain a dry weight run1->run2 run3 Subject the sample to a pre-defined humidity program (e.g., stepwise increase from 0% to 90% RH and then decrease back to 0% RH) run2->run3 run4 Continuously record the sample weight at each humidity step until equilibrium is reached run3->run4 analysis1 Plot the percentage change in mass versus relative humidity to generate a sorption/desorption isotherm run4->analysis1 analysis2 Classify the hygroscopicity based on the percentage of moisture uptake at a specific RH (e.g., 80% RH) analysis1->analysis2

Hygroscopicity Assessment Workflow
Stability Assessment (Forced Degradation Studies)

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods, as per ICH guidelines.

G cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_evaluation Evaluation stress1 Prepare solutions or solid samples of the amlodipine salt stress2 Expose samples to various stress conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 80°C) - Photolytic (e.g., UV/Vis light) stress1->stress2 sampling1 Withdraw samples at specified time points stress2->sampling1 sampling2 Neutralize or dilute the samples as required sampling1->sampling2 sampling3 Analyze the samples using a validated stability-indicating HPLC method sampling2->sampling3 eval1 Quantify the amount of undegraded amlodipine sampling3->eval1 eval2 Identify and quantify major degradation products (e.g., using LC-MS) eval1->eval2 eval3 Determine the degradation pathways eval2->eval3

Forced Degradation Study Workflow

Conclusion

The selection of an appropriate salt form for amlodipine is a critical decision in the drug development process, with significant implications for the final product's performance. Amlodipine besylate is the most well-characterized and commonly used salt, demonstrating a favorable combination of solubility, stability, and non-hygroscopic properties. While amlodipine maleate also exhibits non-hygroscopic characteristics, comprehensive comparative data for both maleate and mesylate salts regarding solubility and stability are less prevalent in the public domain.

This guide provides a consolidated overview of the key chemical properties of amlodipine besylate, mesylate, and maleate, based on available scientific literature. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers and scientists to conduct their own comparative studies and make informed decisions in the development of robust and effective amlodipine-based pharmaceutical products. Further research into the direct comparison of these three salts under standardized conditions would be invaluable to the pharmaceutical community.

References

Amlodipine's Role in Modulating Intracellular Calcium Influx: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic agent for hypertension and angina. Its primary mechanism of action involves the potent and selective inhibition of L-type voltage-gated calcium channels, thereby reducing the influx of extracellular calcium into vascular smooth muscle and cardiac cells. This direct action leads to vasodilation and a subsequent decrease in peripheral vascular resistance. Beyond this canonical pathway, amlodipine exhibits a range of pleiotropic effects, modulating several intracellular signaling cascades that contribute to its overall cardiovascular benefits. This technical guide provides an in-depth examination of amlodipine's core mechanism of action, detailing its effects on intracellular calcium homeostasis and exploring its influence on key signaling pathways, including the endothelial nitric oxide synthase (eNOS), Protein Kinase C (PKC), Akt/Sp1, and ERK1/2 pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying amlodipine's effects, and visualizes complex signaling interactions through structured diagrams to support further research and drug development.

Core Mechanism of Action: L-Type Calcium Channel Blockade

Amlodipine's principal therapeutic effect is achieved through its high affinity for and blockade of L-type voltage-gated calcium channels (Ca_v1.2) located on the plasma membrane of vascular smooth muscle cells (VSMCs) and cardiomyocytes. The influx of extracellular calcium through these channels is a critical step in the excitation-contraction coupling process. In VSMCs, the rise in intracellular calcium ([Ca²⁺]i) leads to the binding of calcium to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling cross-bridge formation between actin and myosin filaments and resulting in muscle contraction and vasoconstriction.

By binding to the L-type calcium channel, amlodipine stabilizes the channel in an inactivated state, making it less available to open in response to membrane depolarization. This significantly reduces the influx of calcium into the cell, leading to smooth muscle relaxation, vasodilation, and a consequent lowering of blood pressure.

Amlodipine's action is both voltage- and use-dependent. Its inhibitory potency increases with more depolarized membrane potentials. This means that amlodipine is more effective in tissues that are tonically contracted, such as hypertensive arterioles. The use-dependence of amlodipine signifies that its blocking effect is enhanced with more frequent channel activation.

Quantitative Data on L-Type Calcium Channel Inhibition

The inhibitory potency of amlodipine on L-type calcium channels has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the experimental conditions and tissue type.

ParameterCell/Tissue TypeValueReference(s)
IC₅₀ Depolarized Rat Aorta1.9 nM
IC₅₀ A7r5 Vascular Smooth Muscle Cells (K⁺-stimulated)4.56 nM
IC₅₀ Human Vascular Preparations (K⁺-stimulated)~229 nM (pIC₅₀ = 6.64)
IC₅₀ Human Cardiac Muscle~1148 nM (pIC₅₀ = 5.94)
IC₅₀ Ca_v1.2 Channels (0.05 Hz stimulation)57 nM
IC₅₀ S-Amlodipine on L-type Ca²⁺ current (I_Ca-L_)0.62 µM

Note: pIC₅₀ is the negative logarithm of the IC₅₀ value.

Modulation of Intracellular Calcium Stores and Store-Operated Calcium Entry

Beyond blocking voltage-gated calcium influx, amlodipine has been shown to modulate intracellular calcium stores. In thrombin- and thapsigargin-stimulated human vascular smooth muscle cells, amlodipine dose-dependently reduces the mobilization of calcium from internal stores, an effect not observed with all dihydropyridines. This suggests a potential interaction with the sarcoplasmic reticulum.

Furthermore, amlodipine can influence store-operated calcium entry (SOCE), a mechanism that refills intracellular stores after their depletion. Studies have shown that amlodipine can inhibit SOCE in vascular smooth muscle cells. However, at high concentrations (20 µM), amlodipine has been reported to induce a robust cytosolic calcium signal in HEK293 cells, which has been linked to the activation of STIM proteins, the sensors for store depletion that activate Orai channels responsible for SOCE. It is important to note that these concentrations are significantly higher than therapeutic levels. Other studies suggest that amlodipine can inhibit CRAC (calcium release-activated calcium) channels, which mediate SOCE. The physiological relevance of these effects at therapeutic concentrations requires further investigation.

Pleiotropic Effects: Modulation of Key Signaling Pathways

Amlodipine's therapeutic profile is enhanced by its ability to modulate several intracellular signaling pathways beyond direct calcium channel blockade. These pleiotropic effects contribute to its beneficial effects on the vasculature.

Endothelial Nitric Oxide Synthase (eNOS) and Nitric Oxide (NO) Production

Amlodipine has been demonstrated to increase the production of nitric oxide (NO), a potent vasodilator, from endothelial cells. This effect is not shared by all calcium channel blockers. The underlying mechanism involves the modulation of eNOS activity through phosphorylation. Amlodipine promotes the phosphorylation of eNOS at its activating site, Serine 1177, and the dephosphorylation of its inhibitory site, Threonine 495.

This modulation of eNOS phosphorylation is thought to be mediated, at least in part, by the inhibition of Protein Kinase C (PKC) in endothelial cells. Amlodipine has been shown to attenuate the phosphorylation and activation of PKC.

eNOS_Pathway cluster_eNOS eNOS Regulation Amlodipine Amlodipine PKC Protein Kinase C (PKC) Amlodipine->PKC Inhibits eNOS_Ser1177 eNOS (Ser1177) (Active) Amlodipine->eNOS_Ser1177 Promotes Phosphorylation eNOS_Thr495 eNOS (Thr495) (Inactive) PKC->eNOS_Thr495 Phosphorylates (Inhibits eNOS activity) NO Nitric Oxide (NO) eNOS_Ser1177->NO Produces Vasodilation Vasodilation NO->Vasodilation

Akt/Sp1/miR-21 Signaling Pathway

In vascular smooth muscle cells, amlodipine has been shown to induce the expression of differentiation genes through the Akt2/Sp1/miR-21 signaling pathway. Amlodipine activates Akt2, leading to the nuclear translocation of the transcription factor Sp1. In the nucleus, Sp1 binds to the promoter of microRNA-21 (miR-21), upregulating its expression. This pathway is implicated in the phenotypic switching of VSMCs from a proliferative, synthetic state to a quiescent, contractile state, which is considered beneficial in preventing vascular remodeling in hypertension.

Akt_Sp1_Pathway cluster_nucleus Nucleus Amlodipine Amlodipine Akt2 Akt2 Amlodipine->Akt2 Activates Sp1_cyto Sp1 (Cytoplasm) Akt2->Sp1_cyto Promotes Translocation Sp1_nuc Sp1 (Nucleus) Sp1_cyto->Sp1_nuc miR21_promoter miR-21 Promoter Sp1_nuc->miR21_promoter Binds to miR21 miR-21 miR21_promoter->miR21 Upregulates Expression VSMC_phenotype VSMC Phenotypic Switching (Contractile) miR21->VSMC_phenotype

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway

Amlodipine has been shown to inhibit the proliferation of vascular smooth muscle cells by interfering with the ERK1/2 signaling pathway. In response to growth factors like basic fibroblast growth factor (bFGF), amlodipine reduces both calcium influx and the subsequent activation of ERK1/2. The activation of ERK1/2 is a key step in cell proliferation, and its inhibition by amlod

Amlodipine's Neuroprotective Potential Against Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of amlodipine (B1666008), a dihydropyridine (B1217469) calcium channel blocker, against oxidative stress in the brain. It synthesizes findings from preclinical studies, detailing the molecular mechanisms, summarizing quantitative outcomes, and outlining key experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Executive Summary

Oxidative stress is a critical contributor to neuronal damage in various neurological conditions, including stroke and neurodegenerative diseases. Amlodipine, widely prescribed for hypertension, has demonstrated significant neuroprotective properties that extend beyond its primary vasodilatory function. Emerging evidence indicates that amlodipine mitigates oxidative stress-induced neuronal injury through a dual mechanism: by blocking L-type calcium channels and by exerting direct antioxidant effects. This guide explores the signaling pathways involved, presents quantitative data from key studies, and provides detailed experimental methodologies to facilitate further research in this promising area.

Mechanisms of Amlodipine-Mediated Neuroprotection

Amlodipine's neuroprotective effects are multifaceted, primarily revolving around its ability to counteract the deleterious effects of excessive intracellular calcium and reactive oxygen species (ROS).

Calcium Channel Blockade and Attenuation of Excitotoxicity

Under pathological conditions, excessive glutamate (B1630785) release triggers a massive influx of calcium (Ca2+) into neurons, leading to a cascade of detrimental events including the activation of proteolytic enzymes, nitric oxide synthase, and the generation of free radicals.[1] Amlodipine, by blocking L-type voltage-gated calcium channels, directly curtails this Ca2+ overload, thereby preventing downstream excitotoxicity and subsequent neuronal apoptosis.[2] Studies have shown that amlodipine effectively attenuates intracellular neuronal Ca2+ increases elicited by depolarization.[2]

Direct Antioxidant Activity

Beyond its role as a calcium channel blocker, amlodipine possesses intrinsic antioxidant properties. It has been shown to inhibit free radical-induced damage to lipid membranes in a dose-dependent manner, independent of its calcium channel modulating activity.[2] This direct scavenging of ROS contributes significantly to its neuroprotective capacity.

Modulation of Pro-Survival and Pro-Apoptotic Signaling Pathways

Amlodipine has been found to activate key pro-survival signaling pathways, notably the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways.[3] Activation of these pathways promotes cell survival and inhibits apoptosis. Conversely, amlodipine has been shown to decrease the expression of cell death-related proteins.[3][4]

The diagram below illustrates the proposed signaling pathways through which amlodipine exerts its neuroprotective effects against oxidative stress.

G Oxidative_Stress Oxidative Stress (e.g., H2O2, Ischemia) LTCC L-type Ca2+ Channels Oxidative_Stress->LTCC ROS ROS Production ↑ Oxidative_Stress->ROS NADPH_Oxidase NADPH Oxidase Oxidative_Stress->NADPH_Oxidase Amlodipine Amlodipine Amlodipine->LTCC Inhibits Amlodipine->ROS Scavenges PI3K_Akt PI3K/Akt Pathway Amlodipine->PI3K_Akt Activates ERK ERK Pathway Amlodipine->ERK Activates Ca_Influx Ca2+ Influx ↑ LTCC->Ca_Influx Ca_Influx->ROS Apoptosis Apoptosis ROS->Apoptosis PI3K_Akt->Apoptosis Inhibits Cell_Survival Neuronal Survival PI3K_Akt->Cell_Survival ERK->Apoptosis Inhibits ERK->Cell_Survival NADPH_Oxidase->ROS

Caption: Amlodipine's neuroprotective signaling pathways.

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of amlodipine against oxidative stress.

In Vivo Studies
ParameterAnimal ModelTreatmentResultReference
Thiobarbituric Acid-Reactive Substances (TBARS) Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)Amlodipine (10 mg/kg/day for 30 days)Significant reduction in TBARS levels in the cortex, cerebellum, hypothalamus, and brainstem compared to untreated SHRSP.[5][6][7]
Reactive Oxygen Species (ROS) Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)Amlodipine treatmentReduced levels of reactive oxygen species in the brain as measured by electron spin resonance spectroscopy.[5][8]
Infarct Volume Rats with transient middle cerebral artery occlusion (MCAO)Amlodipine (1 mg/kg for 2 weeks before MCAO)Reduced infarct volume and brain edema.[9]
Superoxide (B77818) Production Apolipoprotein E-deficient mice with focal brain ischemiaAmlodipine treatmentReduced superoxide production in the ischemic area of the brain.[10]
Lactate Dehydrogenase (LDH) Activity Rats exposed to Diazinon (DZN)Amlodipine (3, 6, and 9 mg/kg)Significant decrease in DZN-induced LDH activity in the cortex and cerebellum.[1]
Total Antioxidant Capacity (TAC) Rats exposed to Diazinon (DZN)Amlodipine (6 mg/kg)Significantly improved TAC level in the cortex and cerebellum.[1]
In Vitro Studies
ParameterCell ModelStressorAmlodipine ConcentrationResultReference
Cell Viability Neural stem cells (NSCs)H2O2Not specifiedRestored the viability of H2O2-injured NSCs.[3]
Free Radical Production Neural stem cells (NSCs)H2O2Not specifiedAttenuated H2O2-induced free radical production.[3]
Cell Viability Primary cortical neuronsH2O2Up to 5 µMRestored the viability of H2O2-injured cortical neurons.[4][11]
Free Radical Levels Primary cortical neuronsH2O2Up to 5 µMCounteracted the H2O2-induced increase in free radicals in a dose-dependent manner.[4][11]
Apoptosis Rat cerebellar granule cellsSpontaneous (age-induced)10-100 nMPotent neuroprotective activity, inhibiting apoptosis.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, which are crucial for assessing the neuroprotective effects of amlodipine against oxidative stress.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol is a common method for inducing focal cerebral ischemia to mimic stroke.[9]

G Start Start: Male Wistar Kyoto Rats Treatment Pre-treatment: Amlodipine (1 mg/kg) or Vehicle (by gastric gavage for 2 weeks) Start->Treatment Anesthesia Anesthesia Treatment->Anesthesia MCAO 90 min MCAO (nylon thread insertion) Anesthesia->MCAO Reperfusion Reperfusion MCAO->Reperfusion Sacrifice Sacrifice (24h post-MCAO) Reperfusion->Sacrifice Analysis Analysis: - Infarct Volume - Brain Edema - Oxidative Stress Markers (HEL, 4-HNE, etc.) - Apoptosis (TUNEL) Sacrifice->Analysis End End Analysis->End

Caption: Workflow for the MCAO in vivo model.

Procedure:

  • Animal Model: Male Wistar Kyoto rats are typically used.[9]

  • Treatment Groups: Animals are divided into groups: vehicle control, and amlodipine-treated. Amlodipine (e.g., 1 mg/kg) is administered by gastric gavage for a period (e.g., 2 weeks) before MCAO.[9]

  • Surgical Procedure: Rats are anesthetized, and a nylon thread is inserted into the internal carotid artery to occlude the middle cerebral artery for 90 minutes.[9]

  • Reperfusion: After 90 minutes, the thread is withdrawn to allow for reperfusion.

  • Post-operative Care and Euthanasia: Animals are monitored and euthanized 24 hours after MCAO.[9]

  • Outcome Measures:

    • Infarct Volume and Brain Edema: Assessed by staining brain slices (e.g., with TTC).[9]

    • Oxidative Stress Markers: Immunohistochemical staining for markers like 4-HNE (4-hydroxynonenal) and 8-OHdG (8-hydroxy-2'-deoxyguanosine).[9]

    • Apoptosis: Detected using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.[9]

In Vitro Model: Hydrogen Peroxide (H2O2)-Induced Oxidative Stress in Neuronal Cells

This protocol is a widely used in vitro method to induce oxidative stress and assess the protective effects of compounds like amlodipine.[3][4][11]

G Start Start: Primary Cortical Neurons or Neural Stem Cells in Culture Pretreatment Pre-treatment: Amlodipine (various concentrations) or Vehicle Start->Pretreatment Stress_Induction Oxidative Stress Induction: Add H2O2 Pretreatment->Stress_Induction Incubation Incubation Stress_Induction->Incubation Analysis Analysis: - Cell Viability (MTT assay) - Free Radical Levels (DCF-DA assay) - Western Blot (PI3K, Akt, ERK, etc.) - Apoptosis Assays Incubation->Analysis End End Analysis->End

Caption: Workflow for H2O2-induced oxidative stress in vitro.

Procedure:

  • Cell Culture: Primary cortical neurons or neural stem cells are cultured under standard conditions.[3][11]

  • Treatment: Cells are pre-treated with various concentrations of amlodipine or vehicle for a specified duration.

  • Oxidative Stress Induction: Hydrogen peroxide (H2O2) is added to the culture medium to induce oxidative stress. The concentration and duration of H2O2 exposure are optimized to cause a significant but not complete loss of cell viability in control wells.[3][11]

  • Outcome Measures:

    • Cell Viability: Commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

    • Intracellular ROS Levels: Measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).[4]

    • Protein Expression: Western blotting is used to analyze the expression and phosphorylation status of proteins in signaling pathways like PI3K/Akt and ERK, as well as markers of apoptosis (e.g., cleaved caspase-3, Bcl-2).[3][4]

    • Apoptosis: Can be quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Conclusion and Future Directions

The evidence strongly supports the neuroprotective potential of amlodipine against oxidative stress. Its dual action as a calcium channel blocker and an antioxidant, coupled with its ability to modulate critical cell survival pathways, makes it a compelling candidate for further investigation in the context of neurological disorders.

Future research should focus on:

  • Clinical Trials: Well-designed clinical trials are necessary to translate these promising preclinical findings into therapeutic applications for stroke and neurodegenerative diseases in humans.

  • Dose-Response and Therapeutic Window: Further studies are needed to optimize the dosing and timing of amlodipine administration for maximal neuroprotective efficacy.

  • Combination Therapies: Investigating the synergistic effects of amlodipine with other neuroprotective agents could lead to more effective treatment strategies.

  • Chronic Neurodegenerative Models: Evaluating the long-term effects of amlodipine in animal models of chronic neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is a critical next step.

References

Amlodipine's Impact on PI3K/Akt and Raf/ERK Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker (CCB), is widely prescribed for the management of hypertension and angina. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. However, a growing body of evidence reveals that amlodipine possesses pleiotropic effects extending beyond calcium channel blockade, significantly modulating key intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Raf/Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) cascades. These pathways are central to regulating cellular processes such as proliferation, survival, differentiation, and migration.

This technical guide provides an in-depth analysis of amlodipine's influence on the PI3K/Akt and Raf/ERK signaling pathways. It consolidates quantitative data from various studies, details common experimental protocols for investigating these effects, and presents visual diagrams of the signaling cascades and workflows to support researchers, scientists, and drug development professionals. The evidence suggests a context-dependent role for amlodipine: it can activate the PI3K/Akt pathway in cardiovascular cells, contributing to cardioprotective effects, while predominantly inhibiting both PI3K/Akt and Raf/ERK pathways in cancer cells and vascular smooth muscle cells, underlying its potential anti-proliferative and anti-atherogenic properties.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that plays a central role in mediating cell survival, growth, proliferation, and metabolism. Activation is typically initiated by growth factors or cytokines binding to receptor tyrosine kinases (RTKs), which leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a secondary messenger that recruits Akt (also known as Protein Kinase B) to the plasma membrane. Once at the membrane, Akt is phosphorylated and activated by other kinases, such as PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, including the mammalian target of rapamycin (B549165) (mTOR), which promotes protein synthesis, and Forkhead box O (FOXO) transcription factors, whose inhibition prevents apoptosis and promotes cell cycle progression. Dysregulation of this pathway is a hallmark of many diseases, including cancer and cardiovascular disorders.

Amlodipine's Modulatory Role on PI3K/Akt Signaling

Amlodipine exhibits a dual, cell-type-specific impact on the PI3K/Akt pathway.

  • Activation in Cardioprotection: In neonatal rat cardiomyocytes, amlodipine has been shown to markedly activate the PI3K/Akt signaling pathway. This activation is linked to a reduction in the production of inflammatory mediators like TNF-alpha and inducible nitric oxide synthase (iNOS) following lipopolysaccharide (LPS) challenge. The cardioprotective effects of amlodipine in this context are attenuated by PI3K inhibitors, confirming the pathway's involvement. In vascular smooth muscle cells (VSMCs), amlodipine appears to specifically promote the activation of the Akt2 isoform, which is involved in VSMC differentiation.

  • Inhibition in Anti-Proliferative and Anti-Cancer Contexts: Conversely, in various cancer cell lines, amlodipine acts as an inhibitor of the PI3K/Akt pathway. In non-small cell lung cancer (NSCLC) A549 cells, amlodipine treatment leads to a dose-dependent reduction in the phosphorylation of Akt and its downstream effector, mTOR. This inhibition is often linked to the suppression of upstream activators like the Epidermal Growth Factor Receptor (EGFR). This suppressive action contributes to amlodipine's observed anti-proliferative and anti-migratory effects on cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates NFkB NF-κB Akt->NFkB Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation Amlodipine Amlodipine Amlodipine->Akt Activates (Cardiomyocytes) Amlodipine->Akt Inhibits (Cancer Cells)

Caption: Amlodipine's dual impact on the PI3K/Akt signaling pathway.

The Raf/ERK Signaling Pathway

The Raf/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is another fundamental signaling pathway that governs a wide array of cellular functions, including proliferation, differentiation, and survival. The pathway is typically initiated by the activation of a receptor on the cell surface, which leads to the activation of the small GTPase, Ras. Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf). Raf, in turn, phosphorylates and activates MEK1/2, a dual-specificity kinase. Finally, MEK1/2 phosphorylates and activates ERK1/2 (also known as p42/p44 MAPK). Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, leading to changes in gene expression that drive cell proliferation and other processes.

Amlodipine's Impact on Raf/ERK Signaling

Unlike its effects on the PI3K/Akt pathway, amlodipine's impact on the Raf/ERK pathway is more consistently inhibitory across different cell types.

  • Inhibition in VSMCs: In human vascular smooth muscle cells, amlodipine dose-dependently inhibits the activation of p42/p44 MAPK (ERK) induced by growth factors like basic fibroblast growth factor (bFGF). This inhibition is believed to be a key mechanism behind amlodipine's anti-proliferative effect on VSMCs, which is relevant to its potential anti-atherogenic properties. Studies in spontaneously hypertensive rats (SHR) show that amlodipine treatment significantly reduces the levels of MEK1 and phosphorylated ERK in the aorta.

  • Inhibition in Cancer Cells: Amlodipine has been demonstrated to suppress the Raf/ERK pathway in various cancer models. In breast cancer cells, amlodipine's growth-inhibitory effects are accompanied by a downregulation of phosphorylated ERK1/2. Similarly, in NSCLC A549 cells, amlodipine reduces the phosphorylation levels of c-Raf and ERK in a concentration-dependent manner. This action, often downstream of EGFR inhibition, contributes to its ability to arrest the cell cycle and reduce cancer cell migration.

Raf_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Activates ERK ERK1/2 (p42/p44 MAPK) MEK->ERK Activates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Translocates & Activates Gene_Expression Gene Expression Transcription->Gene_Expression Cell_Proliferation Cell Proliferation & Differentiation Gene_Expression->Cell_Proliferation Amlodipine Amlodipine Amlodipine->Raf Inhibits Amlodipine->ERK Inhibits

Caption: Amlodipine's inhibitory effect on the Raf/MEK/ERK signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of amlodipine on key components of the PI3K/Akt and Raf/ERK pathways and associated cellular responses as reported in the literature.

Table 1: Amlodipine's Effect on PI3K/Akt Pathway Components

Cell TypeStimulusAmlodipine Conc.Target ProteinObserved EffectReference
A549 NSCLC-10-20 µMp-Akt (Ser473)Concentration-dependent decrease
A549 NSCLC-10-20 µMp-mTORConcentration-dependent decrease
A549 NSCLC-10-20 µMp-EGFRSignificant suppression
Neonatal Rat CardiomyocytesLPSNot specifiedPI3K/AktMarked activation
VSMCs-10 µMp-Akt (S473)Time- and concentration-dependent increase

Table 2: Amlodipine's Effect on Raf/ERK Pathway Components

Cell TypeStimulusAmlodipine Conc.Target ProteinObserved EffectReference
A549 NSCLC-10-20 µMp-c-RafConcentration-dependent decrease
A549 NSCLC-10-20 µMp-ERKConcentration-dependent decrease
MDA-MB-231 Breast Cancer-Not specifiedp-ERK1/2Downregulation
Human VSMCsbFGF (20 ng/ml)1-100 nMp-p42/p44 MAPKDose-dependent inhibition
SHRSP AortaHypertension3 mg/kg/dayp-42/44 ERKSignificantly lower than enalapril-treated

Table 3: Amlodipine's Effect on Cellular Processes

Cell TypeProcessAmlodipine Conc.Observed EffectReference
A549 & H1299 NSCLCProliferationIC50: 23-26 µMSignificant reduction
A549 NSCLCMigration10-20 µMDose-dependent inhibition of wound healing
MDA-MB-231 Breast CancerProliferation2.5-10 µMDose-dependent inhibition
MCF-7 Breast CancerColony Formation10 µMSignificant inhibition
Human VSMCsProliferation0.1-10 µMConcentration-dependent inhibition

Key Experimental Protocols

The investigation of amlodipine's effects on signaling pathways relies on standard molecular and cell biology techniques. Below are detailed methodologies for key experiments commonly cited.

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_analysis Downstream Analysis A 1. Cell Culture (e.g., A549, VSMCs) B 2. Seeding & Growth (to desired confluency) A->B C 3. Amlodipine Treatment (Varying concentrations and time points) B->C D 4a. Cell Lysis & Protein Extraction C->D F 4b. Cell Viability Assay (e.g., MTT Assay) C->F G 4c. Cell Migration Assay (e.g., Wound Healing) C->G E 5a. Western Blotting (for p-Akt, p-ERK, etc.) D->E H 6. Data Acquisition & Quantification E->H F->H G->H

Caption: General experimental workflow for studying amlodipine's effects.
Western Blotting for Protein Phosphorylation

This protocol is used to detect and quantify changes in the phosphorylation state of specific proteins like Akt and ERK, which is indicative of pathway activation or inhibition.

  • Cell Lysis: After treatment with amlodipine, cells are washed with ice-cold Phosphate-Buffered Saline (PBS). A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added to the culture dish. Cells are scraped and the lysate is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a colorimetric assay, such as the Bradford or BCA protein assay, to ensure equal loading of samples.

  • Sample Preparation: An appropriate amount of total protein (typically 20-50 µg) from each sample is mixed with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol) and heated at 95°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: The denatured protein samples are loaded into the wells of a polyacrylamide gel (SDS-PAGE). An electric field is applied to separate the proteins based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-Buffered Saline with Tween 20 - TBST) for at least 1 hour to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-ERK or anti-total-Akt) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: The membrane is washed several times with TBST to remove unbound primary antibody. It is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, a chemiluminescent substrate is added to the membrane. The HRP enzyme on the secondary antibody catalyzes a reaction that produces light, which is captured using an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total protein to determine the relative activation of the pathway.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Amlodipine Treatment: The culture medium is replaced with fresh medium containing various concentrations of amlodipine (and a vehicle control). The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The

A Technical Guide to the Physicochemical Properties of Amlodipine Mesylate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for the management of hypertension and angina. Its therapeutic efficacy is intrinsically linked to the physicochemical properties of its salt forms. This technical guide provides a comprehensive overview of the core physicochemical characteristics of amlodipine mesylate monohydrate, a salt form noted for its enhanced solubility. This document collates available data on its solubility, thermal properties, solid-state characteristics, and stability. Detailed experimental protocols for key analytical techniques are provided, and logical workflows are visualized to aid in the practical application of this information in a research and development setting.

Introduction

Amlodipine acts as a peripheral arterial vasodilator by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle. The selection of an appropriate salt form is a critical step in drug development, as it can significantly influence a drug's solubility, stability, and bioavailability. While amlodipine besylate is a commonly used salt form, this compound has garnered interest due to its potential for improved aqueous solubility. This guide focuses specifically on the monohydrate form of this compound, presenting its known physicochemical properties to support formulation development and further research.

Chemical and Physical Properties

This compound monohydrate is the methanesulfonic acid salt of amlodipine, crystallized with one molecule of water.

PropertyValueSource
Chemical Name 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate methanesulfonic acid hydrate
Molecular Formula C₂₁H₃₁ClN₂O₉S
Molecular Weight 522.99 g/mol
Appearance White to off-white crystalline powder
Solubility Profile

Enhanced aqueous solubility is a key characteristic of this compound monohydrate compared to other salt forms.

SolventSolubilityNotesSource
Water >10 times the solubility of amlodipine besylateA precise value in mg/mL is not readily available in the public domain. Amlodipine besylate has a reported aqueous solubility of approximately 2.6 mg/mL.,
Methanol Freely solubleBased on data for amlodipine besylate.
Ethanol (anhydrous) Sparingly solubleBased on data for amlodipine besylate.
2-Propanol Slightly solubleBased on data for amlodipine besylate.

The solubility of amlodipine, a weak base with a pKa of approximately 8.6, is pH-dependent. While specific pH-solubility profile data for the mesylate monohydrate is not available, it is expected to have higher solubility in acidic conditions. For amlodipine besylate, the solubility has been shown to decrease as the pH increases from 1.2 to 6.8.

Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its handling, processing, and formulation.

PropertyValue RangeSource
Particle Size (D10) 20 - 40 µm
Particle Size (D50) 55 - 85 µm
Particle Size (D90) 95 - 140 µm
Bulk Density 0.25 - 0.45 g/mL
Angle of Repose 15 - 35°
Carr's Index 10 - 25%

These values suggest that the crystalline form of this compound monohydrate described in the cited patent exhibits good flow properties and compressibility, making it suitable for direct compression tableting processes.

Thermal Analysis

Differential Scanning Calorimetry (DSC) of hydrated forms of amlodipine typically shows an endothermic event corresponding to the loss of water. For amlodipine besylate monohydrate and dihydrate, a broad endotherm is observed around 100°C, which is attributed to dehydration. Following dehydration, the anhydrous form of amlodipine besylate exhibits a sharp endothermic peak corresponding to its melting point, which is reported to be in the range of 199-201°C. A similar thermal behavior is anticipated for this compound monohydrate, with an initial dehydration step followed by the melting of the resulting anhydrous mesylate salt at a higher temperature.

Spectroscopic Data

While specific spectra for this compound monohydrate are not widely published, the spectroscopic features will be dominated by the amlodipine and mesylate ions.

  • Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic peaks for the functional groups present in amlodipine, such as N-H stretching, C=O stretching of the ester groups, and C-O stretching. The presence of the mesylate counter-ion would introduce strong peaks corresponding to the S=O stretching of the sulfonate group.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the protons of the dihydropyridine ring, the ethyl and methyl ester groups, the aminoethoxy side chain, and the chlorophenyl group of the amlodipine molecule. The mesylate anion will typically appear as a singlet in the aliphatic region.

Stability Profile

Forced degradation studies on amlodipine besylate have shown that the amlodipine molecule is susceptible to degradation under certain stress conditions. The primary degradation pathways are hydrolysis and oxidation.

  • Acidic and Basic Conditions: Amlodipine degrades in both acidic and basic media. The ester groups are susceptible to hydrolysis.

  • Oxidative Conditions: The dihydropyridine ring of amlodipine is prone to oxidation, leading to the formation of the corresponding pyridine (B92270) derivative.

  • Photostability: Amlodipine is known to be photosensitive. Exposure to light can lead to degradation.

  • Thermal Stability: Amlodipine generally shows good thermal stability in the solid state.

It is expected that this compound monohydrate will exhibit a similar degradation profile, as the degradation is primarily associated with the amlod

Unlocking the Molecular Grips: An In-depth Technical Guide to Amlodipine's Binding Sites on Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the binding sites of amlodipine (B1666008), a dihydropyridine (B1217469) calcium channel blocker, on L-type voltage-gated calcium channels (Cav). By delving into the structural biology, molecular interactions, and key experimental methodologies, this document aims to equip researchers and drug development professionals with a detailed understanding of amlodipine's mechanism of action at the molecular level.

The Molecular Target: L-type Calcium Channels

Amlodipine primarily targets the α1 subunit of L-type calcium channels, which forms the ion-conducting pore.[1] These channels are crucial for regulating calcium influx into cells, a process fundamental to vascular smooth muscle contraction and cardiac muscle function.[2] Amlodipine's therapeutic effects in treating hypertension and angina stem from its ability to inhibit this calcium influx, leading to vasodilation.[2]

Amlodipine's Binding Pocket: A Structural Perspective

High-resolution structural studies, primarily using X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the precise location of amlodipine's binding site on the calcium channel.

The binding site for amlodipine and other dihydropyridines is situated on the external, lipid-facing surface of the pore module, at the interface of two subunits of the channel's α1 subunit.[1][3][4] Specifically, photoaffinity labeling and site-directed mutagenesis studies have pinpointed this site to be at the interface of homologous domains III and IV.[1][3]

Key amino acid residues forming a hydrophobic pocket are crucial for the interaction with amlodipine. In the bacterial model CavAb channel, these residues include Y195, I199, F171, Y168, and F167.[3] The dihydropyridine ring of amlodipine is sandwiched between Y195 of the S6 helix and F167 of the P-loop, while F171 and I199 from the S6 helix form the base of this binding cleft.[3]

Quantitative Analysis of Amlodipine Binding

The affinity and potency of amlodipine's interaction with L-type calcium channels have been quantified through various experimental techniques, primarily radioligand binding assays and electrophysiological measurements.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand, such as [3H]amlodipine, to its receptor. Key parameters derived from these studies are the dissociation constant (Kd), which indicates the affinity of the drug for the receptor, and the maximum binding capacity (Bmax), representing the total number of receptors in a given tissue.

ParameterValueBiological SystemReference
Kd1.68 ± 0.12 nMRat cardiac membranes[5][6]
Bmax0.34 ± 0.08 pmol/mg proteinRat cardiac membranes[5][6]
Electrophysiological Assays

Patch-clamp electrophysiology is used to measure the ion currents through single or populations of calcium channels. The inhibitory effect of amlodipine is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the calcium current.

Channel TypeIC50Experimental ConditionReference
Cav1.2 (wild type)57 ± 22 nMClosed-channel block (0.05 Hz stimulation)[3][7]
Cav1.2/Dihydropyridine insensitive26.0 ± 3.8 µMClosed-channel block (0.05 Hz stimulation)[3][7]
Cav2.1 (wild type)8.6 ± 0.58 µMClosed-channel block (0.05 Hz stimulation)[7]
Cav2.1/Dihydropyridine sensitive41 ± 89 nM100 ms (B15284909) depolarizations to +10 mV from -120 mV[3]
CavAb112 nM-[3]
CavAb I199S mutant5.7 ± 0.6 µM-[3]

Experimental Protocols for Studying Amlodipine's Binding

A detailed understanding of amlodipine's interaction with calcium channels relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are critical for amlodipine binding. By mutating a candidate residue and observing a significant change in amlodipine's binding affinity or blocking potency, its importance in the binding site can be confirmed.

Experimental Workflow:

SiteDirectedMutagenesis cluster_plasmid Plasmid Engineering cluster_expression Protein Expression cluster_analysis Functional Analysis Plasmid Wild-type Ca_v Channel cDNA in Plasmid Primers Design & Synthesize Mutant Primers Plasmid->Primers PCR PCR-based Mutagenesis Primers->PCR Transformation Transform into E. coli PCR->Transformation Selection Select & Sequence Verify Mutant Plasmid Transformation->Selection Transfection Transfect Mammalian Cells (e.g., HEK293) Selection->Transfection Incubation Incubate for Protein Expression (24-48h) Transfection->Incubation Electrophysiology Patch-Clamp Electrophysiology Incubation->Electrophysiology BindingAssay Radioligand Binding Assay Incubation->BindingAssay DataAnalysis Determine IC50 or Kd for Amlodipine Electrophysiology->DataAnalysis BindingAssay->DataAnalysis

Site-Directed Mutagenesis Workflow

Methodology:

  • Mutant Plasmid Construction: The cDNA encoding the α1 subunit of the L-type calcium channel (e.g., Cav1.2) is used as a template. Site-directed mutagenesis is performed using a PCR-based method with primers containing the desired mutation.

  • Expression: The mutated plasmid is then transfected into a suitable mammalian cell line, such as HEK293 cells, for expression of the mutant channel.

  • Functional Analysis: Whole-cell patch-clamp electrophysiology is performed on the transfected cells to measure calcium currents in the presence of varying concentrations of amlodipine. A significant shift in the IC50 value compared to the wild-type channel indicates that the mutated residue is involved in amlodipine binding. Alternatively, radioligand binding assays can be performed on membranes isolated from the transfected cells.

Photoaffinity Labeling

This technique utilizes a photo-reactive analog of amlodipine to covalently label its binding site. Subsequent proteolysis and mass spectrometry can then identify the labeled amino acid residues.

Experimental Workflow:

PhotoaffinityLabeling Probe Synthesize Photo-reactive Amlodipine Analog Incubation Incubate Probe with Channel Protein Probe->Incubation UV UV Irradiation to Covalently Crosslink Incubation->UV SDS SDS-PAGE Separation UV->SDS Excise Excise Labeled Protein Band SDS->Excise Digest In-gel Proteolytic Digestion (e.g., Trypsin) Excise->Digest MS Mass Spectrometry (LC-MS/MS) Digest->MS Analysis Identify Labeled Peptide/Residue MS->Analysis

Photoaffinity Labeling Workflow

Methodology:

  • Probe Synthesis: A photo-reactive moiety (e.g., an azido (B1232118) or benzophenone (B1666685) group) is chemically incorporated into the amlodipine molecule.

  • Labeling: The photoaffinity probe is incubated with the purified calcium channel protein or membrane preparations containing the channel.

  • Photocrosslinking: The mixture is exposed to UV light of a specific wavelength to activate the photo-reactive group, leading to the formation of a covalent bond with nearby amino acid residues in the binding pocket.

  • Identification of Labeled Residues: The covalently labeled protein is isolated, proteolytically digested, and the resulting peptides are analyzed by mass spectrometry to identify the peptide and specific amino acid(s) that are covalently modified by the amlodipine analog.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the determination of the high-resolution three-dimensional structure of the calcium channel in complex with amlodipine.

Experimental Workflow:

CryoEM Purification Purify Ca_v Channel Complex Reconstitution Reconstitute in Nanodiscs/Micelles Purification->Reconstitution Incubation Incubate with Amlodipine Reconstitution->Incubation GridPrep Prepare Cryo-EM Grids Incubation->GridPrep DataCollection Collect Data on Cryo-Electron Microscope GridPrep->DataCollection ImageProcessing Image Processing & 2D Classification DataCollection->ImageProcessing 3DReconstruction 3D Reconstruction & Model Building ImageProcessing->3DReconstruction

Cryo-Electron Microscopy Workflow

Methodology:

  • Sample Preparation: The L-type calcium channel complex (e.g., rabbit Cav1.1) is purified and reconstituted into a lipid environment, such as nanodiscs, to maintain its native conformation.[3][8] Amlodipine is then added at a concentration sufficient to ensure binding (e.g., 100 µM).[8]

  • Cryo-EM Grid Preparation: A small volume of the sample is applied to an EM grid, blotted, and rapidly frozen in liquid ethane (B1197151) to vitrify the sample.

  • Data Collection and Processing: The frozen grids are imaged in a cryo-electron microscope. A large dataset of particle images is collected and processed to generate 2D class averages and subsequently a high-resolution 3D reconstruction of the amlodipine-bound channel.[3]

Signaling Pathway of Amlodipine Action

Amlodipine's binding to the L-type calcium channel initiates a signaling cascade that ultimately leads to its therapeutic effects. The primary mechanism is the inhibition of calcium influx into vascular smooth muscle cells.

SignalingPathway Amlodipine Amlodipine CaV L-type Calcium Channel Amlodipine->CaV Binds to and inhibits Ca_Influx Ca²⁺ Influx CaV->Ca_Influx Blocks Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin Leads to MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK Activates MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P Catalyzes Contraction Vascular Smooth Muscle Contraction MLC_P->Contraction Causes Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

Amlodipine's Mechanism of Action

This inhibition of calcium influx prevents the activation of calmodulin and subsequently myosin light chain kinase, a key enzyme in the phosphorylation of myosin light chains, which is a prerequisite for muscle contraction.[2] The net result is a relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.

Conclusion

The elucidation of amlodipine's binding sites on L-type calcium channels is a testament to the power of integrating structural biology, molecular pharmacology, and biophysical techniques. A detailed understanding of these molecular interactions not only provides a solid foundation for the rational design of new and improved calcium channel blockers but also enhances our fundamental knowledge of ion channel function and modulation. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working in this critical area of cardiovascular medicine.

References

In Silico Modeling of Amlodipine-Receptor Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic for hypertension and angina. Its primary mechanism of action involves the inhibition of L-type calcium channels (Cav1.2), thereby reducing calcium influx into vascular smooth muscle and cardiac cells. Understanding the precise molecular interactions between amlodipine and its receptor is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the in silico methodologies employed to model amlodipine-receptor interactions, supported by experimental validation techniques. We present detailed protocols for molecular docking and molecular dynamics simulations, summarize key quantitative data, and visualize the intricate signaling pathways and experimental workflows.

Introduction

The therapeutic efficacy of amlodipine stems from its high affinity and specificity for the L-type calcium channel, a complex transmembrane protein. In silico modeling has emerged as a powerful tool to elucidate the structural basis of this interaction at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations allow researchers to predict the binding pose of amlodipine within the receptor, identify key interacting amino acid residues, and analyze the dynamic behavior of the drug-receptor complex over time. This guide will delve into the theoretical underpinnings and practical application of these computational methods in the context of amlodipine pharmacology.

Amlodipine's Target Receptor and Binding Site

Amlodipine primarily targets the α1C subunit (CACNA1C) of the L-type calcium channel.[1][2][3][4][5][6] Crystallographic and functional studies have revealed that the binding site for amlodipine and other dihydropyridines is located on the external, lipid-facing surface of the pore module, at the interface of two subunits.[7] This binding is allosteric, inducing a conformational change in the channel's selectivity filter that ultimately blocks calcium ion translocation.[7] Key amino acid residues that form a hydrophobic pocket for amlodipine interaction include Y195, I199, F171, Y168, and F167, with the dihydropyridine ring being sandwiched between Y195 of the S6 helix and F167 of the P-loop.[8]

In Silico Modeling Methodologies

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[9] This method is instrumental in identifying potential binding modes and estimating the binding affinity.

  • Protein Preparation:

    • Obtain the 3D structure of the L-type calcium channel (e.g., from the Protein Data Bank, PDB ID: 5KMD).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign Kollmann charges using software like AutoDock Tools.[7]

  • Ligand Preparation:

    • Obtain the 3D structure of amlodipine (e.g., from PubChem or ZINC database).

    • Optimize the ligand's geometry using a suitable force field.

    • Assign Gasteiger charges.

  • Grid Box Generation:

    • Define a grid box encompassing the putative binding site on the receptor, ensuring it is large enough to allow for translational and rotational sampling of the ligand.

  • Docking Simulation:

    • Perform the docking calculation using a program like AutoDock Vina. The program will explore various conformations and orientations of amlodipine within the grid box.

  • Analysis of Results:

    • Analyze the resulting docking poses based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio to identify key interacting residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the amlodipine-receptor complex over time, allowing for the assessment of conformational stability and the detailed analysis of intermolecular interactions.

  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Embed the protein-ligand complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

    • Solvate the system with water molecules and add ions to neutralize the system and achieve physiological concentration.

  • Topology and Parameter Files:

    • Generate topology files for the protein using a force field such as CHARMM36.

    • Generate topology and parameter files for amlodipine using a tool like the CGenFF server.[10]

    • Combine the protein and ligand topologies.[10][11][12][13][14]

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove steric clashes and relax the structure.

  • Equilibration:

    • Perform a two-phase equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand heavy atoms.[10][11]

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Continue the simulation at constant pressure to ensure the correct density of the system.[10][11]

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) without restraints to observe the dynamic behavior of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate various parameters:

      • Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.[15][16]

      • Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between amlodipine and the receptor.

      • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy.[3][4][17][18][19]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various in silico and experimental studies on amlodipine-receptor interactions.

Table 1: Binding Affinity and Inhibition Data

ParameterValueReceptor/SystemReference
IC50 10 ± 0.4 nMCavAb[8]
112 ± 10 nMCavAb I199S mutant[8]
Kd 1.64 ± 0.17 nMRat cardiac membranes[20][21]
1.68 ± 0.12 nMRat cardiac membranes[22]
Bmax 0.45 ± 0.08 pmol/mg proteinRat cardiac membranes[20][21]
0.34 ± 0.08 pmol/mg proteinRat cardiac membranes[22]

Table 2: Molecular Docking Binding Energies

LigandPDB IDBinding Energy (kcal/mol)Reference
Amlodipine5KMD-5.6[7]
Amlodipine Bioisostere P45KMD-8.6[7]
Amlodipine Bioisostere P75KMD-8.8[7]
Amlodipine6M7H-5.1[7]
Amlodipine Bioisostere P56M7H-8.3[7]
Amlodipine Bioisostere P76M7H-8.3[7]

Experimental Validation

In silico predictions of amlodipine's binding site and key interacting residues can be validated through experimental techniques such as site-directed mutagenesis coupled with functional assays.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the gene encoding the L-type calcium channel to assess the impact of individual amino acid residues on amlodipine binding.

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation at the center, flanked by 10-15 bases of correct sequence on both sides.[1][2][23][24][25]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type channel cDNA as a template. The primers will generate a mutated plasmid.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.[23][25]

  • Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.

  • Verification: Isolate the plasmid DNA and verify the presence of the desired mutation through DNA sequencing.

Functional Characterization using Patch-Clamp Electrophysiology

The functional consequences of the introduced mutations on amlodipine's inhibitory activity are typically assessed using the whole-cell patch-clamp technique.[9][26][27][28][29][30][31][32][33][34]

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 cells) and transiently transfect them with the cDNA encoding either the wild-type or the mutant L-type calcium channel subunits.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill them with an appropriate intracellular solution.[31]

  • Giga-seal Formation: Approach a transfected cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[29]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.[28][29]

  • Voltage-Clamp Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit L-type calcium currents.

  • Drug Application: Perfuse the cells with an external solution containing varying concentrations of amlodipine and record the resulting inhibition of the calcium currents.

  • Data Analysis: Construct concentration-response curves to determine the IC50 of amlodipine for the wild-type and mutant channels. A significant increase in the IC50 for a mutant channel indicates that the mutated residue is important for amlodipine binding.

Visualizations

Signaling Pathway of Amlodipine Action

In_Silico_Workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation ProteinPrep Protein Preparation GridGen Grid Generation ProteinPrep->GridGen LigandPrep Ligand Preparation Docking Docking Simulation LigandPrep->Docking GridGen->Docking PoseAnalysis Pose Analysis Docking->PoseAnalysis SystemPrep System Preparation PoseAnalysis->SystemPrep Best Pose Topology Topology Generation SystemPrep->Topology Minimization Energy Minimization Topology->Minimization Equilibration Equilibration (NVT/NPT) Minimization->Equilibration Production Production MD Equilibration->Production TrajectoryAnalysis Trajectory Analysis Production->TrajectoryAnalysis

References

Amlodipine as a peripheral arterial vasodilator mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Pleiotropic Mechanisms Contributing to Vasodilation

Beyond its direct action on calcium channels, amlodipine (B1666008) exhibits several pleiotropic effects that enhance its vasodilatory and vasoprotective properties. These secondary mechanisms primarily involve the enhancement of nitric oxide (NO) bioavailability and the inhibition of the protein kinase C (PKC) pathway.

Enhancement of Nitric Oxide Bioavailability

Amlodipine has been demonstrated to increase the production and availability of nitric oxide, a potent endogenous vasodilator. This is achieved through a dual mechanism:

  • Increased eNOS Expression and Activity: Long-term treatment with amlodipine can increase the expression of endothelial nitric oxide synthase (eNOS). More acutely, amlodipine activates eNOS through a signaling cascade that involves changes in its phosphorylation status. Specifically, amlodipine promotes the phosphorylation of eNOS at the activating site Serine 1177 and reduces phosphorylation at the inhibitory site Threonine 495.

  • Antioxidant Properties: Amlodipine possesses antioxidant properties that can quench superoxide (B77818) anions. By reducing oxidative stress, amlodipine protects NO from degradation, thereby prolonging its half-life and enhancing its vasodilatory effects.

Inhibition of Protein Kinase C (PKC) Pathway

Amlodipine has been shown to inhibit the activity of protein kinase C (PKC) in endothelial cells. The inhibition of PKC contributes to the activation of eNOS, as PKC is known to phosphorylate eNOS at the inhibitory Thr495 site. By reducing this inhibitory phosphorylation, amlodipine further promotes eNOS activity and NO production. This effect on PKC may also contribute to the anti-proliferative and anti-inflammatory properties of amlodipine.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of amlodipine.

Table 1: In Vitro Vasodilatory and Electrophysiological Effects of Amlodipine

ParameterPreparationAgonist/ConditionIC50 / EC50Reference
Inhibition of ContractionRat Aortic Rings40 mM KCl7.5 x 10-9 M
Inhibition of ContractionPig Coronary Artery Rings35 mM KCl2.2 x 10-8 M
Inhibition of ContractionHuman Coronary Artery Rings35 mM KCl2.1 x 10-8 M
Inhibition of Ca2+-induced ContractionsDepolarized Rat AortaCa2+1.9 nM
Inhibition of ContractionsRat Aorta45 mM K+19.4 nM
Increase in Coronary FlowLangendorff Rat Heart10-9 M
Inhibition of CaVAbBacterial Voltage-Gated Ca2+ ChannelDepolarizing Pulses10 nM

Table 2: Clinical and In Vivo Hemodynamic Effects of Amlodipine

ParameterPopulationTreatment DurationChange from BaselineReference
Mean Blood PressureHypertensive Patients2 months↓ 11 ± 1%
Brachial Artery Diameter (Rest)Hypertensive Patients2 months↑ 8 ± 3%
Brachial Artery Diameter (Reactive Hyperemia)Hypertensive Patients2 months↑ 18 ± 5%
Arterial Compliance (Prevailing Pressure)Hypertensive Patients2 months↑ 44 ± 13%
Coronary Blood Flow (CBF)Ischemic Dog HeartsInfusion↑ from 50 ± 3 to 69 ± 6 ml/100 g/min

Table 3: Amlodipine's Effects on Nitric Oxide (NO) Production and Endothelial Nitric Oxide Synthase (eNOS) Activity

ParameterModel SystemTreatmentResultReference
NO LevelsCultured HUVECs1 µmol/L Amlodipine for 25 minSignificant increase (P < 0.01)
eNOS Phosphorylation (Ser1177)Cultured HUVECs1 µmol/L AmlodipineTime-dependent increase
eNOS Phosphorylation (Thr495)Cultured HUVECs1 µmol/L AmlodipineTime-dependent decrease
Aortic Endothelial NO ReleaseSpontaneously Hypertensive Rats5 mg/kg/day for 8 weeksRestored to 101 ± 3 nM from 55 ± 6 nM (vehicle)
Glomerular Endothelial NO ReleaseSpontaneously Hypertensive Rats5 mg/kg/day for 8 weeksIncreased to 69 ± 3 nM
Nitrate+Nitrite (B80452) Level Difference (Coronary Blood)Ischemic Dog Hearts2 µg/kg/min InfusionIncreased from 7.8 ± 1.3 to 16.1 ± 1.1 µM

Table 4: Effects of Amlodipine on Protein Kinase C (PKC) Activity

ParameterModel SystemTreatmentResultReference
PKC PhosphorylationCultured HUVECs1 µmol/L AmlodipineTime-dependent decrease
PKC Activation (α and β isoforms)THP-1 Monocytic CellsAmlodipine TreatmentDiminished activation induced by PMA

Experimental Protocols

Isometric Tension Measurement in Isolated Arteries

This protocol is used to assess the direct vasodilatory effect of amlodipine on arterial tissue.

  • Tissue Preparation: Male Sprague-Dawley rats (250–300 grams) are euthanized. The thoracic aorta is excised, and perivascular connective tissue is removed. The aorta is cut into rings of 2-3 mm in width.

  • Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 - 5% CO2. The rings are connected to isometric force transducers.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the endothelium can be tested with acetylcholine (B1216132) after pre-contraction with an alpha-agonist like phenylephrine (B352888) (10-6 M). For experiments assessing direct smooth muscle effects, the endothelium may be denuded by gently rubbing the intimal surface.

  • Drug Administration: Once a stable contraction is achieved with a contractile agent (e.g., phenylephrine or a high concentration of KCl), cumulative concentrations of amlodipine are added to the organ bath.

  • Data Acquisition: The isometric tension is recorded continuously. The relaxation response is expressed as a percentage of the pre-contraction tension.

Human Umbilical Vein Endothelial Cell (HUVEC) Culture

HUVECs are a standard model for studying endothelial cell biology.

  • Cell Seeding: HUVECs are seeded in gelatin-coated culture flasks or plates in Endothelial Cell Growth Medium supplemented with growth factors and fetal bovine serum.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.

  • Drug Treatment: Upon reaching confluency, the cells are treated with amlodipine at various concentrations and for different time points, as required by the specific experiment (e.g., for Western blotting or NO measurement).

Western Blotting for eNOS Phosphorylation

This technique is used to quantify the phosphorylation status of eNOS at specific sites.

  • Cell Lysis: After treatment, HUVECs are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total eNOS, phospho-eNOS (Ser1177), and phospho-eNOS (Thr495). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified by densitometry, and the levels of phosphorylated eNOS are normalized to total eNOS.

Nitric Oxide Measurement (Griess Assay)

The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite.

  • Sample Collection: The cell culture supernatant from treated HUVECs is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic buffer).

  • Color Development: In the presence of nitrite, a pink azo dye is formed.

  • Spectrophotometry: The absorbance of the colored product is measured at approximately 540 nm using a plate reader.

  • Quantification: The nitrite concentration in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Venous Occlusion Plethysmography

This non-invasive technique is used to measure forearm blood flow in clinical studies.

  • Subject Preparation: The subject rests in a supine position with their forearm supported above the level of the heart.

  • Strain Gauge Placement: A mercury-in-silastic strain gauge is placed around the widest part of the forearm.

  • Cuff Placement: A cuff is placed around the upper arm to occlude venous return, and another cuff is placed around the wrist to exclude hand circulation.

  • Measurement: The wrist cuff is inflated to a suprasystolic pressure. The upper arm cuff is then inflated to a pressure that occludes venous return but does not affect arterial inflow (typically 40-50 mmHg).

  • Data Recording: The increase in forearm volume, detected by the strain gauge, is recorded over a short period (e.g., 10-15 seconds). This rate of volume change is proportional to the forearm blood flow.

  • Drug Infusion: For assessing endothelium-dependent and -independent vasodilation, drugs like acetylcholine and sodium nitroprusside, respectively, can be infused into the brachial artery, and forearm blood flow measurements are repeated.

Mandatory Visualizations

Signaling Pathways

Amlodipine_Calcium_Channel_Blockade Amlodipine Amlodipine L_type_Ca_Channel L-type Ca²⁺ Channel (Vascular Smooth Muscle) Amlodipine->L_type_Ca_Channel inhibits Relaxation Vasodilation Amlodipine->Relaxation Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx facilitates Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin leads to MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P phosphorylates Contraction Vasoconstriction Myosin_LC_P->Contraction

Caption: Amlodipine's primary mechanism: L-type calcium channel inhibition.

Amlodipine_NO_Pathway Amlodipine Amlodipine PKC Protein Kinase C (PKC) Amlodipine->PKC inhibits eNOS_Ser1177 eNOS (Ser1177-P) Activating Phosphorylation Amlodipine->eNOS_Ser1177 promotes eNOS_Thr495 eNOS (Thr495-P) Inhibitory Phosphorylation PKC->eNOS_Thr495 promotes eNOS eNOS Activity eNOS_Thr495->eNOS eNOS_Ser1177->eNOS NO_Production Nitric Oxide (NO) Production eNOS->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation

Caption: Amlodipine's enhancement of nitric oxide bioavailability.

Methodological & Application

Application Note: A Robust and Validated RP-HPLC Method for the Quantification of Amlodipine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a simple, rapid, and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of amlodipine (B1666008) in human plasma. Amlodipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for the treatment of hypertension and angina.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method employs a straightforward protein precipitation technique for sample preparation and utilizes UV detection for quantification.[3] This protocol has been developed and validated to ensure reliability, precision, and accuracy, making it suitable for routine analysis in a clinical or research laboratory setting.

Instrumentation and Materials

1.1 Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance.

  • Centrifuge capable of 10,000 RPM.

  • Vortex mixer.

  • Pipettes and tips.

  • Syringe filters (0.22 µm or 0.45 µm).

  • Autosampler vials.

1.2 Chemicals and Reagents

  • Amlodipine Besylate Reference Standard (USP grade or equivalent).

  • Nifedipine (Internal Standard, IS).

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen orthophosphate (AR grade).

  • Ortho-phosphoric acid (AR grade).

  • Water (HPLC grade/Milli-Q).

  • Drug-free human plasma (with anticoagulant like K2-EDTA).

Experimental Protocols

2.1 Preparation of Solutions

2.1.1 Mobile Phase Preparation (Acetonitrile:Phosphate (B84403) Buffer)

  • Phosphate Buffer (25 mM, pH 3.0): Dissolve approximately 3.4 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using ortho-phosphoric acid.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a ratio of 35:65 (v/v).

  • Degassing: Degas the mobile phase by sonicating for 15-20 minutes or by using an online degasser before use.

2.1.2 Standard Stock Solution Preparation (1 mg/mL)

  • Accurately weigh 10 mg of Amlodipine Besylate reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This is the Amlodipine Stock Solution A (1 mg/mL).

  • Similarly, prepare a 1 mg/mL stock solution of Nifedipine (Internal Standard) in methanol. This is the IS Stock Solution.

2.1.3 Working Standard Solutions

  • Amlodipine Working Stock (10 µg/mL): Dilute 100 µL of Amlodipine Stock Solution A to 10 mL with methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute 100 µL of the IS Stock Solution to 100 mL with methanol.

2.2 Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

  • Prepare a series of calibration standards by spiking appropriate amounts of the Amlodipine Working Stock (10 µg/mL) into drug-free human plasma to achieve final concentrations, for example, of 1, 2.5, 5, 10, 20, 40, and 80 ng/mL.

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels:

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 15 ng/mL

    • High QC (HQC): 60 ng/mL

2.3 Plasma Sample Preparation Protocol (Protein Precipitation)

  • Pipette 500 µL of the plasma sample (blank, CC, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.

  • Add 50 µL of the Internal Standard Working Solution (1 µg/mL Nifedipine).

  • Add 1 mL of acetonitrile (as the protein precipitating agent).

  • Vortex the tube for 1 minute to ensure thorough mixing and protein precipitation.[4]

  • Centrifuge the sample at 10,000 RPM for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the clear supernatant to a clean tube or an autosampler vial.

  • Inject 20 µL of the supernatant into the HPLC system.

G cluster_prep Plasma Sample Preparation plasma 1. Pipette 500 µL Plasma add_is 2. Add 50 µL Internal Standard plasma->add_is add_acn 3. Add 1 mL Acetonitrile add_is->add_acn vortex 4. Vortex for 1 min add_acn->vortex centrifuge 5. Centrifuge at 10,000 RPM vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject 20 µL into HPLC supernatant->inject G cluster_sample Sample Handling cluster_analytical Analytical Phase cluster_data Data Processing node_style_process node_style_process node_style_analysis node_style_analysis node_style_output node_style_output p1 Whole Blood Collection p2 Plasma Separation (Centrifugation) p1->p2 p3 Plasma Storage (-20°C or lower) p2->p3 p4 Sample Preparation (Protein Precipitation) p3->p4 p5 HPLC Analysis p4->p5 p6 Chromatogram Integration p5->p6 p7 Concentration Calculation p6->p7 p8 Pharmacokinetic Analysis p7->p8

References

Application Note: Amlodipine Besylate Assay by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative determination of Amlodipine (B1666008) Besylate in bulk and pharmaceutical dosage forms using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described method is simple, accurate, and precise, making it suitable for routine quality control and analytical research. The protocol includes comprehensive steps for mobile phase preparation, standard and sample solution preparation, and data analysis. Additionally, typical method validation parameters as per ICH guidelines are summarized to demonstrate the method's reliability.

Chromatographic Conditions

The separation and quantification are achieved using a C18 column with a mobile phase consisting of a buffered organic mixture.

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) System with UV Detector
Column Octadecylsilyl Silica Gel, C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase Acetonitrile, Methanol (B129727), and a pH 3.0 Buffer (Triethylamine or Phosphate) in a ratio such as 15:35:50 (v/v/v)[3][4]
Flow Rate 1.0 mL/min[1][2][3][5]
Detection Wavelength 237 nm[3][6]
Injection Volume 20 µL[5]
Column Temperature 30°C[2][3]
Run Time Approximately 10-15 minutes

Experimental Protocol

2.1. Preparation of Mobile Phase (Example: Acetonitrile:Methanol:Triethylamine (B128534) Buffer)

  • Prepare pH 3.0 Buffer: Dissolve 7 mL of triethylamine in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.1 using phosphoric acid.[3]

  • Mix Mobile Phase: Combine HPLC grade acetonitrile, methanol, and the prepared triethylamine buffer in a 15:35:50 (v/v/v) ratio.[3]

  • Degas: Filter the mixture through a 0.45 µm membrane filter and degas using an ultrasonic bath for at least 15 minutes before use.[3]

2.2. Preparation of Standard Solution

  • Standard Stock Solution: Accurately weigh about 25 mg of Amlodipine Besylate USP Reference Standard into a 50 mL volumetric flask.[7] Add approximately 30 mL of methanol or mobile phase and sonicate to dissolve completely.[7] Dilute to the mark with the same solvent and mix well.

  • Working Standard Solution: Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to achieve a final concentration suitable for analysis (e.g., 50 µg/mL).[3]

2.3. Preparation of Sample Solution (from Tablets)

  • Weigh and Powder: Weigh no fewer than 10 tablets and calculate the average weight. Finely powder the tablets in a mortar.

  • Sample Stock Solution: Accurately weigh a portion of the powder equivalent to 25 mg of Amlodipine Besylate and transfer it to a 50 mL volumetric flask.[7]

  • Extraction: Add about 30 mL of methanol or mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.[8]

  • Dilution & Filtration: Dilute to the mark with the same solvent, mix well, and filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[3]

  • Working Sample Solution: Transfer 5.0 mL of the filtered Sample Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

2.4. Assay Procedure

  • System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the Working Standard Solution five or six times and record the chromatograms.

  • Analysis: Inject the blank (mobile phase), Working Standard Solution, and Working Sample Solution in an appropriate sequence, ensuring replicate injections for precision.

  • Data Acquisition: Record the peak areas from the resulting chromatograms. The retention time for Amlodipine Besylate is typically between 2.6 and 12.3 minutes, depending on the exact conditions.[1][4]

Experimental Workflow Diagram

HPLC_Workflow Experimental Workflow for Amlodipine Besylate HPLC Assay cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Analysis standard Standard Solution Prep injection Inject Standard & Sample standard->injection sample Sample Solution Prep (from Tablets) sample->injection mobile_phase Mobile Phase Prep equilibration System Equilibration mobile_phase->equilibration equilibration->injection chromatogram Generate Chromatograms injection->chromatogram suitability System Suitability Test chromatogram->suitability calculation Calculate Assay Percentage suitability->calculation  If Passed result Final Result calculation->result

Caption: Workflow from preparation to final analysis for the HPLC assay of Amlodipine Besylate.

Data Presentation and Calculations

4.1. System Suitability The system is deemed suitable for analysis if it meets the following criteria based on replicate injections of the standard solution.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) Not more than 2.0[9]
Theoretical Plates (N) Not less than 2000[9]
% Relative Standard Deviation (%RSD) Not more than 2.0% for peak areas

4.2. Calculation of Assay Result The percentage of Amlodipine Besylate in the tablet dosage form can be calculated using the following formula:

% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard * 100

Where:

  • Area_Sample: Peak area of amlodipine in the sample chromatogram.

  • Area_Standard: Average peak area of amlodipine in the standard chromatograms.

  • Conc_Standard: Concentration of the Working Standard Solution (mg/mL).

  • Conc_Sample: Nominal concentration of the Working Sample Solution (mg/mL).

  • Purity_Standard: Purity of the USP Reference Standard (as a decimal).

4.3. Summary of Method Validation Parameters The following table summarizes typical validation results for a robust Amlodipine Besylate HPLC assay, demonstrating its suitability for its intended purpose.

Validation ParameterTypical Results
Linearity Range 0.5 - 200 µg/mL[1][5][6]
Correlation Coefficient (r²) > 0.999[6]
Accuracy (% Recovery) 98.0% - 102.0%[9]
Precision (%RSD)
    - Intra-day< 2.0%[1]
    - Inter-day< 2.0%[1]
Limit of Detection (LOD) ~0.06 µg/mL[1][8]
Limit of Quantification (LOQ) ~0.19 µg/mL[8]
Robustness Unaffected by minor changes in flow rate and mobile phase composition

References

Application Notes and Protocols for Testing Amlodipine on A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of amlodipine (B1666008), a calcium channel blocker, on the A549 human lung adenocarcinoma cell line. The following protocols detail the procedures for cell culture, cytotoxicity assessment, and analysis of key signaling pathways.

Introduction

A549 cells are a widely used model for non-small cell lung cancer (NSCLC) research.[1][2][3] Amlodipine, traditionally used for hypertension, has demonstrated anti-cancer properties in various cancer cell lines, including A549.[4][5] Studies have shown that amlodipine can inhibit proliferation, induce cell cycle arrest, and suppress migration of A549 cells.[4][5][6] The underlying mechanisms appear to involve the attenuation of the PI3K/Akt and Raf/ERK signaling pathways.[4][5][7] These protocols offer a standardized methodology to explore these effects.

Data Presentation

Table 1: A549 Cell Culture Conditions
ParameterRecommended Condition
Cell LineA549 (ATCC® CCL-185™)
Growth MediumF-12K Medium or DMEM
Supplements10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin[2]
Culture Conditions37°C, 5% CO2, humidified atmosphere[1]
SubcultureWhen cells reach 70-90% confluency[1]
Seeding Density2 x 10³ to 1 x 10⁴ cells/cm²[8]
Doubling TimeApproximately 22-24 hours[8]
Table 2: Reported IC50 Values of Amlodipine on A549 Cells
StudyIncubation TimeIC50 (µM)Assay Used
Zhang et al. (2022)48 hours9.641MTT Assay[5]
Al-Majdoub et al. (2024)Not Specified23MTT Assay[6][7]

Experimental Protocols

A549 Cell Culture Protocol

This protocol outlines the standard procedure for the culture and maintenance of the A549 cell line.

Materials:

  • A549 cell line (ATCC® CCL-185™)

  • F-12K Medium or Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Sterile serological pipettes and centrifuge tubes

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing the base medium (F-12K or DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the cryovial of A549 cells in a 37°C water bath.[1]

    • Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.[1]

    • Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C in a humidified incubator with 5% CO2.

  • Subculturing:

    • When cells reach 70-90% confluency, aspirate the culture medium.[1]

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[8]

    • Neutralize the trypsin by adding 8-10 mL of complete growth medium.

    • Collect the cell suspension in a 15 mL centrifuge tube and centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Seed new T-75 flasks at a ratio of 1:4 to 1:9.[8] Renew the culture medium every 2-3 days.[8]

Cytotoxicity Assessment using MTT Assay

This protocol describes how to determine the cytotoxic effects of amlodipine on A549 cells.

Materials:

  • A549 cells

  • Complete growth medium

  • Amlodipine stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest A549 cells and perform a cell count.

    • Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.[9][10]

    • Incubate the plate for 24 hours to allow for cell attachment.[9]

  • Amlodipine Treatment:

    • Prepare serial dilutions of amlodipine in complete growth medium from the stock solution. It is recommended to test a range of concentrations (e.g., 1, 5, 10, 15, 20, 25, 40 µM) to determine the IC50.[4][7]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest amlodipine concentration) and a blank control (medium only).

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared amlodipine dilutions or control medium to the respective wells.

    • Incubate for the desired time period (e.g., 48 hours).[4][5]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[11]

    • Incubate the plate for 4 hours at 37°C.[11]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]

    • Shake the plate for 15 minutes to ensure complete dissolution.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of amlodipine that inhibits cell growth by 50%).

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Amlodipine Testing on A549 Cells cluster_culture A549 Cell Culture cluster_experiment Cytotoxicity Experiment cluster_analysis Data Analysis Thaw Thaw A549 Cells Culture Culture in T-75 Flasks Thaw->Culture Subculture Subculture at 70-90% Confluency Culture->Subculture Seed Seed Cells in 96-well Plate Subculture->Seed Treat Treat with Amlodipine Seed->Treat Incubate Incubate for 48h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Read Read Absorbance at 570nm MTT->Read Calculate Calculate % Viability Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for amlodipine cytotoxicity testing on A549 cells.

Amlodipine_Signaling_Pathway Proposed Signaling Pathway of Amlodipine in A549 Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amlodipine Amlodipine EGFR EGFR Amlodipine->EGFR Inhibition CellCycle Cell Cycle Arrest (G0/G1) Amlodipine->CellCycle Induction PI3K PI3K EGFR->PI3K Raf Raf EGFR->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation ERK ERK Raf->ERK ERK->Proliferation

Caption: Amlodipine's inhibitory effect on EGFR-mediated pathways in A549 cells.

References

Application Notes and Protocols for Amlodipine Administration in Hypertensive Rat Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of amlodipine (B1666008) in various rat models of hypertension. The protocols outlined below are synthesized from established research methodologies to guide the design and execution of preclinical studies evaluating the antihypertensive effects of amlodipine.

Overview of Amlodipine's Mechanism of Action

Amlodipine is a long-acting dihydropyridine (B1217469) calcium channel blocker.[1][2][3] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[1][3] This blockage prevents the influx of calcium ions, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a decrease in blood pressure.[2][4] Beyond its primary function, amlodipine has been shown to exert pleiotropic effects, including the reduction of oxidative stress and modulation of the nitric oxide (NO) signaling pathway.[5][6][7][8]

Experimental Hypertensive Rat Models

The selection of an appropriate animal model is critical for the investigation of antihypertensive agents. Several rat models are commonly employed in amlodipine research:

  • Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension.[9] SHRs develop hypertension without any external induction.[9] The stroke-prone SHR (SHRSP) is a substrain that develops severe hypertension and is often used to study cerebrovascular complications.[5]

  • Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model of mineralocorticoid-induced hypertension is established by unilateral nephrectomy followed by the administration of DOCA and a high-salt diet.

  • Nω-nitro-L-arginine methyl ester (L-NAME)-Induced Hypertensive Rat: Chronic administration of L-NAME, a nitric oxide synthase inhibitor, leads to a sustained increase in blood pressure.[10][11]

  • Buthionine-Sulfoximine (BSO)-Induced Hypertensive Rat: BSO, a glutathione (B108866) synthase inhibitor, induces oxidative stress-mediated hypertension.[6][12]

Experimental Protocols

The following are generalized protocols for the administration of amlodipine in hypertensive rat models. Specific parameters such as dosage and duration of treatment may need to be optimized based on the research question and the chosen animal model.

Materials and Equipment
  • Animals: Spontaneously Hypertensive Rats (SHR) or other appropriate hypertensive rat models (e.g., Sprague-Dawley, Wistar-Kyoto as normotensive controls).

  • Amlodipine: Pharmaceutical grade amlodipine besylate.

  • Vehicle: Distilled water, 0.5% methylcellulose, or as specified in the literature.

  • Animal caging and husbandry equipment.

  • Blood pressure measurement system: Tail-cuff plethysmography or telemetry-based systems.

  • Analytical equipment for biochemical assays: Spectrophotometer, HPLC, ELISA reader, etc.

  • Reagents for biochemical assays: Thiobarbituric acid reactive substances (TBARS) assay kit, nitric oxide assay kit, etc.

Amlodipine Preparation and Administration

Amlodipine is typically administered orally via gavage or in drinking water. Intravenous and intracerebroventricular routes have also been used for specific mechanistic studies.

  • Oral Gavage:

    • Prepare a homogenous suspension of amlodipine in the chosen vehicle (e.g., distilled water).

    • The typical dosage for oral administration in rats ranges from 1 to 10 mg/kg/day.[13][14][15][16][17]

    • Administer the suspension once daily using an appropriate-sized gavage needle.

  • Administration in Drinking Water:

    • Calculate the required concentration of amlodipine in the drinking water based on the average daily water consumption of the rats and the target dose.

    • Prepare fresh amlodipine-containing drinking water regularly. This method is suitable for long-term studies.

Blood Pressure Measurement
  • Tail-Cuff Plethysmography:

    • Acclimatize the rats to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced variations in blood pressure.

    • Warm the rat's tail to detect the pulse.

    • Record systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP).

Biochemical and Molecular Analyses

At the end of the treatment period, animals are euthanized, and tissues (e.g., brain, heart, aorta) and blood are collected for further analysis.

  • Oxidative Stress Markers:

    • Measure levels of TBARS in brain tissue homogenates as an indicator of lipid peroxidation.[5]

    • Determine plasma levels of 8-isoprostane, a marker of lipid peroxidation.[6][12]

  • Nitric Oxide Pathway:

    • Measure plasma nitric oxide levels.[6]

    • Quantify aortic and glomerular endothelial nitric oxide (NO) and peroxynitrite (ONOO-) release using amperometric nanosensors.[8][18]

Data Presentation

Quantitative data from studies on amlodipine administration in hypertensive rats are summarized in the tables below for easy comparison.

Table 1: Effect of Amlodipine on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
Amlodipine DoseRoute of AdministrationDuration of TreatmentChange in Mean Arterial Pressure (MAP)Reference
50-100 µg/kgIntravenous (iv)AcuteDose-related decrease[19]
10-50 µg/kgIntracerebroventricular (icv)AcuteParallel decreases in MAP, RSNA, and HR[19]
50 µg/kg/hr for 3h, then 100 µg/kg/hr for 2hIntravenous (iv) infusion5 hoursParallel decreases in RSNA, MAP, and HR[19]
10 mg/kg/dayOral30 weeksSignificant reduction[15]
5 mg/kg/dayOral8 weeksSignificant decrease to 167 ± 3 mm Hg from 174 ± 1 mm Hg (vehicle)[8]
10 mg/kg/dayOral6 weeks29% decrease[14]
10 mg/kg/dayOral gavage12 weeksDecrease to 180 ± 4.9 mmHg from 221 ± 6.2 mmHg (control)[16]
Table 2: Effect of Amlodipine on Oxidative Stress and Nitric Oxide Pathway
ParameterAnimal ModelAmlodipine TreatmentKey FindingsReference
Thiobarbituric acid-reactive substances (TBARS)Stroke-prone SHR30 days in drinking waterReduced TBARS levels in cortex, cerebellum, hypothalamus, and brainstem[5]
Plasma 8-isoprostane and Thromboxane A2Sprague-Dawley rats with BSO-induced hypertensionAdministered with BSOReversed the BSO-induced elevation[6]
Plasma Nitric OxideSprague-Dawley rats with BSO-induced hypertensionAdministered aloneElevated nitric oxide levels[6]
Aortic and Glomerular Endothelial NO and ONOO-SHR5 mg/kg/day for 8 weeksRestored NO release and decreased ONOO-[8][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Amlodipine_Mechanism_of_Action cluster_0 Vascular Smooth Muscle Cell Amlodipine Amlodipine L_type_Ca_Channel L-type Ca²⁺ Channel Amlodipine->L_type_Ca_Channel Inhibits Vasodilation Vasodilation Amlodipine->Vasodilation Promotes Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin Forms MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Vasoconstriction Vasoconstriction Myosin_LC_P->Vasoconstriction Leads to Amlodipine_Pleiotropic_Effects cluster_0 Oxidative Stress Pathway cluster_1 Nitric Oxide Pathway Amlodipine Amlodipine ROS Reactive Oxygen Species (ROS) Amlodipine->ROS Reduces eNOS Endothelial Nitric Oxide Synthase (eNOS) Amlodipine->eNOS Stimulates cluster_0 cluster_0 Amlodipine->cluster_0 cluster_1 cluster_1 Amlodipine->cluster_1 Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress NO Nitric Oxide (NO) eNOS->NO Produces Experimental_Workflow start Start: Select Hypertensive Rat Model (e.g., SHR) acclimatization Acclimatization Period start->acclimatization baseline_bp Baseline Blood Pressure Measurement acclimatization->baseline_bp grouping Randomly Assign to Control and Treatment Groups baseline_bp->grouping treatment Administer Amlodipine or Vehicle (Specified Dose and Duration) grouping->treatment monitoring Monitor Blood Pressure Throughout the Study treatment->monitoring euthanasia Euthanasia and Tissue/Blood Collection monitoring->euthanasia analysis Biochemical and Molecular Analyses (e.g., TBARS, NO levels) euthanasia->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols for In Vitro Dissolution Testing of Amlodipine Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro dissolution testing of amlodipine (B1666008) tablets. The information compiled is essential for quality control, formulation development, and bioequivalence studies.

Amlodipine is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability.[1][2] This classification allows for the use of in vitro dissolution studies to potentially waive in vivo bioequivalence studies, a process known as a biowaiver.[3] Therefore, robust and well-characterized dissolution methods are critical.

I. Overview of Dissolution Methods

Several methods are employed for the dissolution testing of amlodipine tablets, ranging from official pharmacopeial methods to those used in comparative biowaiver studies. The choice of method depends on the purpose of the test, whether it is for routine quality control or for demonstrating bioequivalence between different formulations.

Compendial Method (USP)

The United States Pharmacopeia (USP) provides a standardized method for the dissolution testing of amlodipine besylate tablets.[4] This method is typically used for quality control purposes to ensure lot-to-lot consistency.

Biowaiver Studies

For generic drug approval, regulatory agencies like the FDA and WHO recommend biowaiver studies for BCS Class 1 drugs.[2] These studies involve dissolution profile comparisons in multiple media with varying pH levels to simulate the gastrointestinal tract.

Biorelevant Dissolution Media

To better predict the in vivo performance of amlodipine tablets, biorelevant dissolution media that mimic the composition of human gastric and intestinal fluids (in both fasted and fed states) can be utilized.[5]

II. Data Presentation: Comparative Dissolution Data

The following tables summarize quantitative data from various studies on the dissolution of amlodipine tablets under different conditions.

Table 1: Dissolution of Amlodipine Tablets in pH 1.2 Media

FormulationTime (min)% Dissolved (Mean ± SD)Reference
Reference15101.6%[6]
Generic A1598.5%[6]
Generic B1589.9%[6]
Innovator1594.2%[2]

Table 2: Dissolution of Amlodipine Tablets in pH 4.5 Media

FormulationTime (min)% Dissolved (Mean ± SD)Reference
Reference30< 85%[6]
Generic A30< 85%[6]
Generic B30< 85%[6]
Innovator1592.0%[2]

Table 3: Dissolution of Amlodipine Tablets in pH 6.8 Media

FormulationTime (min)% Dissolved (Mean ± SD)Reference
Reference30< 85%[6]
Generic A30< 85%[6]
Generic B30< 85%[6]
Innovator3094.9% ± 3.49[2]
Generic AM-13093.4% ± 3.12[2]
Generic AM-23094.5% ± 2.62[2]
Generic AM-33092.4% ± 3.16[2]
Generic AM-43091.1% ± 3.32[2]

III. Experimental Protocols

Protocol 1: USP Dissolution Test for Amlodipine Besylate Tablets

This protocol is based on the USP monograph for amlodipine besylate tablets.[4]

1. Materials and Equipment:

  • USP Apparatus 2 (Paddle)

  • Dissolution Vessels

  • Water bath maintained at 37 ± 0.5 °C

  • Amlodipine Besylate Tablets

  • 0.01 N Hydrochloric Acid (HCl)

  • UV-Vis Spectrophotometer or HPLC system

  • Syringes and filters (0.45 µm)

2. Dissolution Parameters:

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Medium: 500 mL of 0.01 N HCl[4]

  • Rotation Speed: 75 rpm[4]

  • Temperature: 37 ± 0.5 °C

  • Sampling Time: 30 minutes[4]

3. Procedure:

  • Prepare the dissolution medium (0.01 N HCl) and place 500 mL into each dissolution vessel.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Place one amlodipine tablet in each vessel.

  • Start the apparatus and operate at 75 rpm.

  • At 30 minutes, withdraw a sample from each vessel.

  • Filter the samples through a 0.45 µm filter.

  • Analyze the concentration of amlodipine in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at ~239 nm or HPLC).

  • Calculate the percentage of the labeled amount of amlodipine dissolved.

4. Acceptance Criteria:

  • Not less than 75% of the labeled amount of amlodipine is dissolved in 30 minutes.[6]

Protocol 2: Dissolution Profile for Biowaiver Studies

This protocol is designed for comparing the dissolution profiles of different amlodipine tablet formulations as recommended by regulatory bodies for biowaiver studies.[2]

1. Materials and Equipment:

2. Dissolution Parameters:

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Media:

    • 900 mL of 0.1 N HCl (pH 1.2)[6]

    • 900 mL of pH 4.5 acetate buffer[6]

    • 900 mL of pH 6.8 phosphate buffer[6]

  • Rotation Speed: 75 rpm or 100 rpm[1][6]

  • Temperature: 37 ± 0.5 °C

  • Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes[6]

3. Procedure:

  • Perform the dissolution test separately for each of the three dissolution media.

  • Follow steps 1-4 from Protocol 1, using 900 mL of the respective medium and the specified rotation speed.

  • At each sampling time point, withdraw a sample from each vessel and replace it with an equal volume of fresh, pre-warmed medium.[2]

  • Filter the samples through a 0.45 µm filter.

  • Analyze the amlodipine concentration in each sample.

  • Calculate the cumulative percentage of drug dissolved at each time point.

4. Data Analysis:

  • Plot the mean percentage of drug dissolved against time for each formulation in each medium.

  • Compare the dissolution profiles using a similarity factor (f2). An f2 value between 50 and 100 indicates similarity between the test and reference profiles.

IV. Visualizations

Dissolution_Test_Workflow A Prepare Dissolution Medium B Equilibrate Medium to 37°C A->B C Place Tablet in Vessel B->C D Start Apparatus (e.g., 75 rpm) C->D E Withdraw Sample at Pre-defined Time(s) D->E F Filter Sample E->F G Analyze Sample (UV-Vis or HPLC) F->G H Calculate % Dissolved G->H I Compare with Acceptance Criteria H->I

Caption: Experimental workflow for a typical in vitro dissolution test.

Dissolution_Method_Relationships cluster_0 In Vitro Dissolution Testing for Amlodipine QC Quality Control (QC) (Routine Testing) USP USP Monograph Method (e.g., 0.01N HCl) QC->USP Primary Method BE Bioequivalence (BE) / Biowaiver BE->USP Biowaiver Multi-pH Profile Comparison (pH 1.2, 4.5, 6.8) BE->Biowaiver Regulatory Requirement RD Research & Development (R&D) RD->Biowaiver Biorelevant Biorelevant Media (Fasted/Fed State) RD->Biorelevant Predictive Tool

Caption: Logical relationship between different dissolution testing approaches.

References

Live-Cell Imaging of Amlodipine Uptake Using Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine (B1666008) is a long-acting calcium channel blocker widely prescribed for the treatment of hypertension and angina. Understanding its subcellular distribution and uptake kinetics is crucial for elucidating its mechanism of action and developing more effective drug delivery systems. Amlodipine possesses intrinsic fluorescent properties that, while weak in aqueous solutions, are significantly enhanced within the cellular environment.[1][2][3][4] This characteristic enables the direct visualization of its uptake and accumulation in living cells using fluorescence microscopy without the need for fluorescent labeling, which could alter its biological activity.[1][2][3][4]

This application note provides a detailed protocol for the live-cell imaging of amlodipine uptake using confocal fluorescence microscopy. It has been observed that amlodipine readily penetrates the plasma membrane and accumulates in intracellular vesicles, specifically Rab7a-positive late endosomes and LAMP1-positive lysosomes.[1][3] The described methods allow for the qualitative and quantitative analysis of amlodipine's subcellular localization and dynamics, offering valuable insights for pharmacology and drug development research.

Data Presentation

Table 1: Spectral Properties of Amlodipine

ParameterValueReference
Excitation Wavelength (λex)365 nm[1]
Emission Wavelength (λem)450 nm[1]
Quantum Yield (Φ) in aqueous solution~ 0.04[1]
Fluorescence EnhancementUp to 9-fold in human serum albumin[1]

Table 2: Recommended Cell Lines for Amlodipine Uptake Studies

Cell LineDescriptionKey Features
A7r5Vascular smooth muscle cellsExpress the main target of amlodipine, CaV1.2 channels.
HL-1Cardiac muscle cell lineRelevant for studying cardiac effects of amlodipine.
HEK293Human embryonic kidney cellsCommonly used for live-cell imaging studies.

Experimental Protocols

I. Cell Culture and Preparation
  • Cell Seeding:

    • Culture A7r5, HL-1, or other suitable cells in appropriate media and conditions.

    • For imaging, seed cells onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

    • Allow cells to adhere and grow to 70-80% confluency.

  • Cell Staining (Optional):

    • For co-localization studies, specific subcellular compartments can be labeled with fluorescent trackers. For example, to identify late endosomes and lysosomes, cells can be transduced with CellLight® Late Endosomes-GFP (Rab7a) or CellLight® Lysosomes-GFP (LAMP1) according to the manufacturer's protocol.

II. Amlodipine Solution Preparation and Application
  • Stock Solution: Prepare a stock solution of amlodipine besylate in a suitable solvent (e.g., DMSO or ethanol).

  • Working Solution: Dilute the stock solution in pre-warmed imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS supplemented with 20 mM HEPES, pH 7.4) to the final desired concentration (e.g., 300 nM).[3][5]

  • Application:

    • Wash the cells twice with pre-warmed imaging buffer.

    • Replace the buffer with the amlodipine working solution.

    • Incubate the cells for the desired time period (e.g., 15-60 minutes) at 37°C and 5% CO2.[3][5]

III. Fluorescence Microscopy and Image Acquisition
  • Microscope Setup:

    • Use a confocal laser scanning microscope equipped for live-cell imaging with environmental control (37°C, 5% CO2).

    • Use an objective lens suitable for high-resolution imaging (e.g., 63x oil immersion).

  • Image Acquisition Parameters:

    • Excitation: Set the excitation wavelength to 360 nm.[1]

    • Emission: Collect the emission signal between 390 nm and 600 nm.[1]

    • Laser Power and Detector Gain: Adjust these settings to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Time-Lapse Imaging: For dynamic studies, acquire images at regular intervals (e.g., every 1-5 minutes).

IV. Data Analysis and Quantification
  • Image Processing:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) for post-acquisition analysis.

    • Apply background subtraction to correct for non-specific fluorescence.

  • Quantification of Amlodipine Uptake:

    • Define regions of interest (ROIs) within individual cells or subcellular compartments.

    • Measure the mean fluorescence intensity within the ROIs over time.

    • Plot the mean fluorescence intensity as a function of time to generate uptake curves.

  • Co-localization Analysis:

    • If co-localization markers are used, quantify the degree of overlap between the amlodipine signal and the marker signal using methods such as Pearson's correlation coefficient.[5]

Mandatory Visualizations

Experimental_Workflow cluster_preparation Cell Preparation cluster_treatment Amlodipine Treatment cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A7r5) cell_seeding Seed cells on glass-bottom dish cell_culture->cell_seeding optional_stain Optional: Co-staining (e.g., LysoTracker) cell_seeding->optional_stain prepare_aml Prepare Amlodipine Solution incubate_aml Incubate cells with Amlodipine prepare_aml->incubate_aml confocal Confocal Microscopy incubate_aml->confocal time_lapse Time-lapse Image Acquisition confocal->time_lapse quantify Quantify Fluorescence Intensity time_lapse->quantify colocalization Co-localization Analysis time_lapse->colocalization data_vis Data Visualization quantify->data_vis colocalization->data_vis

Experimental workflow for live-cell imaging of amlodipine uptake.

Amlodipine_Uptake_Pathway extracellular Extracellular Amlodipine membrane Plasma Membrane extracellular->membrane Passive Diffusion intracellular Intracellular Amlodipine membrane->intracellular vesicles Intracellular Vesicles intracellular->vesicles calcium_channel L-type Calcium Channel intracellular->calcium_channel Binding endosomes Late Endosomes (Rab7a positive) vesicles->endosomes lysosomes Lysosomes (LAMP1 positive) vesicles->lysosomes inhibition Inhibition of Ca2+ influx calcium_channel->inhibition

Proposed pathway of amlodipine uptake and action.

References

Application Notes and Protocols for an Animal Model of Amlodipine Toxicity in Pharmacodynamic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for establishing an animal model of amlodipine (B1666008) toxicity. This model is intended for pharmacodynamic studies aimed at understanding the pathophysiological mechanisms of amlodipine overdose and for the evaluation of potential therapeutic interventions.

Amlodipine, a dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for hypertension and angina.[1] While generally safe at therapeutic doses, overdose can lead to severe cardiovascular toxicity, including profound hypotension, vasodilation, and in severe cases, cardiotoxicity.[1][2] Animal models are crucial for investigating the dose-dependent toxic effects of amlodipine and for the preclinical assessment of novel antidotes and supportive therapies. The following protocols are designed for rat and porcine models, which have been successfully used in previous studies.[3][4]

Data Presentation: Quantitative Toxicological Data

The following tables summarize key quantitative data from animal studies on amlodipine toxicity.

Table 1: Acute Toxicity of Amlodipine

SpeciesRoute of AdministrationLD50Reference
MouseOral37 mg/kg[5]
RatOral70 mg/kg[6]
Rat (Male)Oral393 mg/kg[7]
Rat (Female)Oral686 mg/kg[7]
RatIntravenous8.65 mg/kg (SE, +/- 2.67 mg/kg)[8]

Table 2: Pharmacodynamic Effects of Amlodipine Overdose in Animal Models

Animal ModelDoseRouteKey Pharmacodynamic EffectsReference
Sprague-Dawley RatConstant IV infusionIntravenousDose-dependent mortality[3][8]
C57Bl/6 Mice90 mg/kgOral Gavage50% mortality in control group; significant reduction in left ventricular ejection fraction, fractional shortening, stroke volume, and cardiac output.[9]
Porcine Model2.0 - 5.5 mg/kg/hIntravenous InfusionExpected hemodynamic patterns of amlodipine toxicity, leading to vasoplegic shock.[4]
Beagle Dogs1 mg/kgOralSignificant reduction in blood pressure with no significant effect on heart rate.[10]
Spontaneously Hypertensive Rats0.45, 0.9, 1.8 mg/kg (levoamlodipine); 0.9, 1.8, 3.6 mg/kg (amlodipine)IntragastricDose-dependent reduction in systolic blood pressure.[10]

Experimental Protocols

Protocol 1: Intravenous Amlodipine Toxicity Model in Rats

This protocol is adapted from studies establishing an intravenous amlodipine toxicity model in Sprague-Dawley rats.[3][8]

Materials:

  • Sprague-Dawley rats (300-600g)

  • Amlodipine besylate (99.9% purity)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Isoflurane for anesthesia

  • Intravenous catheters

  • Infusion pump

  • Electrocardiogram (ECG) monitoring equipment

  • Blood pressure monitoring equipment

  • Euthanasia solution (e.g., Euthasol)

Procedure:

  • Amlodipine Preparation: Dissolve amlodipine besylate in 20% DMSO to achieve the desired concentration.[3][8] It is crucial to test the vehicle (20% DMSO) alone to ensure it does not cause hemodynamic changes.[3]

  • Animal Preparation:

    • Anesthetize the rat using an induction chamber with 5% isoflurane.[3]

    • Maintain anesthesia via a nose cone.

    • Place ECG electrodes for continuous monitoring.[3]

    • Establish intravenous access for drug administration.[3]

  • Induction of Toxicity:

    • Administer the prepared amlodipine solution via a constant intravenous infusion.[3] This method mimics the continued gastrointestinal absorption that occurs in oral overdose.[3]

    • The dosing can be determined using a method like the Dixon "up-and-down" method to establish the LD50.[8] A previously reported intravenous LD50 in rats is 8.65 mg/kg.[8]

  • Monitoring and Data Collection:

    • Continuously monitor ECG and blood pressure throughout the experiment.

    • Observe the animal for clinical signs of toxicity such as lethargy, weakness, and altered mental status.[11]

    • The experimental endpoint can be defined as death or a predetermined duration (e.g., 2 hours), after which surviving animals are euthanized.[3]

  • Euthanasia: At the end of the observation period, euthanize surviving animals using an approved method.[3]

Protocol 2: Oral Gavage Amlodipine Toxicity Model in Mice

This protocol is based on a study investigating the efficacy of an antidote in a murine model of amlodipine overdose.[9]

Materials:

  • C57Bl/6 mice

  • Amlodipine

  • Vehicle for oral administration

  • Gavage needles

  • Echocardiography equipment

  • Monitoring equipment for vital signs

Procedure:

  • Baseline Measurements: Obtain baseline cardiac parameters using echocardiography.[9]

  • Induction of Toxicity:

    • Administer a single high dose of amlodipine (e.g., 90 mg/kg) via oral gavage.[9]

  • Pharmacodynamic Assessment:

    • Continuously monitor the animals.

    • Acquire cardiac parameters via echocardiography at regular intervals (e.g., every 15 minutes for up to 2 hours).[9]

    • Key parameters to measure include left ventricular ejection fraction (EF), fractional shortening (FS), stroke volume (SV), and cardiac output (CO).[9]

  • Observation and Endpoints:

    • Record survival rates over a defined period (e.g., 2 hours).[9]

    • Observe for signs of heart failure.[9]

Protocol 3: Intravenous Amlodipine-Induced Shock Model in a Porcine Model

This protocol is derived from a study that developed a porcine model of amlodipine toxicity to study potential antidotes.[4]

Materials:

  • Pigs

  • Amlodipine tablets

  • Dimethyl sulfoxide (DMSO)

  • Polytetrafluoroethylene (PTFE) infusion lines (Note: DMSO can degrade other plastics)[4]

  • Anesthesia and surgical instrumentation for catheter placement

  • Hemodynamic monitoring equipment (e.g., for mean arterial pressure and cardiac output)

Procedure:

  • Amlodipine Preparation:

    • Grind commercially available amlodipine tablets.

    • Dissolve the powder in DMSO and separate the solution from insoluble components via filtration and centrifugation.[4]

    • Verify the concentration of amlodipine in the final solution using a method like ultraviolet spectroscopy.[4]

  • Animal Preparation:

    • Anesthetize and instrument the pig for continuous hemodynamic monitoring.[4]

  • Induction of Toxicity:

    • Initiate a continuous intravenous infusion of the amlodipine solution. A bolus dose is not recommended as it can cause rapid death.[4]

    • An effective infusion rate to induce toxicity has been found to be between 2.0 and 5.5 mg/kg/hour.[4]

    • The dose can be titrated to achieve a predefined point of toxicity, such as a significant decrease in mean arterial pressure (MAP) and cardiac output (CO).[4]

  • Pharmacodynamic Monitoring:

    • Continuously record hemodynamic parameters, including MAP and CO.[4]

    • Observe for the development of vasoplegic shock.[4]

Mandatory Visualizations

G Amlodipine Amlodipine (Overdose) LTypeCaChannel L-Type Calcium Channels (Vascular Smooth Muscle) Amlodipine->LTypeCaChannel Blocks NO_Synthase Nitric Oxide Synthase Amlodipine->NO_Synthase Stimulates Cardiotoxicity Cardiotoxicity (at very high doses) Amlodipine->Cardiotoxicity CaInflux Decreased Intracellular Ca2+ Influx LTypeCaChannel->CaInflux Leads to Vasodilation Peripheral and Coronary Vasodilation CaInflux->Vasodilation Hypotension Profound Hypotension Vasodilation->Hypotension NO_Production Increased Nitric Oxide (NO) Production NO_Synthase->NO_Production cGMP Increased cGMP NO_Production->cGMP cGMP->Vasodilation Contributes to MyocardialDepression Myocardial Depression (Negative Inotropy) Cardiotoxicity->MyocardialDepression MyocardialDepression->Hypotension Contributes to

Caption: Signaling pathway of amlodipine toxicity.

G Start Start AnimalPrep Animal Preparation (Anesthesia, Catheterization) Start->AnimalPrep Baseline Baseline Measurements (ECG, Blood Pressure, etc.) AnimalPrep->Baseline AmlodipineAdmin Amlodipine Administration (IV Infusion or Oral Gavage) Baseline->AmlodipineAdmin Monitoring Continuous Pharmacodynamic Monitoring AmlodipineAdmin->Monitoring DataCollection Data Collection (Hemodynamics, Survival) Monitoring->DataCollection Endpoint Experimental Endpoint (Predefined time or death) DataCollection->Endpoint Euthanasia Euthanasia and/or Tissue Collection Endpoint->Euthanasia End End Euthanasia->End

References

Spectrophotometric Analysis of Amlodipine in Pharmaceutical Dosage Forms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of amlodipine (B1666008) in pharmaceutical dosage forms using spectrophotometric methods. The methodologies outlined are based on established and validated analytical procedures, offering simple, cost-effective, and reliable alternatives to chromatographic techniques for routine quality control analysis.

Introduction

Amlodipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for the management of hypertension and angina.[1][2] Accurate and precise quantification of amlodipine in its pharmaceutical formulations is crucial to ensure therapeutic efficacy and patient safety. Spectrophotometry, owing to its simplicity, speed, and affordability, presents a viable analytical tool for this purpose. This document details various UV-Visible spectrophotometric methods for amlodipine analysis, including direct UV analysis in different solvents, hydrotropic solubilization techniques, and visible spectrophotometric methods involving derivatization.

Principle of Spectrophotometric Analysis

Spectrophotometry is based on the principle that every chemical compound absorbs or transmits light over a certain range of wavelengths. The concentration of an analyte in a solution is proportional to the amount of light it absorbs at a specific wavelength, a relationship described by the Beer-Lambert Law. For amlodipine, this can be measured directly in the UV region due to its inherent chromophores or in the visible region after a chemical reaction that produces a colored product.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of various spectrophotometric methods for amlodipine analysis, providing a comparative overview of their performance characteristics.

Table 1: UV Spectrophotometric Methods for Amlodipine Analysis

Method/Solventλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (r²)Reference
Methanol (B129727) Buffer2815-300.9996
0.01% O-phosphoric acid3665-250.999[3]
Ethanol3605-400.998[4]
Aqueous Ethanol (30% v/v)239.45-60Not Specified[5]
0.1 M HCl in Methanol23810-35> 0.999[6]
2M Urea Solution2435-250.99863[2]
Water2386.25-50Not Specified[7]
Methanol338 (Pure Drug), 355 (Formulation)Not SpecifiedNot Specified[8]

Table 2: Visible Spectrophotometric Methods for Amlodipine Analysis

Reagentλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Reference
Sulfanilic acid (Diazotization)4901.0-1069,744.87[1]
Crystal Violet5925-92.52.13 × 10⁵[9]
p-Nitroaniline36810-2003.42 × 10⁵[9]
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)5801-125Not Specified[10]
Ascorbic Acid in DMF53010-140Not Specified[10]
2,6-Dihydroxybenzoic Acid & p-dimethylaminobenzaldehyde4022-401.392 × 10⁴[11]

Table 3: Validation Parameters of Selected Spectrophotometric Methods

MethodLOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Reference
0.01% O-phosphoric acid0.1360.40099.80[3]
Ethanol0.081230.2461Not Specified[4]
Sulfanilic acid (Diazotization)0.09870.2991101.42-103.40[1]
2M Urea SolutionNot SpecifiedNot Specified99.94-99.96[2]
Methanol0.132 (Pure Drug), 0.141 (Formulation)0.416 (Pure Drug), 0.427 (Formulation)99.80 (Pure Drug), 99.20 (Formulation)[8]
Crystal Violet0.01Not SpecifiedNot Specified[9]
p-NitroanilineNot Specified0.01Not Specified[9]
2,6-Dihydroxybenzoic Acid & p-dimethylaminobenzaldehyde0.9683.228100.596[11]

Experimental Protocols

General Instrumentation and Materials
  • Instrument: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

  • Chemicals: All chemicals and reagents should be of analytical grade.

  • Reference Standard: Amlodipine Besylate of known purity.

Protocol 1: Direct UV Spectrophotometric Analysis in Methanol

This protocol describes a simple and rapid method for the determination of amlodipine using methanol as a solvent.

4.2.1. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of Amlodipine Besylate reference standard.

  • Transfer it into a 100 mL volumetric flask.

  • Dissolve and make up the volume with methanol.

4.2.2. Preparation of Working Standard Solutions

  • From the stock solution, prepare a series of dilutions ranging from 5 to 30 µg/mL with methanol.

4.2.3. Preparation of Sample Solution

  • Weigh and powder 20 tablets.

  • Accurately weigh a quantity of powder equivalent to 10 mg of amlodipine and transfer to a 100 mL volumetric flask.

  • Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of amlodipine.

  • Make up the volume to 100 mL with methanol.

  • Filter the solution through a Whatman filter paper.

  • Dilute the filtrate appropriately with methanol to obtain a final concentration within the linearity range.

4.2.4. Spectrophotometric Measurement

  • Scan the standard and sample solutions from 200-400 nm against methanol as a blank.

  • Measure the absorbance at the wavelength of maximum absorption (λmax), which is approximately 360 nm.[4]

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of amlodipine in the sample solution from the calibration curve.

Protocol 2: Visible Spectrophotometric Analysis by Diazotization and Coupling

This method involves the diazotization of a primary aromatic amine followed by coupling with amlodipine to form a colored azo dye.

4.3.1. Reagent Preparation

  • Hydrochloric Acid (2 M): Prepare by diluting concentrated HCl with distilled water.

  • Sodium Nitrite (B80452) (1.0% w/v): Dissolve 1.0 g of sodium nitrite in 100 mL of distilled water.

  • Sulfanilic Acid (1.0% w/v): Prepare a 1.0% solution in the appropriate solvent as specified in the reference method.[1]

  • Sodium Hydroxide (2 M): Dissolve 8 g of NaOH in distilled water and dilute to 100 mL.[1]

4.3.2. Preparation of Standard and Sample Solutions

  • Prepare a stock solution of amlodipine (100 µg/mL) in distilled water.[1]

  • Prepare tablet sample solutions as described in Protocol 1, using distilled water as the solvent.

4.3.3. Color Development and Measurement

  • Into a series of 10 mL volumetric flasks, pipette aliquots of the standard or sample solution.

  • Add 1.0 mL of 1.0% sodium nitrite solution and 0.3 mL of 2 M hydrochloric acid. Shake well.[1]

  • Add 2.0 mL of 1.0% sulfanilic acid solution and allow to stand for 5 minutes at room temperature.[1]

  • Add 0.3 mL of 2 M NaOH to make the solution alkaline.[1]

  • Dilute to the mark with distilled water.

  • Measure the absorbance of the resulting orange azo dye at its λmax of 490 nm against a reagent blank.[1]

  • Calculate the concentration of amlodipine from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the spectrophotometric analysis of amlodipine.

experimental_workflow_uv cluster_prep Preparation cluster_analysis Analysis start Start weigh_standard Weigh Amlodipine Standard start->weigh_standard weigh_tablets Weigh & Powder 20 Tablets start->weigh_tablets dissolve_standard Dissolve in Methanol (100 mL) weigh_standard->dissolve_standard stock_solution Standard Stock Solution (100 µg/mL) dissolve_standard->stock_solution dilutions Prepare Working Standards (5-30 µg/mL) stock_solution->dilutions weigh_powder Weigh Powder (equiv. 10 mg AML) weigh_tablets->weigh_powder dissolve_powder Dissolve in Methanol, Sonicate & Filter weigh_powder->dissolve_powder sample_solution Sample Stock Solution dissolve_powder->sample_solution sample_dilution Dilute Sample to working range sample_solution->sample_dilution measure_abs Measure Absorbance at λmax (~360 nm) dilutions->measure_abs sample_dilution->measure_abs calibration_curve Construct Calibration Curve measure_abs->calibration_curve calculate_conc Calculate Sample Concentration calibration_curve->calculate_conc end End calculate_conc->end

Caption: Workflow for Direct UV Spectrophotometric Analysis of Amlodipine.

experimental_workflow_visible cluster_prep Solution Preparation cluster_reaction Color Development cluster_measurement Measurement & Calculation prep_standard Prepare Amlodipine Standard Solution pipette Pipette Aliquot of Standard/Sample prep_standard->pipette prep_sample Prepare Tablet Sample Solution prep_sample->pipette add_na_no2 Add NaNO₂ and HCl pipette->add_na_no2 add_sulfanilic Add Sulfanilic Acid (wait 5 min) add_na_no2->add_sulfanilic add_naoh Add NaOH (Alkalinize) add_sulfanilic->add_naoh dilute Dilute to Volume add_naoh->dilute measure_abs Measure Absorbance at 490 nm dilute->measure_abs calculate Calculate Concentration from Calibration Curve measure_abs->calculate result Final Result calculate->result

Caption: Workflow for Visible Spectrophotometric Analysis via Diazotization.

References

Protocol for Studying the Efficacy of Amlodipine in Managing Feline Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Systemic hypertension is a common and clinically significant condition in older cats, frequently associated with target organ damage to the eyes, kidneys, brain, and cardiovascular system.[1][2] Amlodipine (B1666008) besylate, a dihydropyridine (B1217469) calcium channel blocker, is the first-line and most widely used antihypertensive agent in felines due to its efficacy and safety profile.[3][4] This document provides a detailed protocol for studying the effects of amlodipine on feline hypertension, focusing on cats with naturally occurring hypertension, as this is the most common and ethically sound research model.

Mechanism of Action

Amlodipine primarily acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in peripheral resistance and arterial blood pressure. It has a greater affinity for vascular L-type calcium channels than for those in cardiac muscle.[5] This vasodilation makes it easier for the heart to pump blood, thus lowering blood pressure.

Signaling Pathway of Amlodipine

A Amlodipine B L-type Calcium Channels (Vascular Smooth Muscle) A->B Binds to and blocks C Calcium Ion (Ca2+) Influx Inhibited B->C D Decreased Intracellular Calcium Concentration C->D E Vascular Smooth Muscle Relaxation D->E F Vasodilation E->F G Reduced Peripheral Vascular Resistance F->G H Lowered Blood Pressure G->H

Caption: Amlodipine's mechanism of action on vascular smooth muscle.

Experimental Protocols

The following protocols are designed for a clinical study evaluating the efficacy of amlodipine in cats with spontaneous systemic hypertension.

Ethical Considerations

All studies involving client-owned animals must be conducted in accordance with Good Clinical Practice (GCP) guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee.[6][7][8] Informed consent must be obtained from the cat's owner before enrollment in the study.[6] The well-being of the animal is paramount, and protocols should be designed to minimize stress and discomfort.

Subject Selection and Screening

Inclusion Criteria:

  • Adult cats (typically >7 years of age).

  • Persistent systolic blood pressure (SBP) ≥ 160 mmHg on at least two separate occasions.[4]

  • Otherwise stable health, or with stable concurrent diseases (e.g., chronic kidney disease [CKD]) that are common causes of secondary hypertension.

Exclusion Criteria:

  • Known hypersensitivity to amlodipine.

  • Severe, unstable concurrent illness.

  • Pregnancy or lactation.

  • Treatment with other antihypertensive medications within a specified washout period.

Study Design

A randomized, double-blind, placebo-controlled study is the gold standard.

Phases of the Study:

  • Screening and Acclimatization (1-2 weeks):

    • Obtain owner's informed consent.

    • Conduct a thorough physical examination and collect baseline blood and urine samples.

    • Measure baseline SBP on at least two separate days to confirm hypertension and allow the cat to acclimate to the blood pressure measurement procedure.

  • Treatment Period (e.g., 28 days):

    • Randomly assign cats to either the amlodipine group or a placebo group.

    • Administer the assigned treatment orally once daily. A common starting dose is 0.625 mg per cat or 0.125-0.25 mg/kg.[3][4]

    • Monitor for any adverse effects.

  • Follow-up and Data Collection:

    • Recheck SBP at specified intervals (e.g., day 14 and day 28).[9]

    • Collect blood and urine samples at the end of the treatment period to assess renal function and other relevant parameters.

    • Measure plasma amlodipine concentrations.

Blood Pressure Measurement Protocol

To ensure accuracy and consistency:

  • Environment: Measurements should be taken in a quiet, dedicated room, away from other animals and distractions.

  • Acclimatization: Allow the cat to acclimate to the room for 5-10 minutes with the owner present.

  • Technique: Use a validated Doppler or oscillometric device. The cuff width should be 30-40% of the limb circumference.

  • Procedure: Take a series of 5-7 consecutive measurements and discard the first one. The average of the remaining readings is recorded as the SBP.

  • Consistency: Measurements should be taken by the same trained individual at approximately the same time of day for each visit.

Pharmacokinetic Analysis: Plasma Amlodipine Concentration

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a sensitive and specific method for quantifying amlodipine in plasma.[10]

Protocol Outline:

  • Sample Collection: Collect whole blood in EDTA tubes at specified time points post-dosing.

  • Plasma Separation: Centrifuge the blood samples and harvest the plasma. Store plasma at -80°C until analysis.

  • Sample Preparation: Perform a liquid-liquid extraction of amlodipine from the plasma using an appropriate solvent (e.g., cyclohexane).[10]

  • LC-MS/MS Analysis:

    • Use a C18 column for chromatographic separation.[10]

    • The mobile phase typically consists of an ammonium (B1175870) acetate (B1210297) solution and methanol.[10]

    • Employ positive electrospray ionization (ESI) as the ionization source.

    • Monitor specific mass-to-charge ratio (m/z) transitions for amlodipine and an internal standard.

  • Quantification: Generate a standard curve with known concentrations of amlodipine to quantify the levels in the study samples.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment and placebo groups.

Table 1: Baseline Characteristics of Study Population

CharacteristicAmlodipine Group (n=...)Placebo Group (n=...)
Age (years, mean ± SD)
Body Weight (kg, mean ± SD)
Sex (Male/Female)
Baseline SBP (mmHg, mean ± SD)
Concurrent CKD (%)

Table 2: Efficacy of Amlodipine on Systolic Blood Pressure (SBP)

ParameterAmlodipine GroupPlacebo Groupp-value
Baseline SBP (mmHg, mean ± SD) 181 ± 12182 ± 15>0.05
Day 28 SBP (mmHg, mean ± SD) 154 ± 17170 ± 21<0.001
Change in SBP (mmHg, mean ± SD) -27 ± 15-12 ± 18<0.01
Responder Rate (%) 63%18%<0.001

Data adapted from a randomized, placebo-controlled clinical trial.[11]

Table 3: Dose-Response Relationship of Amlodipine

Dose GroupInitial SBP (mmHg, median)Post-treatment SBP (mmHg, median)Plasma Amlodipine (ng/mL, median)
0.625 mg/day (n=59) 182145.633.1
1.25 mg/day (n=41) 207146.270.5

Data from a study showing that cats with higher initial SBP often require a higher dose of amlodipine.[12]

Table 4: Pharmacokinetic Parameters of Amlodipine in Feline Plasma

ParameterValue
Bioavailability ~74%
Time to Peak Plasma Concentration 3-6 hours
Plasma Half-life ~53 hours
Plasma Protein Binding ~97%

Visualization of Experimental Workflow

A Subject Screening (SBP ≥ 160 mmHg) B Owner Informed Consent & Baseline Data A->B C Randomization B->C D Amlodipine Group (e.g., 0.625 mg/day) C->D E Placebo Group C->E F 28-Day Treatment Period D->F E->F G SBP Measurement (Day 14 & 28) F->G H Blood & Urine Collection (Day 28) F->H I Data Analysis (Efficacy & Safety) G->I H->I

Caption: Workflow for a feline hypertension clinical trial.

Potential Side Effects and Monitoring

While generally well-tolerated, potential side effects of amlodipine in cats can include lethargy, decreased appetite, and mild hypokalemia.[3] Hypotension is a risk, especially at higher doses, and may lead to reflex tachycardia. Regular monitoring of blood pressure, clinical signs, and serum chemistry is recommended throughout the study.

Conclusion

This protocol provides a comprehensive framework for conducting a robust clinical study on the effects of amlodipine in cats with systemic hypertension. By adhering to these guidelines, researchers can generate high-quality data to further understand the therapeutic benefits of this important medication in feline medicine. The use of naturally hypertensive cats ensures that the study results are directly applicable to the clinical population.

References

Application Notes and Protocols for the Combination Analysis of Amlodipine and Enalapril

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental design for the analysis of the combination of amlodipine (B1666008), a dihydropyridine (B1217469) calcium channel blocker, and enalapril (B1671234), an angiotensin-converting enzyme (ACE) inhibitor. This document outlines detailed protocols for analytical quantification, preclinical evaluation, and clinical trial design, complete with data presentation tables and workflow visualizations.

Introduction

The combination of amlodipine and enalapril is a widely used therapeutic strategy for the management of hypertension. Amlodipine primarily acts by blocking L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral resistance.[1] Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat (B1671235).[2] Enalaprilat inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[2][3] This dual mechanism of action provides a synergistic effect in lowering blood pressure.[2] The experimental design detailed herein provides a framework for the comprehensive analysis of this drug combination, from laboratory benchtop to clinical application.

Analytical Chemistry: Quantification of Amlodipine and Enalapril

Accurate and precise quantification of amlodipine and enalapril in various matrices is fundamental for formulation development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.[4]

High-Performance Liquid Chromatography (HPLC) Method

A robust HPLC method is suitable for the simultaneous determination of amlodipine and enalapril in pharmaceutical dosage forms.[4][5]

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

    • Mobile Phase: A mixture of methanol (B129727) and an aqueous buffer (e.g., 0.1N HCl or a phosphate (B84403) buffer) is commonly used. A gradient or isocratic elution can be optimized. For example, a mobile phase of 10% methanol in water with the pH adjusted to 2.95.[4][5]

    • Flow Rate: Typically around 1.0 - 1.5 mL/min. An optimized flow rate of 1.205 mL/min has been reported.[4][5]

    • Detection Wavelength: 215 nm.[4][5]

    • Column Temperature: 25°C.[4][5]

    • Injection Volume: 5 µL.[5][6]

  • Standard and Sample Preparation:

    • Standard Stock Solutions: Prepare individual stock solutions of amlodipine besylate and enalapril maleate (B1232345) in a suitable solvent such as methanol or the mobile phase.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve.

    • Sample Preparation (Tablets): Weigh and finely powder a set number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and dissolve it in the mobile phase. Sonicate and filter the solution before injection.[4]

  • Method Validation: The method should be validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[7]

Table 1: HPLC Method Validation Parameters

ParameterAmlodipineEnalapril
Linearity Range0.8 - 24 µg/mL[4]1.6 - 48 µg/mL[4]
Correlation Coefficient (R²)>0.999[4]>0.999[4]
Limit of Detection (LOD)0.0631 µg/mL[6]0.0424 µg/mL[6]
Limit of Quantitation (LOQ)0.19 µg/mL[6]0.129 µg/mL[6]
Interday Precision (%RSD)< 1%[4]< 1%[4]
Recovery99.7% (after 72h)[6]99.4% (after 72h)[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For the quantification of amlodipine and enalapril and its active metabolite, enalaprilat, in biological matrices such as human plasma, a highly sensitive and selective LC-MS/MS method is required.

Experimental Protocol: LC-MS/MS Analysis in Human Plasma

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Eclipse C18, 4.6 x 100 mm, 5 µm).

    • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and 0.01% formic acid in water (e.g., 70:30, v/v).

    • Flow Rate: 0.7 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Amlodipine: m/z 409.4 → 238.1

      • Enalapril: Precursor ion and product ion transitions would be optimized.

      • Enalaprilat: Precursor ion and product ion transitions would be optimized.

      • Internal Standard (e.g., felodipine, ramipril): Transitions to be optimized.

  • Sample Preparation (Plasma):

    • Protein Precipitation or Liquid-Liquid Extraction: A simple and efficient extraction method is crucial. For example, liquid-liquid extraction with a mixture of diethyl ether and dichloromethane.

    • Internal Standard: An appropriate internal standard should be added to the plasma samples before extraction to correct for matrix effects and variability in extraction recovery.

  • Method Validation: The method should be validated for linearity, precision, accuracy, selectivity, matrix effect, and stability in accordance with regulatory guidelines.

Table 2: LC-MS/MS Method Validation Parameters

ParameterAmlodipineEnalaprilEnalaprilat
Linearity Range (ng/mL)0.1 - 105 - 5001 - 100
Lower Limit of Quantitation (LLOQ)0.1 ng/mL5 ng/mL1 ng/mL

Preclinical Evaluation

Preclinical studies in both in vitro and in vivo models are essential to characterize the pharmacodynamic and pharmacokinetic interactions of the amlodipine and enalapril combination.

In Vitro Studies

In vitro assays can be used to confirm the mechanism of action and to assess the combined effect on cellular signaling pathways.

Experimental Protocol: Vascular Smooth Muscle Cell Assay

  • Cell Culture: Culture human vascular smooth muscle cells (VSMCs).

  • Treatment: Treat the cells with amlodipine alone, enalaprilat (the active form of enalapril) alone, and the combination at various concentrations.

  • Calcium Influx Assay: Measure intracellular calcium concentrations using a fluorescent calcium indicator (e.g., Fura-2) to confirm the calcium channel blocking activity of amlodipine.[8]

  • Western Blot Analysis: Analyze the expression of key proteins in the renin-angiotensin signaling pathway to confirm the inhibitory effect of enalaprilat.

  • Cell Proliferation Assay: Assess the effect of the drug combination on VSMC proliferation, which is relevant to vascular remodeling in hypertension.

In Vivo Animal Studies

Animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR), are valuable for evaluating the antihypertensive efficacy and safety of the drug combination.[9][10]

Experimental Protocol: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

  • Animal Model: Use adult male SHRs.

  • Treatment Groups:

    • Vehicle control

    • Amlodipine alone

    • Enalapril alone

    • Amlodipine and Enalapril combination

  • Drug Administration: Administer the drugs orally once daily for a specified period (e.g., 12 weeks).[11]

  • Blood Pressure Measurement: Monitor systolic and diastolic blood pressure using a non-invasive tail-cuff method or via telemetry.

  • Pharmacokinetic Analysis: Collect blood samples at various time points after the last dose to determine the plasma concentrations of amlodipine, enalapril, and enalaprilat using a validated LC-MS/MS method.

  • Safety and Tolerability: Monitor for any adverse effects, changes in body weight, and conduct histopathological examination of major organs at the end of the study.

Table 3: Representative Data from Animal Studies

Treatment GroupChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)
Vehicle--
AmlodipineSignificant reductionSignificant reduction
EnalaprilSignificant reductionSignificant reduction
CombinationGreater reduction than either monotherapyGreater reduction than either monotherapy

Clinical Trial Design

A well-designed clinical trial is necessary to establish the efficacy and safety of the amlodipine and enalapril fixed-dose combination in hypertensive patients.

Experimental Protocol: Randomized, Double-Blind, Controlled Clinical Trial

  • Study Population: Recruit patients with mild to moderate essential hypertension.

  • Study Design: A prospective, randomized, double-blind, parallel-group study.[12][13]

  • Treatment Arms:

    • Amlodipine monotherapy

    • Enalapril monotherapy

    • Amlodipine and Enalapril fixed-dose combination

  • Study Duration: A treatment period of several weeks (e.g., 14 weeks) is typical.

  • Efficacy Endpoints:

    • Primary: Change from baseline in sitting diastolic and systolic blood pressure.

    • Secondary: Proportion of patients achieving target blood pressure goals.

  • Safety and Tolerability Assessment: Monitor adverse events, vital signs, and laboratory parameters throughout the study.[14] A common side effect of amlodipine is lower-limb edema, and the combination with an ACE inhibitor may reduce its incidence.[12]

  • Pharmacokinetic Sub-study: A subset of patients can be included in a pharmacokinetic study to evaluate the drug-drug interaction potential in a clinical setting.[14][15] This is often designed as an open-label, randomized, single-dose, two-way crossover study.[14][15]

Table 4: Clinical Trial Efficacy Outcomes

Treatment GroupMean Reduction in Systolic BP (mmHg)Mean Reduction in Diastolic BP (mmHg)Incidence of Lower-Limb Edema (%)
Amlodipine12.6[12]6.7[12]30.6[12]
Amlodipine + Enalapril13.4[12]6.7[12]7.1[12]

Signaling Pathways and Experimental Workflow

Signaling Pathways

Amlodipine and enalapril act on distinct but complementary pathways to lower blood pressure. Amlodipine blocks L-type calcium channels, leading to vasodilation.[1] Enalapril, through its active metabolite enalaprilat, inhibits the renin-angiotensin-aldosterone system (RAAS), reducing the production of the vasoconstrictor angiotensin II and decreasing aldosterone (B195564) secretion.[2][3]

G cluster_0 Amlodipine Pathway cluster_1 Enalapril Pathway (RAAS) cluster_2 Combined Effect Amlodipine Amlodipine L_type_Ca_Channel L-type Calcium Channel Amlodipine->L_type_Ca_Channel Inhibits Vasodilation Vasodilation Amlodipine->Vasodilation Leads to Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx Mediates Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Causes Lowered_BP Lowered Blood Pressure Vasodilation->Lowered_BP Results in Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates Enalapril Enalapril ACE ACE Enalapril->ACE Inhibits Reduced_Angiotensin_II Reduced Angiotensin II Enalapril->Reduced_Angiotensin_II Leads to Vasoconstriction_Aldosterone Vasoconstriction & Aldosterone Secretion AT1_Receptor->Vasoconstriction_Aldosterone Leads to Reduced_Angiotensin_II->Vasodilation Promotes G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preclinical Evaluation cluster_2 Phase 3: Clinical Development A1 HPLC Method Development A3 Method Validation (ICH) A1->A3 A2 LC-MS/MS Method Development A2->A3 B1 In Vitro Studies (VSMCs) A3->B1 Validated Assays B2 In Vivo Animal Studies (SHRs) B1->B2 B3 Pharmacokinetic Profiling B2->B3 C1 Phase I Bioavailability Study B3->C1 Preclinical Data C2 Phase III Efficacy & Safety Trial C1->C2 C3 Data Analysis & Reporting C2->C3 D1 Regulatory Submission C3->D1 Clinical Evidence

References

Application Notes: Amlodipine in Cortical Neuron Cell Death Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) L-type calcium channel blocker, is widely recognized for its therapeutic effects in managing hypertension and angina.[1][2] Emerging research has highlighted its neuroprotective properties, particularly in the context of cortical neuron cell death.[3][4][5] These notes provide an overview of amlodipine's application in neuroprotection research, focusing on its mechanisms of action against various neuronal insults.

Mechanism of Neuroprotection

Amlodipine exerts its neuroprotective effects through a multi-faceted approach, primarily by modulating intracellular calcium homeostasis, mitigating oxidative stress, and inhibiting apoptotic pathways.

  • Regulation of Calcium Influx: As a calcium channel antagonist, amlodipine's primary role is to block the influx of calcium (Ca2+) through L-type voltage-sensitive calcium channels.[6][7] Excessive intracellular Ca2+ is a critical trigger for neuronal apoptosis and cell death.[6][7] Amlodipine has been shown to reverse aberrant calcium elevations in cortical neurons, thereby preventing the initiation of downstream apoptotic cascades.[6]

  • Antioxidant Properties: Amlodipine exhibits antioxidant effects that are independent of its calcium channel blocking activity.[4][7][8] It can reduce the levels of reactive oxygen species (ROS) and inhibit lipid peroxidation, protecting neuronal membranes from oxidative damage.[7][9][10] This is particularly relevant in models of oxidative stress-induced neuronal injury.[3]

  • Modulation of Apoptotic Pathways: Amlodipine influences key signaling pathways involved in neuronal survival and apoptosis. It has been demonstrated to enhance survival signals by activating the PI3K/Akt pathway, leading to the phosphorylation and inactivation of pro-apoptotic proteins such as GSK-3β.[3] Concurrently, it inhibits death signals by upregulating the anti-apoptotic protein Bcl-2 and downregulating the release of cytochrome c from mitochondria, which in turn reduces the activation of caspase-9 and caspase-3.[3][11] There is also evidence that amlodipine can upregulate autophagy, a cellular process that can have a protective role against apoptosis.[5]

Applications in Research Models

Amlodipine has demonstrated neuroprotective efficacy in various in vitro models of cortical neuron cell death:

  • Oxidative Stress Models: In primary cortical neurons exposed to hydrogen peroxide (H₂O₂), amlodipine restores cell viability and counteracts the increase in free radicals in a dose-dependent manner.[3]

  • Apoptosis-Inducing Models: Amlodipine has been shown to reduce the number of apoptotic cells in primary rat neurons where apoptosis was induced by etoposide (B1684455) in a model of Batten disease.[6]

  • Excitotoxicity Models: By blocking excessive Ca²+ influx, amlodipine is effective in mitigating neuronal death caused by glutamate-induced excitotoxicity.

  • Hypoxia/Reoxygenation Models: Amlodipine has been shown to prevent cell death in cortical neurons isolated from stroke-prone spontaneously hypertensive rats subjected to hypoxia and reoxygenation.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of amlodipine on cortical neuron cell death.

Table 1: Effective Concentrations of Amlodipine for Neuroprotection

Cell TypeInsultEffective Concentration RangeReference
Primary Rat Cortical NeuronsHydrogen Peroxide (H₂O₂)Up to 5 µM[3]
Rat Cerebellar Granule CellsSpontaneous Apoptosis10-100 nM[7]
SH-SY5Y CellsGlutamate Excitotoxicity20, 50, 100 µM[12]

Table 2: Effects of Amlodipine on Key Molecular Markers in H₂O₂-Injured Cortical Neurons

Molecular MarkerEffect of H₂O₂Effect of Amlodipine TreatmentReference
p85aPI3KDecreaseIncrease[3]
Phosphorylated AktDecreaseIncrease[3]
Phosphorylated GSK-3βDecreaseIncrease[3]
Bcl-2DecreaseIncrease[3]
Cyclooxygenase-2 (COX-2)IncreaseDecrease[3]
Cytosolic Cytochrome cIncreaseDecrease[3]
Cleaved Caspase-9IncreaseDecrease[3]
Cleaved Caspase-3IncreaseDecrease[3][11]

Experimental Protocols

Protocol 1: Induction of Oxidative Stress and Amlodipine Treatment in Primary Cortical Neurons

1. Cell Culture:

  • Isolate cortical neurons from embryonic day 18 (E18) Sprague-Dawley rat fetuses.
  • Plate dissociated neurons on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
  • Maintain cultures at 37°C in a humidified atmosphere of 5% CO₂.

2. Amlodipine Pre-treatment:

  • After 7-10 days in vitro, pre-treat the cortical neurons with varying concentrations of amlodipine (e.g., 1, 2.5, 5 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

3. Induction of Oxidative Stress:

  • Following pre-treatment, expose the neurons to a final concentration of 100 µM hydrogen peroxide (H₂O₂) for 4 hours to induce oxidative stress.

4. Assessment of Cell Viability (MTT Assay):

  • After H₂O₂ exposure, remove the medium and add fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
  • Incubate for 4 hours at 37°C.
  • Solubilize the formazan (B1609692) crystals with DMSO.
  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Protocol 2: Quantification of Apoptosis by TUNEL Staining

1. Cell Treatment:

  • Culture and treat primary cortical neurons with an apoptosis-inducing agent (e.g., 50 µM etoposide) with or without amlodipine pre-treatment as described in Protocol 1.

2. Cell Fixation and Permeabilization:

  • After treatment, fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
  • Wash with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

3. TUNEL Staining:

  • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercially available kit according to the manufacturer's instructions.
  • Briefly, incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 1 hour at 37°C in a humidified chamber.

4. Counterstaining and Imaging:

  • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
  • Mount the coverslips and visualize the cells using a fluorescence microscope.
  • Quantify the percentage of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.

Protocol 3: Western Blot Analysis of Signaling Proteins

1. Protein Extraction:

  • Culture and treat cortical neurons as described in Protocol 1.
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA protein assay.

2. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, GSK-3β, p-GSK-3β, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.
  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualizations

G Amlodipine Amlodipine L_type_Ca_Channel L-type Ca²⁺ Channel Amlodipine->L_type_Ca_Channel Inhibits ROS Reactive Oxygen Species (ROS) Amlodipine->ROS Reduces PI3K PI3K Amlodipine->PI3K Activates Ca_Influx Intracellular Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Neurotoxicity Neurotoxicity & Apoptosis Ca_Influx->Neurotoxicity Induces ROS->Neurotoxicity Induces Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Bcl2 Bcl-2 Akt->Bcl2 Activates Survival Neuronal Survival Akt->Survival CytoC Cytochrome c release Bcl2->CytoC Inhibits Bcl2->Survival Caspases Caspase Activation CytoC->Caspases Activates Caspases->Neurotoxicity Induces G Start Primary Cortical Neuron Culture (7-10 days in vitro) Pretreat Amlodipine Pre-treatment (e.g., 1-5 µM, 24h) Start->Pretreat Induce Induce Neuronal Cell Death (e.g., H₂O₂, Etoposide, Glutamate) Pretreat->Induce Assay Assess Cell Death & Viability Induce->Assay Viability Cell Viability Assay (e.g., MTT) Assay->Viability Apoptosis Apoptosis Assay (e.g., TUNEL) Assay->Apoptosis Western Western Blot Analysis (Signaling Proteins) Assay->Western End Data Analysis & Interpretation Viability->End Apoptosis->End Western->End

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Amlodipine Besylate Low Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of amlodipine (B1666008) besylate.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of amlodipine besylate and why is it a concern?

Amlodipine besylate is characterized as a drug that is slightly soluble in water.[1][2][3][4] This low aqueous solubility can lead to poor dissolution in the gastrointestinal tract, potentially resulting in low and variable bioavailability after oral administration.[1][5][6] Enhancing its solubility is a critical step in developing effective oral dosage forms with consistent therapeutic outcomes.

Q2: What are the most common strategies to improve the aqueous solubility of amlodipine besylate?

Several techniques have been successfully employed to enhance the solubility of amlodipine besylate. These include:

  • Solid Dispersion: This involves dispersing amlodipine besylate in an inert, hydrophilic carrier matrix. Common methods include solvent evaporation and physical mixtures with polymers like polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).[1][5][6][7][8][9]

  • Inclusion Complexation: This technique utilizes cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to encapsulate the drug molecule, thereby increasing its apparent solubility and dissolution rate.[10][11][12][13]

  • Nanoformulations: Reducing the particle size to the nanometer range can significantly increase the surface area available for dissolution. Polymeric nanoparticles are one such approach.[14][15]

  • pH Adjustment: Amlodipine besylate's solubility is pH-dependent, with solubility decreasing as the pH increases from 1.2 to 6.8. Therefore, creating a micro-environment with an optimal pH can aid in its dissolution.

  • Co-solvency: The solubility of amlodipine besylate can be enhanced in binary solvent mixtures containing co-solvents like ethanol (B145695), polyethylene glycol 400 (PEG 400), and acetonitrile (B52724).[16][17][18]

Q3: How does pH affect the solubility of amlodipine besylate?

Amlodipine besylate is a weakly basic drug with a pKa of approximately 8.6 to 9.0.[2][19][20] This means it is more ionized and generally more soluble in acidic environments. Studies have shown that its solubility is higher in acidic buffers (e.g., pH 1.2 and 4.5) compared to a more neutral buffer (pH 6.8). This pH-dependent solubility is an important consideration for in vitro dissolution testing and predicting its in vivo performance.

Troubleshooting Guides

Issue 1: Low solubility enhancement with solid dispersions.
Potential Cause Troubleshooting Step
Inappropriate carrier selection. Select a carrier with high hydrophilicity and good miscibility with the drug. For amlodipine besylate, PEGs (e.g., PEG 4000, PEG 6000) and PVP have shown good results.[1][9]
Incorrect drug-to-carrier ratio. Optimize the drug-to-carrier ratio. Studies have shown that increasing the proportion of the carrier can significantly enhance solubility, with optimal ratios often found to be around 1:3 or 1:5 (drug:carrier).[1][6]
Inefficient mixing method. The solvent evaporation method generally yields better solubility enhancement compared to the physical mixture method because it promotes a more intimate, molecular-level dispersion of the drug in the carrier.[1][5]
Drug recrystallization. Ensure rapid solvent removal during the solvent evaporation process to prevent the drug from recrystallizing out of the dispersion. The amorphous form of the drug within the dispersion is key to its enhanced solubility.[21]
Issue 2: Difficulty in forming a stable inclusion complex with cyclodextrins.
Potential Cause Troubleshooting Step
Wrong type of cyclodextrin (B1172386). The size of the cyclodextrin cavity must be appropriate to accommodate the amlodipine besylate molecule. β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[10][11]
Suboptimal preparation method. Different preparation methods (kneading, co-precipitation, freeze-drying) can yield complexes with varying efficiencies. Co-precipitation and freeze-drying often result in better complexation and solubility enhancement.[10][11]
Incorrect molar ratio. A 1:1 molar ratio of amlodipine besylate to cyclodextrin is typically the starting point for optimization.[11]
Insufficient interaction time/energy. Ensure adequate time and energy input during the preparation method (e.g., sufficient kneading time, proper dissolution for co-precipitation) to facilitate the inclusion of the drug into the cyclodextrin cavity.

Data on Solubility Enhancement

The following tables summarize quantitative data from various studies on enhancing the solubility of amlodipine besylate.

Table 1: Solubility Enhancement using Solid Dispersion with PEGs

CarrierMethodDrug:Carrier RatioSolubility (µg/mL)Fold Increase (Approx.)Reference
Pure Drug --~Slightly Soluble-[1]
PEG 4000Solvent Evaporation1:5325.95-[1]
PEG 6000Solvent Evaporation1:5264.3-[1]
PEG 4000Physical Mixture1:5147.43-[1]
PEG 6000Physical Mixture1:5141.51-[1]
PEG 6000Solvent Evaporation1:496,970-[3]

Note: The baseline solubility of pure amlodipine besylate can vary depending on the experimental conditions (e.g., pH, temperature).

Table 2: pH-Dependent Solubility of Amlodipine Besylate

Dissolution MediumSolubility (mg/mL)Reference
pH 1.2 Buffer0.38
pH 4.5 Buffer0.31
pH 6.8 Buffer0.11
Water2.6
0.01N HCl1.82[22]
pH 6.8 Phosphate Buffer1.95[22]

Experimental Protocols

Protocol 1: Preparation of Amlodipine Besylate Solid Dispersion by Solvent Evaporation Method

This protocol is based on methodologies described in the literature.[1][6]

Objective: To prepare a solid dispersion of amlodipine besylate with PEG 6000 to enhance its aqueous solubility.

Materials:

  • Amlodipine besylate powder

  • Polyethylene glycol 6000 (PEG 6000)

  • Methanol (B129727) (or another suitable solvent in which both drug and carrier are soluble)

  • Mortar and pestle

  • Water bath

  • Beakers

  • Magnetic stirrer and stir bar

  • Sieve (e.g., #100)

Procedure:

  • Dissolution: Accurately weigh amlodipine besylate and PEG 6000 in a desired ratio (e.g., 1:3). Dissolve both components in a minimal amount of methanol in a beaker with the aid of a magnetic stirrer.

  • Solvent Evaporation: Place the beaker on a water bath maintained at a suitable temperature (e.g., 40-50°C) to evaporate the methanol. Continue stirring until a solid mass is formed.

  • Drying: Transfer the solid mass to an oven or desiccator to ensure complete removal of the residual solvent.

  • Size Reduction: Scrape the dried solid dispersion from the beaker. Pulverize the mass using a mortar and pestle to obtain a fine powder.

  • Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a well-closed container in a cool, dry place.

Protocol 2: Preparation of Amlodipine Besylate-β-Cyclodextrin Inclusion Complex by Co-precipitation

This protocol is adapted from procedures for cyclodextrin complexation.[10][12]

Objective: To prepare an inclusion complex of amlodipine besylate with β-cyclodextrin to improve its solubility.

Materials:

  • Amlodipine besylate

  • β-cyclodextrin

  • Distilled water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Beakers

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Oven or desiccator

Procedure:

  • Cyclodextrin Solution: Prepare an aqueous solution of β-cyclodextrin by dissolving it in distilled water with continuous stirring and gentle heating.

  • Drug Solution: Dissolve amlodipine besylate in a small amount of ethanol to create a concentrated solution.

  • Complexation: Slowly add the ethanolic solution of amlodipine besylate dropwise into the aqueous β-cyclodextrin solution.

  • Precipitation: Continue stirring the mixture for a specified period (e.g., 24 hours) at room temperature to allow for complex formation and precipitation.

  • Filtration: Collect the precipitated complex by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold distilled water to remove any uncomplexed drug or cyclodextrin.

  • Drying: Dry the inclusion complex in an oven at a controlled temperature (e.g., 40°C) or in a desiccator until a constant weight is achieved.

  • Storage: Store the dried inclusion complex in a tightly sealed container.

Visualizations

Experimental_Workflow_Solid_Dispersion cluster_preparation Preparation cluster_processing Processing cluster_finalization Finalization weigh Weigh Drug and Carrier dissolve Dissolve in Solvent weigh->dissolve 1:3 ratio evaporate Solvent Evaporation dissolve->evaporate dry Drying evaporate->dry Remove residual solvent pulverize Pulverize dry->pulverize sieve Sieve pulverize->sieve store Store sieve->store

Caption: Workflow for Solid Dispersion Preparation via Solvent Evaporation.

Experimental_Workflow_Inclusion_Complexation cluster_reaction Complex Formation cluster_purification Purification & Drying cd_sol Prepare Aqueous β-Cyclodextrin Solution mix Mix Solutions cd_sol->mix drug_sol Prepare Ethanolic Amlodipine Solution drug_sol->mix precipitate Stir and Precipitate mix->precipitate 24 hours filter Filter Precipitate precipitate->filter wash Wash with Water filter->wash dry Dry Complex wash->dry

Caption: Workflow for Inclusion Complex Preparation via Co-precipitation.

References

Troubleshooting poor peak resolution in amlodipine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amlodipine (B1666008) chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of amlodipine, with a specific focus on achieving optimal peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak resolution in amlodipine chromatography?

Poor peak resolution in amlodipine chromatography, manifesting as peak tailing, fronting, broadening, or splitting, can stem from a variety of factors. These issues can compromise the accuracy and precision of quantification. The primary causes can be categorized as follows:

  • Column-Related Issues: Degradation of the stationary phase, column contamination, blockages in the column frit, or the formation of voids in the packing material can all lead to distorted peak shapes.[1][2]

  • Mobile Phase and Method Parameters: An inappropriate mobile phase composition, incorrect pH, or an unsuitable gradient can lead to poor separation.[1][3] Temperature fluctuations and an inadequate flow rate can also negatively impact resolution.[4][5]

  • Sample and Injection Problems: Overloading the column with too much sample is a frequent cause of peak broadening and tailing.[1][2] Additionally, using a sample solvent that is incompatible with the mobile phase can cause peak distortion, particularly for early-eluting peaks.

  • System and Hardware Issues: Problems within the HPLC system itself, such as excessive extra-column volume (e.g., long tubing), leaks, or issues with the pump or injector, can contribute to poor peak shape.[6]

Q2: My amlodipine peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common problem. For amlodipine, which contains a basic amine group, this can be particularly prevalent due to strong interactions with the stationary phase.

Potential Causes and Solutions:

  • Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of amlodipine, causing tailing.

    • Solution: Lowering the mobile phase pH can protonate the silanol groups, reducing these secondary interactions.[7] Using a highly deactivated or end-capped column can also minimize this effect.[7][8]

  • Column Overload: Injecting too much amlodipine can saturate the stationary phase.

    • Solution: Reduce the sample concentration or injection volume.[2]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the column bed can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Metal Surface Interactions: Interactions with stainless-steel components of the HPLC system can sometimes lead to peak tailing.

    • Solution: Consider using a bio-inert or PEEK-lined column and tubing if metal chelation is suspected.[8]

Q3: I am observing split peaks for amlodipine. What should I investigate?

Split peaks occur when a single peak appears as two or more distinct peaks. This can be a complex issue with several potential root causes.

Troubleshooting Steps:

  • Check for Co-eluting Impurities: A split peak might actually be two different compounds eluting very close together.

    • Action: Try a smaller injection volume to see if the peaks resolve into two separate peaks. Optimizing the method, such as changing the mobile phase composition or temperature, may be necessary to improve separation.[4]

  • Investigate Column Issues: A blocked column frit or a void in the stationary phase can disrupt the sample flow path, leading to peak splitting.[4]

    • Action: First, try reversing and flushing the column. If this does not resolve the issue, the column may need to be replaced.[4]

  • Examine Sample Solvent and Mobile Phase Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.

    • Action: Whenever possible, dissolve the sample in the initial mobile phase.

  • Mobile Phase Temperature Mismatch: A significant temperature difference between the mobile phase and the column can sometimes cause peak splitting.

    • Action: Consider using a solvent pre-heater or ensuring the mobile phase is at the same temperature as the column.[4]

Troubleshooting Guides

Guide 1: Systematic Approach to Poor Peak Shape

This guide provides a logical workflow for diagnosing and resolving poor peak shape issues in amlodipine chromatography.

PoorPeakShape_Troubleshooting start Start: Poor Amlodipine Peak Shape observe_peak Observe Peak Shape (Tailing, Splitting, Broadening) start->observe_peak check_all_peaks Are all peaks affected? observe_peak->check_all_peaks system_issue Likely Systemic Issue (e.g., blocked frit, column void, extra-column volume) check_all_peaks->system_issue Yes single_peak_issue Likely Method or Sample Specific Issue check_all_peaks->single_peak_issue No flush_column Action: Reverse and flush column system_issue->flush_column replace_column Action: Replace column if problem persists flush_column->replace_column check_tubing Action: Check for long tubing or leaks replace_column->check_tubing end End: Improved Peak Shape check_tubing->end check_solvent Is sample solvent stronger than mobile phase? single_peak_issue->check_solvent change_solvent Action: Dissolve sample in mobile phase check_solvent->change_solvent Yes check_overload Is column overloaded? check_solvent->check_overload No change_solvent->end reduce_concentration Action: Reduce sample concentration/volume check_overload->reduce_concentration Yes optimize_method Action: Optimize mobile phase pH and composition check_overload->optimize_method No reduce_concentration->end optimize_method->end

Caption: Troubleshooting workflow for poor peak shape.

Experimental Protocols

Protocol 1: Amlodipine Analysis by Reversed-Phase HPLC

This protocol outlines a common method for the analysis of amlodipine, which can be used as a starting point for method development and troubleshooting.

Objective: To achieve optimal separation and quantification of amlodipine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 70mM Potassium Dihydrogen Orthophosphate Buffer: Methanol (B129727) (15:30:55 v/v/v), pH adjusted to 3.0 with Orthophosphoric Acid[9]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 240 nm[9]
Injection Volume 5-20 µL
Column Temperature 25°C[10]

Procedure:

  • Mobile Phase Preparation:

    • Prepare the potassium dihydrogen orthophosphate buffer (70mM) by dissolving the appropriate amount of KH2PO4 in HPLC-grade water.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix the acetonitrile, buffer, and methanol in the specified ratio.

    • Adjust the pH of the final mobile phase to 3.0 using orthophosphoric acid.

    • Degas the mobile phase by sonication before use.[9]

  • Standard Solution Preparation:

    • Prepare a stock solution of amlodipine in the mobile phase.

    • Prepare working standard solutions by diluting the stock solution to the desired concentrations within the linear range (e.g., 0.5-8 µg/mL).[9]

  • Sample Preparation:

    • For tablet dosage forms, crush the tablets and dissolve the powder in the mobile phase to achieve a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak areas.

Data Presentation

Table 1: Example System Suitability Parameters for Amlodipine Analysis

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 1.51.1
Theoretical Plates > 2000> 5000
Resolution (from nearest peak) > 2.0> 3.0
%RSD of Peak Area (n=6) ≤ 2.0%< 1.0%

Table 2: Comparison of Amlodipine HPLC Method Parameters from Literature

ReferenceColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)
Pharmacia (2020)[11]C18 (5 µm, 4.6x50 mm)Methanol:Phosphate buffer (65:35, v/v)1.02401.89
Development and validation of a HPLC analytical assay method...[9]C18 (5µm, 250 mm × 4.6 mm)Acetonitrile:70mM KH2PO4 buffer:Methanol (15:30:55), pH 31.02402.60
Development and Validation of an HPLC Method...[10]C18 (5 μm, 4.6x250 mm)Methanol:Water (10:90, v:v), pH 2.951.2052157.9
A high-performance liquid chromatographic (HPLC) method...[12]C18 ODS (5μm, 250mm×4.6mm)0.05M KH2PO4:Acetonitrile (45:55%v/v)1.54653.12

Signaling Pathways and Logical Relationships

Diagram 1: Factors Influencing Peak Resolution

This diagram illustrates the key factors that can impact peak resolution in HPLC analysis of amlodipine.

PeakResolution_Factors cluster_method Method Parameters cluster_column Column Properties cluster_sample Sample Properties mobile_phase Mobile Phase (Composition, pH, Buffer) peak_resolution Peak Resolution mobile_phase->peak_resolution flow_rate Flow Rate flow_rate->peak_resolution temperature Temperature temperature->peak_resolution stationary_phase Stationary Phase (Type, Particle Size) stationary_phase->peak_resolution column_dimensions Column Dimensions (Length, Diameter) column_dimensions->peak_resolution column_health Column Health (Contamination, Voids) column_health->peak_resolution sample_solvent Sample Solvent sample_solvent->peak_resolution sample_concentration Sample Concentration sample_concentration->peak_resolution

Caption: Key factors affecting HPLC peak resolution.

References

Technical Support Center: Amlodipine Standard Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of amlodipine (B1666008) in standard solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common issues encountered when working with amlodipine standard solutions.

Issue Potential Cause(s) Troubleshooting Steps
Precipitation or Cloudiness in Solution 1. Poor aqueous solubility of amlodipine, especially at neutral to alkaline pH. 2. High drug concentration exceeding its solubility limit. 3. Use of incompatible salts or buffers. 4. Temperature fluctuations affecting solubility.1. Adjust the pH of the solution to a slightly acidic range (pH 4-7), where amlodipine exhibits greater stability.[1] 2. Prepare a fresh solution at a lower concentration. 3. If possible, use a co-solvent such as methanol (B129727) or acetonitrile, ensuring it is compatible with your experimental design.[2] 4. Store the solution at a constant, controlled temperature.[3] 5. Filter the solution using a 0.22 µm filter to remove any micro-precipitates.[3]
Rapid Degradation of Amlodipine 1. pH-related hydrolysis: Amlodipine is susceptible to both acid and base-catalyzed hydrolysis.[1] Degradation is significant at pH 1 and pH 10.[1] 2. Photodegradation: Exposure to UV or ambient light can cause significant degradation.[4][5] 3. Oxidation: Presence of oxidizing agents can lead to the formation of degradation products like Impurity D.[6][7]1. Maintain the solution pH between 4 and 7 for maximal stability.[1] 2. Always protect solutions from light by using amber glassware or by wrapping containers in aluminum foil.[3] 3. Prepare solutions fresh before use and avoid long-term storage unless stability data is available for the specific conditions.[3] 4. If the experimental buffer contains potentially oxidative components, consider de-gassing it.[3]
Inconsistent or Non-Reproducible Analytical Results 1. Ongoing degradation of the standard solution during the experiment. 2. Use of a stock solution that has already degraded. 3. Improper storage between experiments.1. Prepare fresh standard solutions for each new set of experiments.[3] 2. Verify the purity of the amlodipine reference standard before preparing solutions. 3. Store stock solutions in a refrigerator (2-8°C) and protect from light.[8][9] For short-term use, room temperature storage may be acceptable if the solution is protected from light.[10] 4. Perform solution stability tests; analyze the solution at regular intervals (e.g., every 2 hours over a 12-hour period) to determine how long it remains stable under your laboratory conditions.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause amlodipine degradation in standard solutions? A1: The main factors are pH, light, and oxidizing agents. Amlodipine is highly susceptible to degradation in strongly acidic (pH < 4) and alkaline (pH > 7) conditions due to hydrolysis.[1] It is also photosensitive and degrades upon exposure to UV and ambient light.[5][11] Oxidative stress also leads to the formation of degradation products.[6][12]

Q2: What is the optimal pH range for storing an amlodipine solution? A2: The optimal pH range for amlodipine stability in aqueous solutions is between 4 and 7.[1] Within this range, degradation is minimal.[1]

Q3: How should I store my amlodipine stock and working solutions? A3: For maximum stability, stock solutions should be stored in a refrigerator at 2-8°C and protected from light using amber vials or foil wrapping.[8][9] Depending on the solvent and concentration, some solutions may be stable for at least 24 hours at room temperature if protected from light.[7] However, it is always best practice to prepare working solutions fresh daily.[3]

Q4: What are the major degradation products of amlodipine? A4: The most commonly cited major degradation product is the pyridine (B92270) derivative of amlodipine (often referred to as Impurity D).[6] This product forms under oxidative and photolytic stress conditions.[4][6] Other degradation products can arise from the hydrolysis of the ester functional groups under acidic or alkaline conditions.[1]

Q5: Can I use buffers like PBS (Phosphate-Buffered Saline) for my amlodipine solution? A5: While PBS is a common physiological buffer, its pH is typically around 7.4, which is slightly alkaline and can promote slow degradation of amlodipine over time. For longer-term experiments, consider if a slightly more acidic buffer (e.g., phosphate (B84403) buffer at pH 6.8) would be permissible for your assay.[3] If using PBS, prepare the amlodipine solution fresh and use it immediately.[3]

Quantitative Stability Data

The following tables summarize the degradation of amlodipine under various stress conditions as reported in the literature.

Table 1: Amlodipine Degradation under Hydrolytic and Oxidative Stress

Stress ConditionDuration & Temperature% DegradationReference
Acidic Hydrolysis
0.1 M HCl3 days @ Ambient Temp.~1%[7]
5 M HCl6 hours @ 80°C75.2%[13]
Acidic Medium (unspecified)Not specified60%[6]
pH 3Not specified55.5%[5]
Alkaline Hydrolysis
0.1 M NaOH3 days @ Ambient Temp.43%[7]
5 M NaOH6 hours @ 80°CTotal Degradation[13]
Basic Medium (unspecified)Not specified25%[6]
pH 8.5Not specified41.32%[5]
Oxidative
3% H₂O₂3 days @ Ambient Temp.~1%[7]
30% H₂O₂Not specified20%[6]
3% H₂O₂:Methanol (80:20)6 hours @ 80°C80.1%[13]
Oxidative Condition8 hours74.4%[12]

Table 2: Amlodipine Degradation under Thermal and Photolytic Stress

Stress ConditionDuration & Temperature/Exposure% DegradationReference
Thermal
Dry Heat3 days @ 105°CNo Degradation[7]
Thermal StressNot specifiedNo Major Impurities[6]
Heat60 mins @ 85°CSignificant Degradation[11]
Photolytic (UV/Visible Light)
UV (200 W-h/m²) & Vis (1.2 M lux-h)Not specified5%[7]
UV Light30 mins56.11%[5][11]
Photostability Chamber14 days32.2%[13]

Key Experimental Protocols

Protocol 1: Forced Degradation Study (General)

This protocol outlines a general procedure for conducting forced degradation studies to identify the stability-indicating properties of amlodipine.

  • Preparation of Stock Solution: Prepare a stock solution of amlodipine besylate at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or a methanol:water (50:50) mixture.[7][14]

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Keep the solution at ambient temperature for 3 days or heat at 80°C for 6 hours for accelerated degradation.[7][13]

    • Before analysis, neutralize the solution with an equivalent concentration of NaOH.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep the solution at ambient temperature for 3 days or heat at 80°C for 6 hours.[7][13]

    • Before analysis, neutralize the solution with an equivalent concentration of HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3-30% hydrogen peroxide (H₂O₂).[6][7]

    • Store at ambient temperature for 3 days.[7]

  • Thermal Degradation:

    • Store the solid drug substance or a solution in an oven at a high temperature (e.g., 80°C or 105°C) for a specified period (e.g., 48 hours to 3 days).[6][7]

  • Photolytic Degradation:

    • Expose the amlodipine solution in a transparent container to UV light (e.g., 200 W-h/m²) and visible light (e.g., 1.2 million lux-hours) in a photostability chamber.[7]

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The detection wavelength is typically set at 237 nm.[5][7]

Visualizations

Amlodipine Degradation Pathways

G cluster_stress Stress Conditions Amlodipine Amlodipine Impurity_D Pyridine Derivative (Impurity D) Amlodipine->Impurity_D Hydrolysis_Products Ester Hydrolysis Products Amlodipine->Hydrolysis_Products Oxidation Oxidation (e.g., H₂O₂) Oxidation->Impurity_D Aromatization of dihydropyridine ring Photolysis Photolysis (UV/Visible Light) Photolysis->Impurity_D Acid_Base Acid/Base Hydrolysis Acid_Base->Hydrolysis_Products Cleavage of ester groups

Caption: Major degradation pathways for amlodipine under stress.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL) Acid Acidic (HCl) Prep_Stock->Acid Base Alkaline (NaOH) Prep_Stock->Base Oxidative Oxidative (H₂O₂) Prep_Stock->Oxidative Thermal Thermal (Heat) Prep_Stock->Thermal Photo Photolytic (Light) Prep_Stock->Photo Neutralize Neutralize/Dilute Stressed Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze via Stability- Indicating HPLC Neutralize->HPLC Compare Compare with Unstressed Control HPLC->Compare Identify Identify & Quantify Degradants Compare->Identify

Caption: General workflow for a forced degradation study.

Troubleshooting Logic for Unstable Solutions

G Start Inconsistent Results or Visible Degradation? Check_pH Is pH between 4 and 7? Start->Check_pH Check_Light Is solution protected from light? Check_pH->Check_Light Yes Adjust_pH Action: Adjust pH with buffer Check_pH->Adjust_pH No Check_Age Was solution freshly prepared? Check_Light->Check_Age Yes Protect_Light Action: Use amber vials or cover with foil Check_Light->Protect_Light No Result_OK Solution Stability Optimized Check_Age->Result_OK Yes Prep_Fresh Action: Prepare fresh solution Check_Age->Prep_Fresh No Adjust_pH->Check_Light Protect_Light->Check_Age Prep_Fresh->Result_OK

Caption: Decision tree for troubleshooting amlodipine solution instability.

References

Technical Support Center: High-Purity Amlodipine Besylate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of high-purity amlodipine (B1666008) besylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for amlodipine besylate?

A1: The most prevalent industrial synthesis of amlodipine is achieved through the Hantzsch pyridine (B92270) synthesis. This method involves the condensation of an aldehyde (o-chlorobenzaldehyde), a β-ketoester (4-(2-phthalimidoethoxy)acetoacetate), and a source of ammonia, typically an enamine like 3-aminocrotonate.[1][2] The initial product is a phthaloyl-protected amlodipine, which is then deprotected to yield amlodipine free base. Finally, the free base is treated with benzenesulfonic acid to form amlodipine besylate.

Q2: What are the critical process parameters to control during the synthesis of phthaloyl amlodipine to minimize impurities?

A2: To achieve high purity, it is crucial to control the reaction conditions during the synthesis of the intermediate, phthaloyl amlodipine. Key parameters include the choice of solvent and the molar ratio of reactants. Using an alcoholic solvent and maintaining a molar ratio of 3-aminobutene acid methyl esters to 4-(2-phthaloyl imino oxyethyl group) methyl acetoacetate (B1235776) of at least 3:1 can significantly reduce the formation of by-product impurities, specifically Impurity E3 and F3, to less than 0.10%.[3]

Q3: What are the common impurities encountered in amlodipine besylate synthesis?

A3: Impurities in amlodipine besylate can originate from starting materials, intermediates, by-products of the reaction, or degradation of the final product.[4] The European Pharmacopoeia lists several specified impurities, including Impurity A (phthaloyl amlodipine), Impurity D (a pyridine derivative), and process-related impurities E and F.[4][5][] Forced degradation studies have shown that Impurity F can also arise from oxidative, thermal, and photolytic degradation.[4] Additionally, residual solvents and heavy metals must be controlled within regulatory limits.[7]

Q4: How can I effectively remove impurities during the purification of amlodipine besylate?

A4: Recrystallization is a key technique for purifying amlodipine besylate. For the intermediate phthaloyl amlodipine, recrystallization from a toluene/glacial acetic acid system is effective.[3] The final amlodipine besylate crude product can be refined by recrystallization from dehydrated alcohol to obtain a high-purity product.[3] Another reported purification process involves dissolving the amlodipine besylate in a mixture of methanol (B129727) and ethanol (B145695), adding EDTA sodium, and then inducing crystallization by adding isopropanol.[8]

Q5: What are the different solid forms of amlodipine besylate, and why are they important?

A5: Amlodipine besylate can exist in multiple solid forms, including anhydrous, monohydrate, dihydrate, and amorphous forms.[9][10] The stability of these forms can be influenced by factors like water content and temperature. For instance, the dihydrate is the most stable form in an aqueous environment.[9] The different solid forms can have different physicochemical properties, such as solubility, which can impact the drug's dissolution and bioavailability.[9] It is crucial to control the crystallization process to obtain the desired, stable solid form.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Phthaloyl Amlodipine Incomplete reaction; Suboptimal reactant ratio.Ensure the molar ratio of 3-aminobutene acid methyl esters to 4-(2-phthaloyl imino oxyethyl group) methyl acetoacetate is at least 3:1.[3] Extend the reflux time and monitor the reaction progress using a suitable analytical technique like HPLC.
High Levels of Impurity A (Phthaloyl Amlodipine) in Final Product Incomplete deprotection of the phthalimide (B116566) group.Ensure the deprotection step (e.g., using methylamine (B109427) or hydrazine (B178648) hydrate) goes to completion.[2] Monitor the reaction by TLC or HPLC. Consider an additional purification step for the amlodipine free base before salt formation.
High Levels of Impurity D in Final Product Degradation of the dihydropyridine (B1217469) ring, often due to oxidation or acidic conditions.[11]Minimize exposure of the product to light, heat, and oxidizing agents.[4] Ensure that the pH is controlled during the work-up and purification steps.
Poor Crystallization or Oily Product Formation Presence of impurities inhibiting crystallization; Incorrect solvent system or temperature.Purify the crude product to remove impurities that may be hindering crystallization. For the final product, consider using a solvent system like ethanol/water and control the cooling rate. Seeding with a few crystals of the desired form can also induce crystallization.[12]
Inconsistent Solid Form (e.g., mixture of hydrates) Uncontrolled water content in the crystallization solvent; Inappropriate drying conditions.Use anhydrous solvents if the anhydrous form is desired. For hydrate (B1144303) forms, precisely control the water content in the solvent system (e.g., 90% ethanol with 10% water).[12] Dry the final product under controlled temperature and vacuum to obtain the desired hydrate form.[12]

Quantitative Data Summary

Table 1: Reaction Conditions and Purity

Parameter Condition Resulting Purity/Impurity Level Reference
Reactant Molar Ratio3-aminobutene acid methyl esters : 4-(2-phthaloyl imino oxyethyl group) methyl acetoacetate ≥ 3:1Impurities E3, F3 < 0.10% in intermediate[3]
Final Product PuritySynthesis with controlled reactant ratio and recrystallization99.7%[3]
Final Product PuritySynthesis using phthalic anhydride (B1165640) as starting material99.5%[13]

Table 2: HPLC Purity Analysis Methodologies

Parameter Method 1 Method 2 Method 3
Column WATERS C18 (250 mm × 4.6 mm, 5µm)C18 (150mm x 3.9 mm, 5 μm)C18 (150 mm length, 4.6 mm ID, 3μ particle size)
Mobile Phase Acetonitrile: 70mM Potassium Dihydrogen Orthophosphate Buffer: Methanol (15:30:55), pH 3.0Acetonitrile: Methanol: pH 3.0 Buffer (15:35:50)Phosphate buffer with triethyl amine, pH 2.8 (Gradient)
Flow Rate 1.0 ml/min1.0 ml/min1.0 mL/min
Detection Wavelength 240 nm237 nm340 nm (for impurities), 270 nm (for Impurity-D)
Reference [14][15][16]

Experimental Protocols

Protocol 1: Synthesis of Phthaloyl Amlodipine

  • In a suitable reaction flask, charge anhydrous methanol, 4-(2-phthalimidoethoxy)ethyl acetoacetate, and o-chlorobenzaldehyde.

  • Add 3-aminobutene acid methyl ester to the mixture. The molar ratio of 3-aminobutene acid methyl ester to 4-(2-phthalimidoethoxy)ethyl acetoacetate should be at least 3:1.[3]

  • Heat the mixture to reflux and maintain for approximately 20 hours.[17]

  • After the reaction is complete (monitored by HPLC), recover the methanol under reduced pressure.

  • To the residue, add glacial acetic acid and stir until crystals precipitate.[17]

  • Filter the solid, which is the crude phthaloyl amlodipine.

  • For further purification, recrystallize the crude product from a toluene/glacial acetic acid system.[3]

Protocol 2: Deprotection and Salt Formation

  • Suspend the purified phthaloyl amlodipine in a suitable solvent such as ethanol or methanol.

  • Add an aqueous solution of methylamine to the suspension to initiate the deprotection.[2]

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or HPLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and filter to remove the phthalhydrazide (B32825) byproduct.[2]

  • The filtrate containing amlodipine free base is then treated with a solution of benzenesulfonic acid in a suitable solvent to precipitate amlodipine besylate.

  • The crude amlodipine besylate is collected by filtration.

Protocol 3: Purification of Amlodipine Besylate by Recrystallization

  • Dissolve the crude amlodipine besylate in dehydrated ethanol by heating.[3]

  • Filter the hot solution to remove any insoluble matter.

  • Allow the solution to cool slowly to induce crystallization.

  • Once crystallization is complete, collect the crystals by filtration.

  • Wash the crystals with a small amount of cold dehydrated ethanol.

  • Dry the purified crystals under vacuum at a suitable temperature.

Visualizations

G A o-Chlorobenzaldehyde D Hantzsch Reaction (Alcohol Solvent) A->D B 4-(2-Phthalimidoethoxy) acetoacetate B->D C 3-Aminocrotonate C->D E Phthaloyl Amlodipine D->E F Deprotection (e.g., Methylamine) E->F G Amlodipine (Free Base) F->G I Salt Formation G->I H Benzenesulfonic Acid H->I J Amlodipine Besylate (Crude) I->J K Purification (Recrystallization) J->K L High-Purity Amlodipine Besylate K->L

Caption: Synthetic pathway for high-purity amlodipine besylate.

G start Crude Amlodipine Besylate dissolve Dissolve in appropriate solvent (e.g., Ethanol) start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Controlled Cooling & Crystallization hot_filter->cool filter Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Drying under Vacuum wash->dry end High-Purity Amlodipine Besylate Crystals dry->end

Caption: General workflow for purification by recrystallization.

G A Synthesis Starting Materials & Reagents B Side Reactions (e.g., Transesterification) A->B C Incomplete Reactions A->C D Process-Related Impurities (e.g., Impurity E, F) B->D E Unreacted Intermediates (e.g., Impurity A) C->E F Final API (Amlodipine Besylate) D->F Carried into final product E->F Carried into final product G Degradation Stress (Heat, Light, Oxidation, pH) F->G H Degradation Products (e.g., Impurity D) G->H

Caption: Logical relationships in impurity formation.

References

Amlodipine LC-MS/MS Analysis: A Technical Support Guide to Minimizing Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of amlodipine (B1666008).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant ion suppression for amlodipine in my plasma samples. What are the most common causes and how can I mitigate this?

A1: Ion suppression is a frequent challenge in bioanalysis and is primarily caused by co-eluting endogenous matrix components that compete with the analyte for ionization. Here’s a step-by-step troubleshooting guide:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS/MS system.[1]

    • Liquid-Liquid Extraction (LLE): Experiment with different organic solvents. For amlodipine, solvents like methyl tertiary butyl ether and ethyl acetate (B1210297) have been used successfully.[2][3][4] The pH of the aqueous phase can also be adjusted to improve the partitioning of amlodipine into the organic layer.

    • Solid-Phase Extraction (SPE): SPE can offer cleaner extracts compared to LLE.[5][6][7] Reversed-phase cartridges (e.g., Oasis HLB) are effective for amlodipine extraction.[5][7] Ensure your wash steps are optimized to remove interferences without causing analyte loss.

  • Improve Chromatographic Separation: If interfering components cannot be completely removed during sample preparation, enhancing their separation from amlodipine is crucial.

    • Gradient Elution: Employing a gradient elution can help resolve amlodipine from early-eluting, polar interferences that often cause ion suppression.[2][4]

    • Mobile Phase Modifiers: The use of ammonium (B1175870) formate (B1220265) or ammonium acetate in the mobile phase can help to stabilize the spray and reduce ion suppression.[6][8] Adjusting the pH of the mobile phase can also alter the retention of both amlodipine and interfering compounds.[2]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as amlodipine-d4 (B587106), is the gold standard for compensating for matrix effects.[2][6] Since the SIL-IS has nearly identical physicochemical properties to amlodipine, it will experience similar ion suppression or enhancement, leading to a more accurate quantification when the analyte-to-IS peak area ratio is used.

Q2: What type of internal standard is best for amlodipine analysis to counteract matrix effects?

A2: The ideal internal standard (IS) co-elutes with the analyte and experiences similar ionization effects. For amlodipine, a stable isotope-labeled (deuterated) internal standard like amlodipine-d4 is highly recommended.[2][6] This type of IS has chemical and physical properties that are almost identical to the analyte, ensuring it effectively compensates for variability during sample extraction and ionization. If a deuterated IS is unavailable, a structural analog with similar chromatographic behavior and ionization efficiency can be considered, though it may not compensate for matrix effects as effectively.

Q3: How can I quantitatively assess the matrix effect in my amlodipine assay?

A3: The most common method for evaluating matrix effects is the post-extraction addition technique. This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a pure solution at the same concentration.

The matrix factor (MF) is calculated as follows:

  • MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)

An MF of 1 indicates no matrix effect, an MF < 1 suggests ion suppression, and an MF > 1 indicates ion enhancement. This assessment should be performed using at least six different lots of blank matrix to account for biological variability.[9]

Experimental Protocols

Detailed Protocol for Liquid-Liquid Extraction (LLE) of Amlodipine from Human Plasma

This protocol is a generalized procedure based on common practices reported in the literature.[2][3][4]

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (e.g., amlodipine-d4 in methanol).

    • Vortex for 30 seconds.

    • Add 50 µL of an alkalizing agent (e.g., 0.1 M NaOH) and vortex briefly.

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., methyl tertiary butyl ether or ethyl acetate).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 1 minute.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Detailed Protocol for Solid-Phase Extraction (SPE) of Amlodipine from Human Plasma

This protocol is a generalized procedure based on common practices for amlodipine analysis.[5][7]

  • Cartridge Conditioning:

    • Condition an Oasis HLB SPE cartridge (e.g., 1 cc, 30 mg) with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Pre-treat 250 µL of a human plasma sample.[7]

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the amlodipine and internal standard with 1 mL of methanol or an acidified methanolic solution (e.g., 0.1% formic acid in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase for injection into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Amlodipine Analysis
Method Extraction Solvent/Cartridge Mean Recovery (%) Matrix Effect (%) Reference
LLEMethyl Tertiary Butyl EtherNot explicitly stated, but method showed good accuracy93.9 - 97.9[2]
LLEEthyl Acetate>60Not explicitly stated, but method was validated[4][10]
SPEOasis HLB Cartridge93.4 - 99.699.2 (IS-normalized)[5]
SPEOasis HLB CartridgeHigh recoveries reportedNo significant matrix effect observed[7]
Table 2: Typical LC-MS/MS Parameters for Amlodipine Analysis
Parameter Condition Reference
LC Column C18 (e.g., 100 mm x 2.1 mm, 3 µm)[2]
Mobile Phase A 2-10 mM Ammonium Formate or Acetate in Water (pH adjusted)[2][4][6]
Mobile Phase B Acetonitrile or Methanol[2][6]
Flow Rate 0.6 - 0.8 mL/min[2][6]
Elution Mode Gradient[2][4]
Ionization Mode ESI Positive[2][3][6]
MRM Transition m/z 409.2 → 238.1[4][6]

Visualizations

Workflow_for_Minimizing_Matrix_Effects start Start: Ion Suppression or Enhancement Observed sample_prep Step 1: Optimize Sample Preparation start->sample_prep lle Liquid-Liquid Extraction (LLE) - Vary Solvent - Adjust pH sample_prep->lle Option A spe Solid-Phase Extraction (SPE) - Select appropriate sorbent - Optimize wash/elution steps sample_prep->spe Option B chromatography Step 2: Improve Chromatographic Separation lle->chromatography spe->chromatography gradient Implement/Optimize Gradient Elution chromatography->gradient mobile_phase Modify Mobile Phase - Additives (Ammonium Formate) - Adjust pH chromatography->mobile_phase internal_standard Step 3: Use Stable Isotope-Labeled IS (e.g., amlodipine-d4) gradient->internal_standard mobile_phase->internal_standard revalidate Re-evaluate Matrix Effect (Post-Extraction Addition) internal_standard->revalidate revalidate->sample_prep Unsuccessful end End: Matrix Effect Minimized revalidate->end Successful

Caption: Troubleshooting workflow for minimizing matrix effects.

Matrix_Effect_Assessment set_a Set A: Analyte in Pure Solvent (Neat Solution) analyze Analyze both sets by LC-MS/MS set_a->analyze set_b Set B: Blank Matrix Extract + Spiked Analyte (Post-Extraction Spike) set_b->analyze calculate Calculate Matrix Factor (MF): MF = (Mean Peak Area of B) / (Mean Peak Area of A) analyze->calculate interpret Interpret Results calculate->interpret no_effect MF ≈ 1 No Significant Effect interpret->no_effect suppression MF < 1 Ion Suppression interpret->suppression enhancement MF > 1 Ion Enhancement interpret->enhancement

References

Technical Support Center: Optimization of Amlodipine Extraction from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of amlodipine (B1666008) from biological tissues.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of amlodipine from biological matrices.

Problem / Observation Potential Cause Suggested Solution
Low Recovery of Amlodipine Suboptimal pH of the aqueous phase: Amlodipine extraction is pH-dependent. The pKa of amlodipine is approximately 8.6.Adjust the pH of the sample to a range of 7-8 to ensure amlodipine is in its unionized form, which favors partitioning into the organic solvent.
Inappropriate extraction solvent: The polarity and type of organic solvent significantly impact extraction efficiency.For liquid-liquid extraction (LLE), consider using solvents like ethyl acetate (B1210297), methyl tert-butyl ether, or a mixture of diethyl ether and dichloromethane (B109758) (7:3 v/v). For solid-phase extraction (SPE), C2 or C18 columns are commonly used.
Insufficient mixing/vortexing: Inadequate mixing leads to poor partitioning of amlodipine into the organic phase.Ensure thorough mixing by vortexing for at least 1-3 minutes during the extraction step.
Protein binding: Amlodipine is highly protein-bound in plasma (>95%), which can hinder its extraction.Employ a protein precipitation step prior to extraction. Acetonitrile (B52724) or methanol (B129727) are effective protein precipitating agents. Alternatively, use an extraction method that disrupts protein binding, such as SPE with a suitable wash and elution sequence.
High Matrix Effect in LC-MS/MS Analysis Co-elution of endogenous components: Phospholipids and other matrix components can co-elute with amlodipine, causing ion suppression or enhancement.Optimize chromatographic conditions: Adjust the mobile phase composition and gradient to improve the separation of amlodipine from matrix components.
Improve sample clean-up: Incorporate a more rigorous clean-up step. SPE is generally more effective at removing interfering matrix components than LLE or protein precipitation.
Use a suitable internal standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structural analog can be used.
Poor Peak Shape in Chromatography Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of amlodipine and its interaction with the stationary phase.For reversed-phase HPLC, a mobile phase pH of around 3-5 is often used to ensure good peak shape. Adjusting the pH with additives like formic acid or ammonium (B1175870) acetate can be beneficial.
Column overload: Injecting a sample with too high a concentration of amlodipine can lead to peak fronting or tailing.Dilute the sample before injection or reduce the injection volume.
Inconsistent Results/Poor Reproducibility Variability in manual extraction procedure: Manual LLE can be prone to variability in solvent volumes and mixing times.Use an automated liquid handling system for extractions if available. If performing manual extractions, ensure consistent technique across all samples.
Degradation of amlodipine: Amlodipine can be sensitive to light and certain pH conditions.Protect samples from light and process them promptly. Ensure the stability of amlodipine in the chosen extraction and storage conditions.
Incomplete solvent evaporation: Residual extraction solvent in the reconstituted sample can affect chromatographic performance.Ensure complete evaporation of the organic solvent under a gentle stream of nitrogen. Avoid excessive heat, which could degrade the analyte.

Frequently Asked Questions (FAQs)

Extraction Method Selection

Q1: What is the best extraction method for amlodipine from plasma?

A1: The choice of extraction method depends on the analytical technique and desired level of sample clean-up.

  • Protein Precipitation (PPT): This is a simple and rapid method suitable for high-throughput analysis. Acetonitrile is a common choice for PPT. However, it may result in a dirtier extract with more significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. Ethyl acetate is a frequently used solvent for extracting amlodipine from plasma. The pH of the aqueous phase should be adjusted to the 7-8 range for optimal recovery.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is often preferred for sensitive LC-MS/MS analysis to minimize matrix effects. C2, C8, and C18 cartridges are suitable for amlodipine extraction.

Q2: Can I use the same extraction method for different tissues like liver or kidney?

A2: While the principles are similar, methods may need to be adapted for different tissues. Tissues require an initial homogenization step to release the drug. The choice of homogenization buffer and subsequent clean-up steps may need to be optimized to handle the different matrix compositions. For instance, acetone (B3395972) has been effectively used for extracting amlodipine from liver tissue.

Optimization Parameters

Q3: What is the optimal pH for amlodipine extraction?

A3: The optimal pH for extracting amlodipine is generally in the range of 7-8. Amlodipine has a pKa of about 8.6, so at a pH below this, it will be in its ionized form. To maximize its partitioning into an organic solvent during LLE, the pH of the aqueous sample should be adjusted to a more basic pH to ensure it is in its neutral, more lipophilic form.

Q4: Which organic solvents are most effective for liquid-liquid extraction of amlodipine?

A4: Several organic solvents can be used for LLE of amlodipine. Common choices include:

  • Ethyl acetate

  • Methyl tert-butyl ether

  • A mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v)

  • Chloroform, methylene (B1212753) chloride, benzene, or ether have also been mentioned.

Internal Standards

Q5: Why is an internal standard necessary, and what are good choices for amlodipine analysis?

A5: An internal standard (IS) is crucial for accurate quantification, as it compensates for variability in sample preparation and analytical detection. The ideal IS is a stable isotope-labeled version of the analyte (e.g., amlodipine-d4). If a stable isotope-labeled IS is not available, a structural analog can be used. Commonly used internal standards for amlodipine analysis include:

Data Presentation

Table 1: Comparison of Amlodipine Extraction Methods and Recovery Rates

Extraction Method Biological Matrix Extraction Solvent/Cartridge Internal Standard Recovery (%) Reference
Liquid-Liquid Extraction (LLE)Human PlasmaEthyl acetateGliclazide>60%
Liquid-Liquid Extraction (LLE)Human PlasmaDiethyl ether/dichloromethane (70/30, v/v)TizanidineNot specified
Solid-Phase Extraction (SPE)Human PlasmaBond Elute C2UK-52,82989%
Solid-Phase Extraction (SPE)Human PlasmaNot specifiedTamsulosinNot specified
Solid-Phase Extraction (SPE)Human PlasmaNot specified(R)-Amlodipine and (S)-Amlodipine94.14% for (R)-Amlodipine, 92.23% for (S)-Amlodipine
Protein PrecipitationHuman PlasmaAcetonitrileCetirizine80-88%
Sequential LLEHuman PlasmaNot specifiedDeuterated analogues75%
Acetone ExtractionLiver TissueAcetoneNot specifiedNot specified

Table 2: Quantitative Parameters for Amlodipine Analysis using Different Methods

Analytical Method Biological Matrix Linearity Range (ng/mL) LLOQ (ng/mL) Reference
HPLC-MS/MSDried Blood Spots0.5 - 300.5
LC-MS/MSHuman Plasma0.2 - 200.2
HPLCHuman Plasma1 - 1301.01
HPLCSerum0.25 - 16Not specified
LC-MS/MSHuman Plasma0.05 - 120.05
LC-MS/MSHuman Plasma0.1 - 150.1
LC-MS/MSHuman Plasma0.4 - 16.00.4

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Amlodipine from Human Plasma
  • Sample Preparation:

    • Pipette 0.5 mL of human plasma into a clean polypropylene (B1209903) tube.

    • Add 20 µL of the internal standard working solution (e.g., gliclazide at 80 ng/mL).

  • pH Adjustment (Optional but Recommended):

    • Add a small volume of a basic solution (e.g., 1M NaOH) to adjust the plasma pH to approximately 7-8.

  • Extraction:

    • Add 4 mL of ethyl acetate to the plasma sample.

    • Vortex the tube for 3 minutes to ensure thorough mixing.

  • Centrifugation:

    • Centrifuge the sample at 8000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Solvent Transfer:

    • Carefully transfer 3.2 mL of the upper organic layer into a new clean tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 37°C.

  • Reconstitution:

    • Reconstitute the dried residue with 200 µL of the mobile phase.

    • Vortex briefly to dissolve the residue.

  • Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Amlodipine from Human Plasma
  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing methanol followed by water through it.

  • Sample Loading:

    • Load the pre-treated plasma sample (e.g., 1 mL of plasma spiked with internal standard) onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution:

    • Elute amlodipine and the internal standard from the cartridge using an appropriate elution solvent (e.g., 0.2% acetic acid in methanol or 2.5% ammonia (B1221849) in acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the analytical instrument.

Protocol 3: Protein Precipitation for Amlodipine Extraction from Plasma
  • Sample Preparation:

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add the internal standard.

  • Precipitation:

    • Add 600 µL of cold acetonitrile to the plasma sample.

    • Vortex for 1-2 minutes to precipitate the proteins.

  • Centrifugation:

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in the mobile phase.

  • Analysis:

    • Inject the sample for analysis.

Visualizations

Technical Support Center: Method Validation for Amlodipine Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on method validation for amlodipine (B1666008) in combination therapies.

Troubleshooting Guide: HPLC and UPLC Methods

This guide addresses common issues encountered during the chromatographic analysis of amlodipine and its combination therapy partners.

Question: Why am I seeing poor peak resolution between amlodipine and the co-formulated drug?

Answer:

Poor peak resolution is a common challenge, especially when the co-formulated drugs have similar polarities. Several factors in the mobile phase and column chemistry can be adjusted to improve separation.

  • Potential Causes & Solutions:

    • Inappropriate Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer is critical.

      • Solution: Systematically vary the mobile phase composition. For instance, in the analysis of amlodipine and valsartan (B143634), a mobile phase of phosphate (B84403) buffer (pH 3.6), acetonitrile, and methanol (B129727) in a 46:44:10 (v/v/v) ratio has been shown to be effective. For amlodipine and atorvastatin, a methanol and acetone (B3395972) (32:68 v/v) mixture has been used successfully.

    • Incorrect Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analytes, which in turn influences their retention and peak shape. Amlodipine is freely soluble at a lower pH.

      • Solution: Adjust the pH of the aqueous portion of the mobile phase. For the combination of amlodipine and benazepril (B1667978) hydrochloride, a pH of 3.0 was used. Similarly, for amlodipine and enalapril (B1671234) maleate, a pH of 2.95 was found to be optimal.

    • Suboptimal Column Chemistry: The choice of the stationary phase is crucial for achieving good separation.

      • Solution: A C18 column is the most common choice for amlodipine combination analysis. However, if resolution is still an issue, consider a different C18 column from another manufacturer or a column with a different chemistry (e.g., C8, Phenyl-Hexyl).

Question: My retention times are shifting from one injection to the next. What is causing this instability?

Answer:

Shifting retention times indicate a lack of system stability. This can be caused by a variety of factors related to the HPLC system, mobile phase preparation, or the column itself.

  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

      • Solution: Ensure the column is flushed with the mobile phase for a sufficient amount of time (e.g., 15-30 minutes or until a stable baseline is achieved) before starting the analytical run.

    • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the organic solvent or precipitation of buffer salts.

      • Solution: Prepare fresh mobile phase daily and keep the reservoirs covered. Ensure the mobile phase is properly degassed to prevent air bubbles from forming in the pump.

    • Pump Malfunction: Leaks or faulty check valves in the pump can lead to inconsistent flow rates.

      • Solution: Check the system for any visible leaks, especially around fittings and seals. If the flow rate is suspected to be the issue, a robustness study can be performed by intentionally varying the flow rate (e.g., ±0.2 mL/min) to see the effect on retention time.

    • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.

      • Solution: Use a column oven to maintain a constant temperature. For the analysis of amlodipine and enalapril, a column temperature of 25°C was used.

Question: The backpressure in my HPLC system is too high. How can I resolve this?

Answer:

High backpressure can damage the HPLC system and the column. It is usually caused by a blockage somewhere in the flow path.

  • Potential Causes & Solutions:

    • Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.

      • Solution: First, try back-flushing the column (disconnect from the detector first). If this doesn't work, the frit may need to be replaced. Using a guard column can help protect the analytical column from contamination.

    • Precipitation in the System: Buffer salts can precipitate in the tubing or column if the mobile phase composition is changed abruptly without a proper flushing procedure, especially when switching between high organic and high aqueous mobile phases.

      • Solution: Always flush the system with a mixture of water and organic solvent (e.g., 50:50 methanol:water) before shutting down. Ensure the buffer concentration is below its solubility limit in the mobile phase.

    • Sample Particulates: The sample itself may contain particulates that are blocking the system.

      • Solution: Filter all samples through a 0.45 µm syringe filter before injection.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing a single analytical method for amlodipine in a fixed-dose combination (FDC)?

A1: The main challenges stem from the potential physicochemical differences between amlodipine and the co-formulated drug(s). These include:

  • Different Solubility Profiles: Amlodipine and its partner drug may have different optimal pH for solubility, which can complicate sample preparation and dissolution testing.

  • Varying Chromophoric Properties: The drugs may have different wavelengths of maximum absorbance (λmax). A compromise wavelength must be chosen for simultaneous detection, which may not be optimal for both compounds. For example, for amlodipine and valsartan, 240 nm is a suitable wavelength. For amlodipine and olmesartan, 238 nm has been used.

  • Disparate Concentration Ratios: In many FDCs, the concentration of one drug is significantly higher than the other (e.g., 160 mg valsartan to 5 mg amlodipine). This requires a method with a wide linear range to accurately quantify both active pharmaceutical ingredients (APIs) without needing multiple dilutions.

  • Interference from Excipients and Degradants: The method must be selective enough to separate both APIs from each other, as well as from any formulation excipients and potential degradation products.

Q2: How do I perform a forced degradation study for an amlodipine combination product?

A2: Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. The drug product should be stressed under various conditions to produce degradation products. A typical procedure involves:

  • Preparation: Prepare stock solutions of the amlodipine combination product.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Degradation: Add 1 M HCl and heat the solution (e.g., at 70°C for a few hours).

    • Alkaline Degradation: Add 1 M NaOH and apply heat.

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 10% H₂O₂) and heat.

    • Thermal Degradation: Heat the solution without any added reagents.

  • Analysis: After the stress period, neutralize the acidic and alkaline samples and dilute all samples to the target concentration. Analyze them using the developed HPLC method to ensure that the peaks of the parent drugs are well-resolved from any degradant peaks.

Q3: What are typical acceptance criteria for method validation of amlodipine combination therapies?

A3: Method validation is performed according to ICH guidelines. Key parameters and their typical acceptance criteria are:

  • System Suitability: Ensures the chromatographic system is performing adequately. Criteria often include a relative standard deviation (RSD) of <2% for replicate injections, a tailing factor of <2.0, and a theoretical plate count of >2000.

  • Linearity: The method should be linear over a range of concentrations. The correlation coefficient (R²) should typically be >0.999.

  • Accuracy: Measured as the percent recovery of the analyte. The recovery should generally be within 98-102%.

  • Precision: Assessed at different levels (repeatability, intermediate precision). The %RSD for a series of measurements should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. These values are particularly important for the analysis of impurities and degradation products.

  • Robustness: The method's performance should not be significantly affected by small, deliberate variations in method parameters like mobile phase pH, flow rate, or column temperature.

Q4: Can a single HPLC method be used for both assay and dissolution studies of an amlodipine FDC tablet?

A4: Yes, it is highly desirable and efficient to use the same HPLC method for both the assay and dissolution sample analysis. However, the method must be validated for both purposes. For dissolution, the method needs to be able to quantify the drugs at lower concentrations and in the presence of the dissolution medium. For example, a method developed for amlodipine and valsartan was successfully applied to both quality control assays and in vitro dissolution studies. The dissolution of amlodipine and enalapril FDC tablets was also tested using the developed HPLC method, with both drugs dissolving more than 85% within 10 minutes in 0.1N HCl.

Data Presentation: Method Validation Parameters

The following tables summarize quantitative data from various validated HPLC methods for the simultaneous estimation of amlodipine in combination therapies.

Table 1: Linearity and Range

Combination Therapy PartnerAmlodipine Linearity Range (µg/mL)Partner Drug Linearity Range (µg/mL)Correlation Coefficient (R²)Citation(s)
Enalapril Maleate0.8 - 241.6 - 48>0.999
Valsartan0.1 - 500.05 - 50>0.999
Atorvastatin Calcium0.1 - 200.08 - 20Not specified
Benazepril HCl80 - 120200 - 3000.9999
Olmesartan Medoxomil4 - 2010 - 50Not specified

Table 2: Accuracy and Precision

Combination Therapy PartnerAmlodipine Accuracy (% Recovery)Partner Drug Accuracy (% Recovery)Precision (%RSD)Citation(s)
Enalapril Maleate98.6% - 101.6%98.6% - 101.6%<1% (Interday)
Atorvastatin Calcium98.73% - 99.83%98.52% - 99.38%<2%
Benazepril HCl98% - 102%98% - 102%Not specified
Hydrochlorothiazide99.79% - 102.84%98.16% - 100.58%<2%

Table 3: Detection and Quantitation Limits (LC-MS/MS Method)

Combination Therapy PartnerAmlodipine LOD (ng/mL)Amlodipine LOQ (ng/mL)Partner Drug LOD (ng/mL)Partner Drug LOQ (ng/mL)Citation(s)
Atorvastatin0.050.10.10.2

Experimental Protocols

Detailed Methodology: RP-HPLC Method for Amlodipine and Valsartan

This protocol is a representative example for the simultaneous determination of amlodipine and valsartan in a combined dosage form.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 analytical column (e.g., ODS 2, 10 µm, 200 x 4.6 mm).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of phosphate buffer (0.01 M, pH adjusted to 3.6 with phosphoric acid), acetonitrile, and methanol in a ratio of 46:44:10 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 20 µL.

    • Temperature: Ambient.

    • Run Time: Approximately 9 minutes. Amlodipine elutes at ~7.1 min and valsartan at ~3.4 min.

  • Standard Solution Preparation:

    • Accurately weigh and transfer appropriate amounts of amlodipine besylate and valsartan reference standards into a volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a known concentration (e.g., 20 µg/mL of each).

  • Sample Preparation (from Tablets):

    • Weigh and finely powder 20 tablets to determine the average weight.

    • Accurately weigh a portion of the powder equivalent to the average tablet weight.

    • Transfer to a volumetric flask and add the mobile phase.

    • Sonicate to dissolve the APIs completely.

    • Dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

  • Method Validation Procedure:

    • System Suitability: Inject the standard solution five times and verify that the %RSD of the peak areas and retention times are within the accepted limits (<2%).

    • Linearity: Prepare a series of dilutions from the stock solution (e.g., 0.1 - 50 µg/mL for amlodipine and 0.05 - 50 µg/mL for valsartan). Inject each concentration and plot a calibration curve of peak area versus concentration.

    • Accuracy (Recovery): Perform recovery studies by spiking a placebo mixture with known amounts of amlodipine and valsartan at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Precision:

      • Intra-day: Analyze multiple preparations of a homogenous sample on the same day.

      • Inter-day: Analyze the sample on different days to assess intermediate precision.

    • Robustness: Introduce small, deliberate changes to the method parameters (e.g., pH of the mobile phase ±0.2, flow rate ±0.1 mL/min) and observe the effect on the results.

Visualizations

Preventing amlodipine degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the degradation of amlodipine (B1666008) during sample preparation for analysis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimental work.

IssuePossible CauseRecommended Solution
Low recovery of amlodipine pH-related degradation: Amlodipine is unstable in acidic and alkaline conditions.[1][2][3]- Maintain the sample pH within a neutral range (pH 5-7) during extraction and storage.[4] - Use appropriate buffers, such as phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer, to control the pH.[4]
Photodegradation: Amlodipine is sensitive to light, especially UV radiation.[1][5][6]- Work under amber or low-light conditions. - Use amber-colored vials for sample collection and storage.[7] - Protect samples from direct sunlight and artificial light sources.
Thermal degradation: Elevated temperatures can accelerate amlodipine degradation.[1][3][8]- Process samples at room temperature or on ice. - Avoid prolonged exposure to high temperatures during sample processing steps like evaporation. If evaporation is necessary, perform it at a controlled, low temperature (e.g., under 40°C) with a gentle stream of nitrogen. - Store samples at refrigerated (2-8°C) or frozen (-20°C or -70°C) temperatures for short and long-term storage, respectively.[9]
Oxidative degradation: Amlodipine can be degraded by oxidizing agents.[2][3][10]- Degas solvents to remove dissolved oxygen. - Avoid using strong oxidizing agents in the sample preparation workflow. - Consider adding an antioxidant, like ascorbic acid, if oxidation is suspected, but verify its compatibility with the analytical method.
Appearance of unknown peaks in chromatogram Formation of degradation products: The presence of extra peaks suggests that amlodipine has degraded into other compounds.- Review the sample handling procedure for exposure to light, extreme pH, or high temperatures. - Refer to the Amlodipine Degradation Pathway diagram below to identify potential degradation products. The primary photodegradation product is a pyridine (B92270) derivative.[6]
Inconsistent results between replicate samples Variable sample handling: Inconsistent exposure to light, temperature, or pH variations between samples can lead to differing levels of degradation.- Standardize the entire sample preparation workflow. - Ensure all samples are processed under identical conditions, including time, temperature, and light exposure.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause amlodipine degradation?

A1: The primary factors causing amlodipine degradation are exposure to light (photodegradation), acidic and basic pH conditions (hydrolysis), high temperatures (thermal degradation), and oxidizing agents.[1][2][3][5]

Q2: At what pH is amlodipine most stable?

A2: Amlodipine exhibits better stability in near-neutral pH conditions. Forced degradation studies show significant degradation in both acidic (e.g., pH 3) and basic (e.g., pH 8.5 and higher) environments.[1][2] For analytical purposes, maintaining a pH around 5.0 has been shown to be effective for chromatographic separation.[4]

Q3: How should I store my amlodipine samples?

A3: For short-term storage, keep samples refrigerated at 2-8°C. For long-term storage, samples should be frozen at -20°C or -70°C.[9] It is crucial to protect all samples from light by using amber vials or wrapping containers in aluminum foil.[7]

Q4: What are the common degradation products of amlodipine?

A4: The most well-documented degradation product is the pyridine derivative of amlodipine, formed through the aromatization of the dihydropyridine (B1217469) ring, often induced by oxidation or photolysis.[6] Other degradation products can be formed through hydrolysis of the ester groups under acidic or basic conditions.[3][6]

Q5: Can I use a solvent evaporator to concentrate my samples?

A5: Yes, but with caution. If you need to evaporate the solvent, do so at a controlled, low temperature (e.g., below 40°C) using a gentle stream of nitrogen.[11] Prolonged exposure to heat can lead to significant degradation.[1][8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Amlodipine from Human Plasma

This protocol is adapted from methodologies described for the analysis of amlodipine in biological matrices.[9][12]

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the sample to ensure homogeneity.

    • To 500 µL of plasma, add 20 µL of an internal standard working solution (e.g., amlodipine-d4 (B587106) or a suitable analogue like necardipine).[9][13]

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of purified water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Pass the sample through the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution:

    • Elute the amlodipine and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase used for your LC-MS/MS or HPLC analysis.[11]

    • Vortex for 30 seconds to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for injection into the analytical instrument.

Protocol 2: Liquid-Liquid Extraction (LLE) for Amlodipine from Human Plasma

This protocol is based on established LLE methods for amlodipine.[11]

  • Sample Preparation:

    • To 0.5 mL of plasma in a polypropylene (B1209903) tube, add 20 µL of the internal standard working solution.

    • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH and ensure amlodipine is in its free base form for efficient extraction.

    • Vortex briefly.

  • Extraction:

    • Add 4 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).[11][12]

    • Vortex vigorously for 3 minutes.

  • Centrifugation:

    • Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer (approximately 3.2 mL) to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.[11]

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 200 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the HPLC or LC-MS/MS system.

Data Summary

Table 1: Summary of Amlodipine Degradation under Various Stress Conditions

Stress ConditionDetails% DegradationReference
Acidic Hydrolysis 5 M HCl at 80°C for 6 hours60-75.2%[3][14]
0.1 M HCl at ambient temp for 3 daysSignificant Degradation[15]
Basic Hydrolysis 1 M NaOH at 80°C for 2 hours25%[3]
5 M NaOH at 80°C for 6 hoursTotal Degradation[16]
pH 8.541.32%[1]
Oxidative 30% H₂O₂ at 80°C for 6 hours20%[3]
3% H₂O₂ at 80°C for 6 hours80.1%[16]
Thermal 80°C for 60 minutes59.62%[1]
80°C for 48 hoursNo major impurities[3]
Photolytic (UV Light) UV light exposure56.11%[1]
14 days in photostability chamber32.2%[16]

Note: The extent of degradation can vary based on the specific experimental conditions (concentration, solvent, exact temperature, and light intensity).

Visualizations

Amlodipine_Degradation_Pathway cluster_stress Stress Factors Amlodipine Amlodipine (Dihydropyridine Ring) Deg_Pyridine Pyridine Derivative (Major Photoproduct & Oxidative Product) Amlodipine->Deg_Pyridine Oxidation/ Aromatization Deg_Hydrolysis Hydrolysis Products (Ester Cleavage) Amlodipine->Deg_Hydrolysis Light Light (UV) Light->Deg_Pyridine Oxidation Oxidation (e.g., H₂O₂) Oxidation->Deg_Pyridine Acid_Base Acid/Base (Hydrolysis) Acid_Base->Deg_Hydrolysis

Caption: Amlodipine degradation pathways under different stress conditions.

Sample_Prep_Workflow Start Start: Plasma Sample (Protect from Light) Add_IS Add Internal Standard Start->Add_IS Pretreat Pre-treatment (e.g., pH adjustment) Add_IS->Pretreat Extraction Extraction Step Pretreat->Extraction LLE Liquid-Liquid Extraction Extraction->LLE Option 1 SPE Solid-Phase Extraction Extraction->SPE Option 2 Evaporation Evaporation (N₂, <40°C) LLE->Evaporation SPE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Inject for Analysis (HPLC or LC-MS/MS) Reconstitution->Analysis Troubleshooting_Flow Problem Problem: Low or Inconsistent Amlodipine Recovery Check_Light Were samples protected from light? Problem->Check_Light Check_pH Was pH controlled (neutral range)? Problem->Check_pH Check_Temp Was temperature minimized (<40°C)? Problem->Check_Temp Check_Oxidation Were oxidizing conditions avoided? Problem->Check_Oxidation Solution_Light Solution: Use amber vials, work in low light. Check_Light->Solution_Light No Solution_pH Solution: Use buffers to maintain neutral pH. Check_pH->Solution_pH No Solution_Temp Solution: Use cool conditions, control evaporation temp. Check_Temp->Solution_Temp No Solution_Oxidation Solution: Degas solvents. Check_Oxidation->Solution_Oxidation No

References

Technical Support Center: Enhancing Amlodipine Dissolution Rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the dissolution rate of amlodipine (B1666008) from tablet formulations.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Dissolution Rate Observed with Amlodipine Tablets

  • Question: My amlodipine tablets are showing a dissolution rate that is below the acceptable limit. What are the potential causes and how can I troubleshoot this?

  • Answer: A low dissolution rate for amlodipine tablets can stem from several factors related to the drug substance, formulation, and manufacturing process. Here is a step-by-step guide to troubleshoot this issue:

    • API Properties:

      • Particle Size: Amlodipine's low aqueous solubility can be a limiting factor. Reducing the particle size of the active pharmaceutical ingredient (API) through techniques like micronization can increase the surface area available for dissolution.

      • Polymorphism: Different polymorphic forms of amlodipine can exhibit different solubility and dissolution characteristics. Ensure you are using a consistent and appropriate polymorphic form.

    • Formulation Components:

      • Excipient Selection: The type and concentration of excipients play a crucial role.

        • Fillers: Water-soluble fillers like lactose (B1674315) or mannitol (B672) can aid in dissolution, whereas insoluble fillers may hinder it.

        • Binders: High concentrations of binders or the use of a high-viscosity binder can lead to harder tablets that do not disintegrate easily.

        • Lubricants: Hydrophobic lubricants such as magnesium stearate (B1226849) can form a film around the drug particles, impeding water penetration and dissolution. Consider reducing the concentration or using a hydrophilic lubricant.

    • Manufacturing Process:

      • Compression Force: High compression forces can result in tablets with low porosity, which slows down the ingress of the dissolution medium.

      • Granulation: If using wet granulation, ensure that the granules are properly dried, as excess moisture can affect tablet properties. The granule size should be optimized for uniform dissolution.

Issue 2: Inconsistent Dissolution Results Between Batches

  • Question: I am observing significant variability in the dissolution profiles of different batches of my amlodipine tablets. What could be causing this inconsistency?

  • Answer: Batch-to-batch variability in dissolution is a common challenge. The following factors should be investigated:

    • API and Excipient Variability: Ensure that the particle size distribution, polymorphic form, and other physical properties of the amlodipine API and excipients are consistent across all batches.

    • Process Parameters: Minor variations in manufacturing parameters can lead to significant differences in dissolution. Key parameters to monitor include:

      • Mixing times and speeds

      • Granulation fluid volume and spray rate

      • Drying times and temperatures

      • Compression force and speed

    • Equipment and Environmental Conditions:

      • Ensure that all equipment is properly calibrated and maintained.

      • Monitor and control environmental factors such as temperature and humidity in the manufacturing area, as they can affect the properties of the materials and the final product.

Issue 3: Failed Dissolution with Solid Dispersion Formulations

  • Question: I have prepared a solid dispersion of amlodipine to enhance its dissolution, but the results are still not satisfactory. What could be wrong?

  • Answer: While solid dispersions are an effective technique for enhancing the dissolution of poorly soluble drugs like amlodipine, several factors can lead to suboptimal performance. Consider the following:

    • Choice of Carrier: The selection of the hydrophilic carrier is critical. Polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycols (PEGs) are commonly used. The miscibility and interaction between the drug and the carrier are important for the formation of a stable solid dispersion.

    • Drug-to-Carrier Ratio: The ratio of amlodipine to the carrier can significantly impact the dissolution rate. An insufficient amount of carrier may not be enough to completely disperse the drug in its amorphous form.

    • Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, melting, spray drying) can affect the physical state of the drug within the carrier.

      • Solvent Evaporation: Ensure that a common solvent is used that can dissolve both the drug and the carrier, and that the solvent is completely removed during the drying process.

      • Melting Method: Be cautious of the thermal stability of amlodipine and the carrier at the processing temperature.

    • Physical State: The goal of a solid dispersion is often to convert the crystalline drug into a more soluble amorphous form. Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm the amorphous nature of amlodipine in your formulation. Recrystallization of the drug during storage can lead to a decrease in the dissolution rate.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques to enhance the dissolution rate of amlodipine?

A1: The most common techniques for enhancing the dissolution rate of poorly water-soluble drugs like amlodipine include:

  • Solid Dispersion: This involves dispersing amlodipine in a hydrophilic carrier matrix. Commonly used carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs). This technique can convert the crystalline drug into a more soluble amorphous form.

  • Liquisolid Compacts: This technique involves dissolving amlodipine in a non-volatile solvent and then adsorbing the solution onto a carrier and coating material to produce a dry, free-flowing powder that can be compressed into tablets.

  • Use of Superdisintegrants: Incorporating superdisintegrants such as crospovidone, croscarmellose sodium, and sodium starch glycolate (B3277807) into the tablet formulation can promote rapid tablet disintegration and subsequent drug dissolution.

  • Co-crystals: The formation of co-crystals of amlodipine with a suitable co-former can improve its physicochemical properties, including solubility and dissolution rate.

  • Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can lead to a faster dissolution rate.

Q2: How do different hydrophilic polymers affect the dissolution of amlodipine in solid dispersions?

A2: Different hydrophilic polymers can have varying effects on the dissolution of amlodipine. The choice of polymer and the drug-to-polymer ratio are critical factors.

PolymerPreparation MethodDrug:Polymer RatioKey Findings on Dissolution Enhancement
PEG 4000 Solvent Evaporation1:1 to 1:10Solubility increased with increasing polymer concentration, with the 1:5 ratio showing optimal results.
PEG 6000 Solvent Evaporation1:1 to 1:10Similar to PEG 4000, the 1:5 ratio provided a significant increase in solubility.
PVP Solid Dispersion1:2 (Drug:Polymer)Irradiated PVP (20 kGy) showed a release of approximately 89% of amlodipine in 60 seconds.
Dextrin Solid Dispersion1:10 (Drug:Polymer)86% of amlodipine was dissolved in 10 minutes at pH 1.2, compared to 31% for the pure drug.

Q3: What are the standard dissolution testing conditions for amlodipine tablets?

A3: While specific conditions can vary based on the pharmacopeia and the formulation, common dissolution testing parameters for amlodipine tablets are:

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 0.01M Hydrochloric acid (pH 1.2). Other media such as acetate (B1210297) buffer (pH 4.5) and phosphate (B84403) buffer (pH 6.8) are also used for developing a dissolution profile.

  • Volume of Medium: 900 mL.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50-100 rpm.

  • Sampling Times: Typically at 5, 10, 15, 20, 30, 45, and 60 minutes.

  • Analysis: The amount of dissolved amlodipine is usually determined by UV-Vis spectrophotometry at a wavelength of approximately 238-239 nm.

Experimental Protocols

Protocol 1: Preparation of Amlodipine Solid Dispersion by Solvent Evaporation Method

This protocol describes the preparation of an amlodipine solid dispersion using a hydrophilic polymer like PEG 4000.

  • Materials: Amlodipine besylate, PEG 4000, Methanol (B129727).

  • Procedure:

    • Accurately weigh amlodipine besylate and PEG 4000 in the desired ratio (e.g., 1:1, 1:3, 1:5).

    • Dissolve both the drug and the polymer in a sufficient quantity of methanol in a china dish with gentle stirring.

    • Evaporate the methanol on a heating mantle at a controlled temperature (e.g., 40°C).

    • Store the resulting solid dispersion in a desiccator for 24 hours to ensure complete removal of the solvent.

    • Pulverize the obtained mass using a mortar and pestle.

    • Sieve the powdered solid dispersion through a 100 µm mesh sieve.

    • Store the final product in an airtight container for further evaluation.

Protocol 2: In Vitro Dissolution Testing of Amlodipine Tablets

This protocol outlines the procedure for conducting a dissolution test for amlodipine tablets.

  • Apparatus and Materials: USP Dissolution Apparatus 2 (Paddle), 900 mL of 0.01M HCl, calibrated UV-Vis spectrophotometer.

  • Procedure:

    • Set the temperature of the dissolution medium in the vessels to 37 ± 0.5 °C.

    • Place one tablet in each of the six dissolution vessels.

    • Start the paddle rotation at the specified speed (e.g., 50 rpm).

    • Withdraw samples (e.g., 5 mL) from each vessel at predetermined time points (e.g., 10, 20, 30, 45, 60 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples through a suitable filter (e.g., 0.45 µm).

    • Measure the absorbance of the filtered samples at 238 nm using the UV-Vis spectrophotometer, with 0.01M HCl as the blank.

    • Calculate the percentage of amlodipine dissolved at each time point using a standard calibration curve.

Visualizations

experimental_workflow cluster_prep Solid Dispersion Preparation cluster_eval Evaluation cluster_char Characterization start Weigh Amlodipine & Polymer dissolve Dissolve in Solvent start->dissolve evaporate Evaporate Solvent dissolve->evaporate dry Dry in Desiccator evaporate->dry pulverize Pulverize & Sieve dry->pulverize diss_test In Vitro Dissolution Testing pulverize->diss_test xrd XRD Analysis pulverize->xrd dsc DSC Analysis pulverize->dsc analysis UV-Vis Spectrophotometry diss_test->analysis calc Calculate % Drug Release analysis->calc

Caption: Experimental workflow for solid dispersion preparation and evaluation.

troubleshooting_workflow start Low Amlodipine Dissolution Rate check_api Check API Properties (Particle Size, Polymorph) start->check_api check_formulation Review Formulation (Excipients, Ratios) check_api->check_formulation API OK optimize_api Optimize API (e.g., Micronization) check_api->optimize_api Issue Found check_process Analyze Manufacturing Process (Compression, Granulation) check_formulation->check_process Formulation OK optimize_formulation Reformulate (e.g., Change Excipients) check_formulation->optimize_formulation Issue Found optimize_process Adjust Process Parameters check_process->optimize_process Issue Found end Dissolution Rate Improved optimize_api->end optimize_formulation->end optimize_process->end

Caption: Troubleshooting logic for low amlodipine dissolution.

Technical Support Center: Amlodipine and Metabolite Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of amlodipine (B1666008) and its metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of amlodipine and its related compounds.

Q1: I am observing significant peak tailing for my amlodipine peak. What are the likely causes and how can I resolve this?

A1: Peak tailing for amlodipine, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine group of amlodipine and acidic residual silanol (B1196071) groups on the silica-based column packing material.[1][2][3]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[4]

    • Increase pH: Using a mobile phase with a higher pH (e.g., using 0.4% ammonium (B1175870) hydroxide) can suppress the ionization of residual silanols, minimizing the secondary interactions that cause tailing.[5] A column stable at high pH is necessary for this approach.[5]

    • Low pH with a Competing Base: Alternatively, a low pH mobile phase (e.g., pH 2.5-3.5) can protonate the silanol groups, reducing their interaction with the protonated amlodipine. The addition of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can further mask the silanol groups.[1]

  • Column Selection:

    • End-capped Columns: Ensure you are using a high-quality, end-capped C18 or C8 column. End-capping neutralizes most of the residual silanol groups.

    • High Purity Silica (B1680970): Columns packed with high-purity silica often have fewer accessible silanol groups.

    • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a polymer-based or a hybrid silica column, which may have different surface characteristics.

  • Buffer Concentration: Increasing the buffer concentration in your mobile phase can sometimes help to improve peak shape.[2]

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[2][6] Try diluting your sample and re-injecting to see if the peak shape improves.

Q2: I am having difficulty separating amlodipine from one of its closely related metabolites/impurities. How can I improve the resolution?

A2: Achieving adequate resolution between structurally similar compounds like amlodipine and its metabolites requires careful optimization of several chromatographic parameters.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. Sometimes, switching from one organic solvent to another can alter selectivity.

    • pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like amlodipine and its metabolites.[7] Experiment with pH values around the pKa of your analytes, ensuring you stay within the stable pH range of your column.[4]

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate peaks with different polarities more effectively.[5] A shallow gradient can often improve the resolution of closely eluting peaks.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes increase the efficiency of the separation and improve resolution, though it will also increase the run time.[8]

  • Column Parameters:

    • Column Length and Particle Size: Using a longer column or a column with a smaller particle size can increase the number of theoretical plates and improve resolution.[8]

    • Stationary Phase: As mentioned in the previous point, trying a different column chemistry (e.g., phenyl-hexyl instead of C18) can provide different selectivity.

  • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn affect selectivity and resolution.[8]

Q3: My retention times are shifting from one injection to the next. What could be the cause?

A3: Retention time instability can be caused by a number of factors related to the HPLC system, mobile phase preparation, and the column itself.

Troubleshooting Steps:

  • System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially important when using a new mobile phase or after the system has been idle.

  • Mobile Phase Preparation:

    • Inconsistent Preparation: Ensure the mobile phase is prepared consistently for each batch, paying close attention to the pH and the ratio of organic to aqueous phases.

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times.

  • Pump Performance: Check for leaks in the pump and ensure the pump seals are in good condition. A malfunctioning pump can lead to inconsistent flow rates.

  • Column Temperature: Fluctuations in the column temperature can cause retention time shifts. Use a column oven to maintain a constant temperature.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.

HPLC Method Parameters for Amlodipine and Related Substances

The following tables summarize typical HPLC parameters for the analysis of amlodipine. These can be used as a starting point for method development and optimization.

Table 1: Example HPLC Method for Amlodipine and its Impurities

ParameterConditionReference
Column Core-shell C18, 100 mm x 4.6 mm, 2.6 µm[5]
Mobile Phase A 0.4% Ammonium Hydroxide in Water[5]
Mobile Phase B Methanol[5]
Gradient Time (min)%B
050
1080
1280
12.150
1550
Flow Rate 1.0 mL/min
Detection UV at 237 nm[5]
Column Temp. 30 °C[9]
Injection Vol. 10 µL

Table 2: Overview of Various Reported HPLC Conditions for Amlodipine Analysis

Column TypeMobile Phase CompositionpHFlow Rate (mL/min)Detection (nm)Reference
C18Acetonitrile:Methanol:Potassium Dihydrogen Phosphate with 0.8% Triethylamine3.01.0236[9]
C18Acetonitrile:Methanol:0.05 M Ammonium Acetate with Triethylamine6.81.0239[10]
C18Acetonitrile:Methanol:Triethylamine solution3.01.0237
RP-select B0.04 M Sodium Dihydrogen Phosphate Monohydrate:Ethanol (60:40 v/v)4.0--[11]
Acclaim Trinity P1100 mM Ammonium Acetate:Acetonitrile (70:30 v/v)5.00.5237 & 262[12]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Amlodipine and its Impurities

This protocol is adapted from a validated method for the separation of amlodipine from its organic impurities, which can serve as a model for separating metabolites.[5]

1. Materials and Reagents:

  • Amlodipine Besylate Reference Standard

  • Methanol (HPLC Grade)

  • Ammonium Hydroxide (ACS Grade)

  • Water (HPLC Grade)

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: Core-shell C18, 100 mm x 4.6 mm, 2.6 µm particle size.[5]

  • Mobile Phase A: 0.4% Ammonium Hydroxide in Water.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-10 min: 50% to 80% B

    • 10-12 min: Hold at 80% B

    • 12-12.1 min: 80% to 50% B

    • 12.1-15 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 237 nm.[5]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3. Standard Solution Preparation:

  • Prepare a stock solution of amlodipine besylate in methanol.

  • Dilute the stock solution with the mobile phase (initial conditions) to achieve a final concentration within the linear range of the assay.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample containing amlodipine in methanol.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (mobile phase), followed by the standard solution(s) and then the sample solution(s).

  • Integrate the peaks and quantify the amounts of amlodipine and its related substances.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Peak Shape or Resolution Issue check_tailing Peak Tailing Observed? start->check_tailing check_resolution Poor Resolution? check_tailing->check_resolution No adjust_ph Adjust Mobile Phase pH (Increase or Decrease with Additive) check_tailing->adjust_ph Yes optimize_mp Optimize Mobile Phase (Organic Ratio, Gradient) check_resolution->optimize_mp Yes check_column Use High-Quality End-capped Column adjust_ph->check_column reduce_load Reduce Sample Load check_column->reduce_load end Problem Resolved reduce_load->end adjust_flow Adjust Flow Rate (Typically Lower) optimize_mp->adjust_flow change_column Change Column (Longer, Smaller Particles, Different Phase) adjust_flow->change_column change_column->end

Caption: Troubleshooting workflow for common HPLC peak shape and resolution issues.

HPLC_Analysis_Workflow prep_mp 1. Prepare Mobile Phase (Aqueous & Organic) equilibrate 3. Equilibrate HPLC System & Column prep_mp->equilibrate prep_sample 2. Prepare Standard & Sample Solutions inject 4. Inject Blank, Standards, & Samples prep_sample->inject equilibrate->inject acquire_data 5. Acquire Chromatographic Data inject->acquire_data process_data 6. Process Data (Integrate & Quantify) acquire_data->process_data report 7. Report Results process_data->report

Caption: General workflow for performing HPLC analysis of amlodipine.

References

Amlodipine camsylate synthesis for improved stability and processibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of amlodipine (B1666008) camsylate, focusing on improved stability and processibility.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of synthesizing amlodipine camsylate over amlodipine besylate?

A1: Amlodipine camsylate offers several advantages over the more common besylate salt, primarily related to stability and safety. Amlodipine camsylate has been shown to be more stable than amlodipine besylate, with less degradation over time when stored at elevated temperatures.[1] Additionally, it is prepared using camphorsulfonic acid, which is less toxic than the benzenesulfonic acid used for the besylate salt.[1][2]

Q2: What is the general synthetic route for amlodipine camsylate?

A2: The synthesis of amlodipine camsylate is typically a straightforward acid-base reaction. It involves dissolving amlodipine free base in a suitable organic solvent, followed by the addition of a solution of camphorsulfonic acid in an organic solvent. The amlodipine camsylate salt then precipitates out of the solution and can be isolated by filtration.[1][2][3]

Q3: Which stereoisomer of camphorsulfonic acid should be used?

A3: Different stereoisomers of 10-camphorsulfonic acid can be used, including (1S)-(+)-10-camphor sulfonic acid, (1R)-(-)-10-camphor sulfonic acid, and racemic (±)-10-camphor sulfonic acid, to obtain the corresponding amlodipine camsylate salt.[3]

Q4: What are the key process parameters to control during the synthesis?

A4: Key parameters to control include the reaction temperature, the molar ratio of amlodipine to camphorsulfonic acid, the choice of solvent, and the crystallization time. The solid is preferably formed at a temperature between -10 to 50°C, with 0 to 25°C being more preferable.[1][3] The molar ratio of camphorsulfonic acid to amlodipine is typically between 1.0 and 1.3 equivalents.[3]

Troubleshooting Guides

Issue 1: Low Yield of Amlodipine Camsylate
Potential Cause Troubleshooting Step
Incomplete reactionEnsure the molar ratio of camphorsulfonic acid to amlodipine is appropriate, preferably between 1.0 and 1.3 equivalents.[3]
Sub-optimal solvent choiceMethanol (B129727), ethanol, isopropanol, and acetonitrile (B52724) are commonly used solvents.[1][3] Experiment with different solvents to find the one that gives the best yield and crystal form.
Premature precipitation or oiling outControl the rate of addition of the camphorsulfonic acid solution. A slower addition rate can promote better crystal formation.
Product loss during filtrationEnsure the product has fully crystallized before filtration. Cooling the reaction mixture can help to maximize precipitation. Wash the filtered solid with a minimal amount of cold solvent to avoid dissolving the product.
Issue 2: Poor Crystal Quality or Amorphous Product
Potential Cause Troubleshooting Step
Rapid precipitationCool the amlodipine solution before adding the camphorsulfonic acid solution.[1][3] Stir the reaction mixture for a sufficient amount of time (e.g., 2 hours at room temperature) to allow for proper crystal growth.[1]
Incorrect solvent systemThe choice of solvent can significantly impact crystal morphology. Consider using a co-solvent system to improve crystallization.
Presence of impuritiesEnsure the starting amlodipine free base is of high purity. Impurities can inhibit crystallization or lead to the formation of an amorphous product.
Issue 3: Product Instability or Degradation

| Potential Cause | Troubleshooting Step | | Exposure to light | Amlodipine is known to be photosensitive.[4] Protect the reaction mixture and the final product from light by using amber glassware or by working in a dimly lit area. | | Presence of residual acid or base | Ensure the final product is thoroughly washed to remove any unreacted starting materials or excess acid. | | Inappropriate storage conditions | Store the final product in a well-closed container, protected from light and moisture. |

Issue 4: High Hygroscopicity

| Potential Cause | Troubleshooting Step | | Amorphous content | A crystalline form is generally less hygroscopic than an amorphous form. Optimize the crystallization process to obtain a highly crystalline product. | | Residual solvents | Ensure the product is thoroughly dried to remove any residual solvents, which can attract moisture. | | Inherent properties of the salt | While amlodipine camsylate is reported to be non-hygroscopic, improper synthesis or purification can lead to a product with undesirable hygroscopic properties.[1] |

Experimental Protocols

Synthesis of Amlodipine Camsylate

This protocol is based on a method described in the literature.[1][3]

Materials:

  • Amlodipine free base

  • (1S)-(+)-10-camphorsulfonic acid

  • Methanol

Procedure:

  • Dissolve 12.25 g (0.03 mol) of amlodipine free base in 50 mL of methanol in a suitable reaction vessel.

  • Cool the solution to 10°C in an ice bath.

  • In a separate vessel, dissolve 7.8 g (0.0336 mol) of (1S)-(+)-10-camphorsulfonic acid in 19.5 mL of methanol.

  • Gradually add the camphorsulfonic acid solution to the cooled amlodipine solution with stirring.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours. A white solid should precipitate.

  • Filter the solid product using a Buchner funnel.

  • Wash the filtered solid with 25 mL of cold methanol.

  • Dry the solid under vacuum to obtain amlodipine camsylate.

Data Presentation

Table 1: Comparison of Yields for Different Amlodipine Camsylate Syntheses

Camphorsulfonic Acid Isomer Yield (%) Reference
(1S)-(+)-10-camphor sulfonic acid86.8[1]
(1R)-(-)-10-camphor sulfonic acid80.0[1]

Table 2: Time-Dependent Stability of Amlodipine Salts at 55°C

Salt Initial Purity (%) Purity after 1 week (%) Purity after 2 weeks (%) Purity after 3 weeks (%) Purity after 4 weeks (%) Reference
Amlodipine Camsylate100100100100100[1]
Amlodipine Besylate10099.599.298.998.5[1]

Table 3: Hygroscopicity Comparison of Amlodipine Salts

Compound Condition 1 (37°C, 75% RH, 24h) - Moisture Content (%) Condition 2 (30°C, 95% RH, 3 days) - Moisture Content (%) Reference
Amlodipine CamsylateNot specifiedNot specified[3]
Amlodipine BesylateNot specifiedNot specified[3]

Note: The patent mentions the experiment was conducted but does not provide the specific quantitative data in the provided text.

Mandatory Visualization

Amlodipine_Camsylate_Synthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_workup Work-up Amlodipine Amlodipine Free Base Dissolution Dissolve in Methanol Amlodipine->Dissolution CSA (1S)-(+)-10-Camphorsulfonic Acid Cooling Cool to 10°C Dissolution->Cooling Addition Add CSA Solution Cooling->Addition Stirring Stir at Room Temp (2h) Addition->Stirring Filtration Filtration Stirring->Filtration Washing Wash with Cold Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Amlodipine Camsylate Drying->Product

Caption: Experimental workflow for the synthesis of amlodipine camsylate.

References

Flowability and compressibility improvement of amlodipine mesylate powder

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the flowability and compressibility of amlodipine (B1666008) mesylate powder.

Amlodipine mesylate, like many active pharmaceutical ingredients (APIs), can exhibit poor powder properties, leading to challenges in formulation development and manufacturing, such as weight and content uniformity issues, reduced tablet hardness, and processing inefficiencies. This guide offers insights into common problems and solutions, supported by experimental data and protocols.

Note on Data: Direct comparative data for this compound is limited in publicly available literature. The following data is primarily based on studies involving amlodipine besylate, a closely related salt. The principles and observed improvements in flowability and compressibility are expected to be analogous for this compound.

Data Presentation

The following tables summarize quantitative data from various studies, demonstrating the impact of different formulation strategies on the flowability and compressibility of amlodipine powder.

Table 1: Improvement of Amlodipine Besylate Powder Flowability Using Co-processed Superdisintegrants

FormulationCompositionAngle of Repose (°)Carr's Index (%)Hausner's RatioFlow Character
Physical MixtureCrospovidone + Sodium Starch Glycolate (1:1)> 30> 15> 1.19Fair to Poor
Co-processed (CP1)Crospovidone + Sodium Starch Glycolate (1:1)< 3013.141.15Good
Co-processed (CP2)Crospovidone + Sodium Starch Glycolate (1:2)< 3014.281.16Good
Co-processed (CP3)Crospovidone + Sodium Starch Glycolate (1:3)< 3014.631.17Good
Co-processed (CP4)Crospovidone + Sodium Starch Glycolate (2:1)< 3013.791.16Good

Validation & Comparative

A Comprehensive Guide to HPLC Method Validation for Amlodipine Besylate Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure the reliability and accuracy of results. This guide provides a detailed comparison and methodology for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of amlodipine (B1666008) besylate in pharmaceutical dosage forms, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Comparative Summary of HPLC Method Validation Parameters

The following tables summarize the key validation parameters for an HPLC method for amlodipine besylate, compiled from various validated methods. These parameters are essential for demonstrating that the analytical procedure is suitable for its intended purpose.

Parameter ICH Guideline Requirement Typical Performance Data for Amlodipine Besylate HPLC Method
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference from excipients or degradation products at the retention time of amlodipine.[1]
Linearity A linear relationship between concentration and assay measurement.Correlation coefficient (r²) > 0.999 over a range of 0.5-8 µg/ml to 35-105 µg/ml.[2][3]
Range The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for assays.[4]
Accuracy The closeness of test results to the true value.Recovery typically between 97.79% and 104.7%.[1][2]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.- Repeatability (Intra-day): RSD ≤ 2.0%.[5] - Intermediate Precision (Inter-day): RSD ≤ 2.0%.[2]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Reported as low as 0.0674 µg/ml.[2]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Reported as low as 0.0204 µg/ml.[2]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Method remains reliable with variations in flow rate, mobile phase composition, and pH.[6]
System Suitability To ensure that the chromatographic system is suitable for the intended analysis.Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak areas < 2.0%.[5]

Experimental Protocols

A typical validated RP-HPLC method for the determination of amlodipine besylate is detailed below.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: A mixture of a buffer solution and organic solvents. A common mobile phase consists of acetonitrile, methanol (B129727), and a potassium dihydrogen orthophosphate buffer, with the pH adjusted to 3.0 using phosphoric acid.[2] Another example is a mixture of acetonitrile, methanol, and a triethylamine (B128534) solution with the pH adjusted to 3.0.[5]

  • Flow Rate: Typically maintained at 1.0 ml/min.[2]

  • Detection Wavelength: Amlodipine besylate is commonly detected at 237 nm or 240 nm.[5][7]

  • Injection Volume: 10 µl to 20 µl.[5]

  • Column Temperature: Ambient or controlled at 30°C.[5]

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a suitable amount of amlodipine besylate working standard in the mobile phase or a suitable solvent like methanol to obtain a known concentration (e.g., 1000 µg/ml).[8]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to cover the desired concentration range for linearity studies.

  • Sample Preparation: For tablet dosage forms, a number of tablets are weighed to determine the average weight. They are then crushed into a fine powder. A quantity of the powder equivalent to a specific dose of amlodipine is accurately weighed and transferred to a volumetric flask. The drug is extracted with a suitable solvent (often the mobile phase), sonicated to ensure complete dissolution, and then diluted to the final volume. The resulting solution is filtered through a 0.45 µm membrane filter before injection into the HPLC system.[6][9]

Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC method for amlodipine besylate as per ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Final Stages A Select Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) B System Suitability Testing (Tailing Factor, Plate Count, %RSD) A->B C Specificity B->C Proceed if suitable D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Documentation of Validation Report H->I All parameters meet acceptance criteria J Implementation for Routine Analysis I->J

Caption: Workflow for HPLC Method Validation as per ICH Guidelines.

References

A Comparative Analysis of Dissolution Profiles: Generic vs. Brand-Name Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the in vitro performance of amlodipine (B1666008) besylate tablets, supported by experimental data, to assess the pharmaceutical equivalence of generic formulations against the innovator product.

This guide provides a comprehensive comparison of the dissolution profiles of generic and brand-name amlodipine besylate tablets. Amlodipine, a calcium channel blocker, is a widely prescribed medication for the treatment of hypertension and angina.[1][2] As a Biopharmaceutics Classification System (BCS) Class I drug, amlodipine exhibits high solubility and high permeability, suggesting that in vitro dissolution studies can be a reliable surrogate for in vivo bioequivalence.[3] This analysis is critical for researchers, scientists, and drug development professionals in ensuring that generic alternatives are therapeutically equivalent to the innovator brand.

The interchangeability of generic and brand-name drugs is a cornerstone of modern healthcare, offering cost-effective treatment options. However, this relies on the stringent demonstration of pharmaceutical equivalence, where dissolution testing plays a pivotal role.[4][5] This guide synthesizes data from multiple studies to provide a clear comparison of dissolution characteristics under standardized conditions.

In Vitro Dissolution Performance

The dissolution profile of a drug product is a critical quality attribute that reflects the rate and extent to which the active pharmaceutical ingredient (API) is released from the dosage form. For generic drugs to be considered bioequivalent to the reference product, their dissolution profiles must be similar under specified experimental conditions.[4] The United States Pharmacopeia (USP) provides standardized methods for dissolution testing of amlodipine tablets.[6]

Numerous studies have demonstrated that the majority of tested generic amlodipine products exhibit dissolution profiles comparable to the brand-name counterpart, Norvasc®.[7][8] These studies typically evaluate drug release in three different pH media (1.2, 4.5, and 6.8) to simulate the gastrointestinal transit of the dosage form.[3][9] For a product to be considered rapidly dissolving, at least 85% of the labeled amount of the drug should dissolve within 30 minutes.[4] In many cases, both generic and brand-name amlodipine tablets are classified as "very rapidly dissolving," releasing over 85% of the drug in under 15 minutes.[9][10]

However, some variations have been observed. Minor differences in dissolution can arise from the use of different excipients or manufacturing processes.[7] While most generic products meet the similarity factor (f2) criteria, indicating comparable dissolution profiles, some exceptions have been noted where a generic product may differ significantly from the innovator.[7]

Quantitative Dissolution Data

The following tables summarize the comparative dissolution data from various studies.

Table 1: Percentage of Amlodipine Dissolved at 30 Minutes

ProductpH 1.2pH 4.5pH 6.8Reference
Brand-Name (Norvasc®) >85%>85%Variable[9][11]
Generic A >85%>85%Variable[9]
Generic B >85%>85%Variable[9]
Generic C 97.46%--[7]
Generic D -->85%[8]

Note: Specific percentages can vary between studies and batches. "Variable" indicates that while some studies show >85% dissolution, others report slower release at this pH.[10][11]

Table 2: Comparative Quality Control Parameters

ParameterBrand-NameGeneric ProductsUSP SpecificationReference
Hardness (Kp) 13.86 - 19.0713.86 - 19.07Not specified, but consistent[7]
Friability (%) < 1%< 1%< 1%[7]
Drug Content (%) 90% - 110%90% - 110% (most)90% - 110%[7]
Disintegration Time (min) < 15< 15< 30 (for immediate release)[8][12]

Experimental Protocols

The following section details the standardized methodology for conducting comparative dissolution studies of amlodipine tablets, based on USP guidelines and common practices in published research.[9][13]

Dissolution Testing Protocol

1. Apparatus: USP Apparatus 2 (Paddle Method) is most commonly used.[13]

2. Dissolution Media:

  • 0.1 N Hydrochloric Acid (HCl), pH 1.2

  • Acetate Buffer, pH 4.5

  • Phosphate Buffer, pH 6.8

3. Media Volume: Typically 500 mL or 900 mL.[9]

4. Temperature: Maintained at 37 ± 0.5 °C.

5. Paddle Speed: 75 rpm.[11][13]

6. Sampling Times: Samples are withdrawn at multiple time points, such as 5, 10, 15, 20, 30, 45, and 60 minutes, to generate a dissolution profile.[9]

7. Sample Analysis: The concentration of dissolved amlodipine is determined using a validated analytical method, typically UV-Vis Spectrophotometry at approximately 239 nm or High-Performance Liquid Chromatography (HPLC).

8. Data Analysis: The dissolution profiles of the generic and brand-name products are compared using a similarity factor (f2). An f2 value between 50 and 100 indicates that the two profiles are similar.[9]

Visualizing the Process and Mechanism

To better understand the experimental process and the drug's mechanism of action, the following diagrams are provided.

Dissolution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare Dissolution Media (pH 1.2, 4.5, 6.8) Apparatus Set up USP Apparatus 2 (37°C, 75 rpm) Media->Apparatus Tablet Place Tablet in Vessel Apparatus->Tablet Sample Withdraw Samples (5, 10, 15, 30, 45, 60 min) Tablet->Sample Analysis Analyze Samples (UV-Vis or HPLC) Sample->Analysis Profile Generate Dissolution Profile Analysis->Profile Compare Compare Profiles (f2 factor) Profile->Compare

Experimental workflow for comparative dissolution testing.

Amlodipine's therapeutic effect is achieved by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1]

Amlodipine_MoA Amlodipine Mechanism of Action Amlodipine Amlodipine Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Amlodipine->Ca_Channel Blocks Vasodilation Vasodilation (Reduced Blood Pressure) Amlodipine->Vasodilation Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Calmodulin Ca2+ - Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin MLCK Myosin Light-Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK Contraction Muscle Contraction (Vasoconstriction) MLCK->Contraction

Simplified signaling pathway of amlodipine's action.

Conclusion

The available scientific literature strongly supports the pharmaceutical equivalence of most generic amlodipine tablets to the brand-name product based on in vitro dissolution studies.[7][8] The adherence of both generic and innovator products to USP standards for dissolution, along with other quality control parameters, ensures that patients can expect similar therapeutic performance.[6][7] While minor variations can exist, the regulatory framework for bioequivalence, often supported by biowaiver studies for BCS Class I drugs like amlodipine, provides a high degree of confidence in the interchangeability of these products.[3][4] Continuous monitoring and quality control are essential to ensure that all marketed generics consistently meet these high standards.

References

Amlodipine Besylate vs. Amlodipine Camsylate: A Comparative Analysis of Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for the management of hypertension and angina. Beyond its cardiovascular applications, amlodipine has demonstrated neuroprotective properties.[1] This guide provides a detailed comparison of the neuroprotective efficacy of two different salt forms of amlodipine: amlodipine besylate (AB) and amlodipine camsylate (AC). The comparison is based on experimental data from preclinical studies investigating their effects on neuronal cell death induced by oxidative stress.

The available research indicates that both amlodipine besylate and amlodipine camsylate exhibit similar neuroprotective effects.[2] A key study directly comparing the two compounds found that they both protect cortical neurons from oxidative stress-induced cell death by reducing free radicals, enhancing cell survival signals, and inhibiting cell death signals.[1][2]

Quantitative Comparison of Neuroprotective Effects

The neuroprotective effects of amlodipine besylate and amlodipine camsylate against hydrogen peroxide (H₂O₂)-induced oxidative stress in primary cultured cortical neurons are summarized below. The data is extracted from a study by Lee et al., published in the Journal of Neurochemistry (2011).[2]

Table 1: Effect on Neuronal Cell Viability

Treatment ConditionConcentration% Cell Viability (relative to control)
Control -100%
H₂O₂ (100 µM) -~50%
Amlodipine Besylate + H₂O₂ 1 µMRestored to ~80%
5 µMRestored to ~90%
Amlodipine Camsylate + H₂O₂ 1 µMRestored to ~80%
5 µMRestored to ~90%
Amlodipine Besylate only up to 5 µMNo significant effect on viability
Amlodipine Camsylate only up to 5 µMNo significant effect on viability

Data is approximated from graphical representations in the source study and indicates a dose-dependent restoration of viability.[2]

Table 2: Modulation of Intracellular Signaling Proteins

ProteinEffect of H₂O₂Effect of Amlodipine Besylate (AB) Pre-treatmentEffect of Amlodipine Camsylate (AC) Pre-treatment
p85αPI3K DecreaseReduced declineReduced decline
Phosphorylated Akt DecreaseReduced declineReduced decline
Phosphorylated GSK-3β DecreaseReduced declineReduced decline
HSF-1 DecreaseReduced declineReduced decline
Bcl-2 DecreaseReduced declineReduced decline
COX-2 IncreaseReduced increaseReduced increase
Cytosolic Cytochrome c IncreaseReduced increaseReduced increase
Cleaved Caspase 9 IncreaseReduced increaseReduced increase
Cleaved Caspase 3 IncreaseReduced increaseReduced increase

This table summarizes the qualitative effects observed via Western blot analysis in the referenced study.[2]

Experimental Protocols

The key experiments establishing the comparative neuroprotective efficacy of amlodipine besylate and amlodipine camsylate are detailed below.

Primary Cortical Neuron Culture
  • Source: Cortical tissues were obtained from 17-day-old Sprague-Dawley rat embryos.

  • Procedure: The tissues were dissected and mechanically dissociated into single cells. Cells were plated on poly-L-lysine-coated culture dishes.

  • Culture Medium: Neurobasal medium supplemented with B27, glutamine, and penicillin-streptomycin (B12071052) was used.

  • Incubation: Cultures were maintained at 37°C in a humidified atmosphere of 5% CO₂. Experiments were conducted on 7-day-old cultures.[2]

Induction of Oxidative Stress and Drug Treatment
  • Inducing Agent: Hydrogen peroxide (H₂O₂) was used to induce oxidative stress and neuronal cell death.

  • Drug Preparation: Amlodipine besylate and amlodipine camsylate were dissolved to create stock solutions.

  • Treatment Protocol: Neuronal cultures were pre-treated with varying concentrations of either amlodipine besylate or amlodipine camsylate for a specified duration before being exposed to H₂O₂ (typically 100 µM).[2]

Cell Viability Assay
  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to quantify cell viability.

  • Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.

  • Procedure: After treatment, MTT solution was added to the culture wells and incubated. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Quantification: The absorbance of the solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability was expressed as a percentage relative to untreated control cells.[2]

Western Blot Analysis for Signaling Proteins
  • Purpose: To measure the expression levels of key proteins involved in cell survival and apoptosis pathways.

  • Procedure:

    • Protein Extraction: Cells were lysed to extract total protein.

    • Quantification: Protein concentration was determined using a BCA protein assay.

    • Electrophoresis: Equal amounts of protein were separated by size using SDS-PAGE.

    • Transfer: Proteins were transferred from the gel to a PVDF membrane.

    • Immunoblotting: The membrane was incubated with primary antibodies specific to the target proteins (e.g., Akt, Bcl-2, Caspase-3) followed by incubation with secondary antibodies.

    • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]

Signaling Pathways and Mechanisms of Action

Amlodipine besylate and amlodipine camsylate exert their neuroprotective effects through the modulation of critical intracellular signaling pathways that govern cell survival and apoptosis. The primary mechanism involves the counteraction of oxidative stress.

When neurons are exposed to oxidative stress (e.g., from H₂O₂), it triggers a cascade of detrimental events, including the suppression of pro-survival pathways like the PI3K/Akt pathway and the activation of pro-apoptotic pathways involving caspases.

Both amlodipine salts were shown to mitigate these effects by:

  • Reducing Free Radicals: Directly counteracting the increase in reactive oxygen species induced by H₂O₂.[2]

  • Enhancing Survival Signals: Preventing the decline of key survival proteins such as phosphorylated Akt and the anti-apoptotic protein Bcl-2.[2]

  • Inhibiting Death Signals: Suppressing the activation of the apoptotic cascade, as evidenced by the reduced levels of cytosolic cytochrome c and cleaved caspases 9 and 3.[2]

G Oxidative_Stress Oxidative Stress (e.g., H₂O₂) PI3K_Akt PI3K/Akt Pathway (p85αPI3K, p-Akt) Oxidative_Stress->PI3K_Akt Inhibits Mitochondria Mitochondria Oxidative_Stress->Mitochondria Damages COX2 COX-2 Oxidative_Stress->COX2 Activates Amlodipine Amlodipine (Besylate or Camsylate) Amlodipine->Oxidative_Stress Inhibits Amlodipine->PI3K_Akt Enhances GSK3b GSK-3β (Phosphorylated) PI3K_Akt->GSK3b Activates Survival_Factors Survival Factors (HSF-1, Bcl-2) GSK3b->Survival_Factors Activates Cell_Survival Neuronal Survival Survival_Factors->Cell_Survival Promotes Cytochrome_c Cytosolic Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase 9 (Cleaved) Caspase3 Caspase 3 (Cleaved) Caspase9->Caspase3 Activates Apoptosis Apoptosis / Neuronal Death Caspase3->Apoptosis Executes COX2->Apoptosis Contributes to Cytochrome_c->Caspase9 Activates

Caption: Amlodipine's neuroprotective signaling pathway.

Conclusion

The available experimental evidence strongly suggests that amlodipine besylate and amlodipine camsylate are equally effective in protecting neurons from oxidative stress-induced death.[2] Both salt forms achieve this by mitigating the downstream effects of oxidative stress, namely by bolstering pro-survival signaling pathways (PI3K/Akt) and inhibiting pro-apoptotic pathways (caspase activation).[2] For researchers and drug development professionals, this indicates that the choice between these two salt forms for neuroprotective applications may not depend on differential efficacy but rather on other pharmaceutical properties such as stability, bioavailability, or manufacturing considerations. Further studies in more complex in vivo models of neurological disease would be beneficial to confirm these in vitro findings.

References

In Vitro Bioequivalence of Amlodipine Tablet Brands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioequivalence of different brands of amlodipine (B1666008) tablets, a widely prescribed medication for hypertension and angina. The following sections present a comprehensive overview of the critical quality attributes and comparative dissolution profiles, supported by experimental data and detailed methodologies, to aid in research and development.

Comparative Analysis of Physicochemical Properties

The quality of amlodipine tablets is determined by several critical physicochemical parameters. The data summarized below is compiled from various studies evaluating innovator and generic brands.

Table 1: Comparison of Physicochemical Quality Control Parameters for 5 mg Amlodipine Tablets

Brand/ProductHardness ( kg/cm ²)Friability (%)Disintegration Time (minutes)Drug Content (%)
Innovator (Norvasc®) ----
Generic A -< 1%[1]4.37[1][2]92.58[3]
Generic B 3.0[1][2]0.91[1][2]3.05[1][2]92.58[3]
Generic C -< 1%[1]--
Generic D -< 1%[1]--
Generic E 8.7[1][2]0.10[1][2]--

Note: A hyphen (-) indicates data not available in the cited sources.

Comparative In Vitro Dissolution Profiles

Dissolution testing is a critical in vitro method to predict the in vivo performance of a drug product. Amlodipine is a Biopharmaceutics Classification System (BCS) class 1 drug, signifying high solubility and high permeability. For such drugs, in vitro dissolution studies can be a surrogate for in vivo bioequivalence studies. The following tables summarize the dissolution data of various amlodipine tablet brands in different pH media, simulating the gastrointestinal tract.

Table 2: Percentage of Amlodipine Dissolved at Different Time Points in pH 1.2 Medium (Simulated Gastric Fluid)

Time (minutes)Innovator (Ref) (%)Generic A (%)Generic B (%)
< 15 101.6[4]98.5[4]89.9[4]

Table 3: Percentage of Amlodipine Dissolved at Different Time Points in pH 4.5 and pH 6.8 Media (Simulated Intestinal Fluid)

pHTime (minutes)Innovator (Ref) (%)Generic A (%)Generic B (%)
4.5 30 < 85[4]< 85[4]< 85[4]
6.8 30 < 85[4][5]< 85[4]< 85[4][5]

Note: At pH 4.5 and 6.8, several studies reported that drug release was less than 85% within 30 minutes for both innovator and generic products.[4][5]

Experimental Protocols

Dissolution Testing

This test evaluates the rate and extent to which the active pharmaceutical ingredient (API) dissolves from the tablet.

  • Apparatus: USP Apparatus 2 (Paddle).[4][6]

  • Dissolution Media:

    • pH 1.2 (0.1 N HCl or simulated gastric fluid without enzymes).[4][6]

    • pH 4.5 (Acetate buffer).[4][6]

    • pH 6.8 (Phosphate buffer or simulated intestinal fluid without enzymes).[4][6]

  • Volume of Medium: 500 mL or 900 mL.[5][7]

  • Temperature: 37 ± 0.5 °C.[4]

  • Rotation Speed: 75 rpm.[5][7]

  • Sampling Times: Aliquots (e.g., 5 mL) are withdrawn at predetermined time intervals such as 5, 10, 15, 20, 30, 45, and 60 minutes.[4][6] The withdrawn volume is immediately replaced with fresh medium.[6]

  • Analysis: The amount of dissolved amlodipine is determined by UV-Vis spectrophotometry at a wavelength of approximately 239 nm or 240 nm.[1][2][4]

Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is used to identify and quantify any impurities present in the amlodipine tablets.

  • Chromatographic System:

  • Detection: UV detector at 237 nm.[8][10]

  • Sample Preparation:

    • Twenty tablets are weighed and finely powdered.

    • A portion of the powder equivalent to a specific amount of amlodipine (e.g., 10 mg) is transferred to a volumetric flask.

    • The powder is dissolved in the mobile phase, assisted by ultrasonication for about 15 minutes.[8]

    • The solution is diluted to the mark with the mobile phase.

    • Prior to injection, the solution is filtered through a 0.45 µm filter.[8]

  • Forced Degradation Studies: To ensure the method's selectivity, forced degradation studies are performed under acidic, alkaline, and oxidative conditions.[8][9]

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro bioequivalence study of amlodipine tablets.

G cluster_prep Sample Preparation cluster_dissolution Dissolution Testing cluster_impurity Impurity Analysis cluster_analysis Data Analysis & Bioequivalence Assessment start Select Innovator and Generic Amlodipine Tablet Brands qc_tests Perform Physicochemical Quality Control Tests (Hardness, Friability, Disintegration, Drug Content) start->qc_tests dissolution_setup Set up USP Apparatus 2 (Paddle) - Media: pH 1.2, 4.5, 6.8 - Temperature: 37°C - Speed: 75 rpm qc_tests->dissolution_setup impurity_prep Prepare Tablet Samples for HPLC qc_tests->impurity_prep sampling Withdraw Samples at Timed Intervals dissolution_setup->sampling analysis_uv Analyze Samples by UV-Vis Spectrophotometry sampling->analysis_uv profile_generation Generate Dissolution Profiles analysis_uv->profile_generation f2_calculation Calculate Similarity Factor (f2) profile_generation->f2_calculation hplc_analysis Perform HPLC Analysis for Impurities impurity_prep->hplc_analysis impurity_quant Quantify Known and Unknown Impurities hplc_analysis->impurity_quant bioequivalence Determine In Vitro Bioequivalence impurity_quant->bioequivalence f2_calculation->bioequivalence

Caption: Workflow for In Vitro Bioequivalence Study of Amlodipine Tablets.

References

Amlodipine's Antihypertensive Efficacy: A Comparative Analysis with Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker (CCB), is a widely prescribed agent for the management of hypertension and chronic stable angina. Its efficacy and safety profile have been extensively evaluated in numerous clinical trials, often in comparison with other members of the CCB class. This guide provides an objective comparison of amlodipine's performance against other prominent CCBs, supported by experimental data, detailed methodologies, and visualizations of the underlying signaling pathways.

Efficacy in Blood Pressure Reduction

Clinical studies have consistently demonstrated amlodipine's potent and sustained antihypertensive effects. When compared to other dihydropyridine CCBs, its efficacy is generally comparable, though some differences in onset of action and side effect profiles are observed.

Table 1: Comparative Efficacy of Amlodipine vs. Lercanidipine (B1674757) in Essential Hypertension
ParameterAmlodipineLercanidipineReference
Mean Systolic BP Reduction -21.8 mmHg-21.8 mmHg
Mean Diastolic BP Reduction -11.1 mmHg-11.0 mmHg
Response Rate Similar between both treatmentsSimilar between both treatments
Normalization Rate Similar between both treatmentsSimilar between both treatments
Table 2: Comparative Efficacy of Amlodipine vs. Felodipine (B1672334) ER in Mild to Moderate Hypertension
ParameterAmlodipine (mean daily dose 7.4 mg)Felodipine ER (mean daily dose 11.2 mg)Reference
Mean Office Systolic BP Reduction -15.3 mmHg-13.4 mmHg
Mean Office Diastolic BP Reduction -12.9 mmHg-11.8 mmHg
Mean 24h Ambulatory Systolic BP Reduction -16.3 mmHg-11.6 mmHg
Mean 24h Ambulatory Diastolic BP Reduction -9.6 mmHg-10.0 mmHg
Table 3: Comparative Efficacy of Amlodipine vs. Nifedipine (B1678770) GITS in Sustained Hypertension
ParameterAmlodipine (5-10 mg/day)Nifedipine GITS (30-60 mg/day)Reference
Mean Clinic Systolic BP Reduction -15.7 mmHg-15.5 mmHg
Mean Clinic Diastolic BP Reduction Not specifiedNot specified
Mean 24h Ambulatory Systolic BP Reduction -10.3 mmHg-10.9 mmHg
Mean 24h Ambulatory Diastolic BP Reduction -6.5 mmHg-6.3 mmHg

Tolerability and Adverse Effect Profile

While generally well-tolerated, amlodipine is associated with certain class-specific side effects, primarily related to its vasodilatory properties. The incidence of these adverse events can differ when compared to other CCBs.

Table 4: Incidence of Common Adverse Events
Adverse EventAmlodipineLercanidipineFelodipine ERNifedipine GITSReference
Pedal Edema 19%9%Not specifiedNot specified
Headache Similar to Felodipine ERNot specifiedMore frequent than AmlodipineNot specified
Flushing Similar to Felodipine ERNot specifiedMore frequent than AmlodipineNot specified

Experimental Protocols

The data presented in this guide are derived from randomized, double-blind, parallel-group clinical trials. Below are generalized methodologies representative of these studies.

Amlodipine vs. Lercanidipine for Essential Hypertension
  • Study Design: A prospective, double-blind, parallel-group, randomized controlled trial.

  • Participants: 100 patients with essential hypertension.

  • Procedure: Patients were randomized into two groups of 50. One group received lercanidipine 10 mg once daily, and the other received amlodipine 5 mg once daily for 12 weeks. Blood pressure was monitored at 2, 4, 8, and 12 weeks. If the target blood pressure of 140/90 mmHg was not achieved, the dose was titrated at 4 and 8 weeks. Tolerability was assessed by monitoring adverse drug reactions and laboratory parameters.

Amlodipine vs. Felodipine ER for Mild to Moderate Hypertension
  • Study Design: A double-blind, double-dummy, randomized, comparative study.

  • Participants: 118 patients with mild to moderate essential hypertension.

  • Procedure: Patients were randomized to receive either felodipine ER (5, 10, or 20 mg) or amlodipine (5 or 10 mg) once daily for 12 weeks. Office blood pressure was measured at baseline and after 4, 6, 8, and 12 weeks. 24-hour ambulatory blood pressure monitoring (ABPM) was conducted at baseline, on day 1, and at the end of the study.

Amlodipine vs. Nifedipine GITS for Sustained Hypertension
  • Study Design: A multicenter, prospective, double-blind, randomized, parallel-group study.

  • Participants: Patients with mild to moderate essential hypertension.

  • Procedure: Following a 2 to 4-week single-blind placebo run-in period, patients were randomly assigned to receive either nifedipine GITS (30 mg once daily) or amlodipine (5 mg once daily). A double-dummy technique was used to maintain blinding. The initial treatment period was 4 to 8 weeks, with potential dose titration to 60 mg for nifedipine GITS and 10 mg for amlodipine. The primary efficacy endpoint was the change from baseline in trough sitting diastolic and systolic blood pressure.

Mechanism of Action and Signaling Pathways

Amlodipine and other dihydropyridine calcium channel blockers exert their therapeutic effects by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells and cardiac myocytes. This leads to peripheral arterial vasodilation and a subsequent reduction in blood pressure.

CCB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Vasodilation Vasodilation & Reduced Blood Pressure L_type_channel->Vasodilation Inhibition leads to Calmodulin Calmodulin Ca_int->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activates Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Amlodipine Amlodipine (Dihydropyridine CCB) Amlodipine->L_type_channel Blocks

Caption: Signaling pathway of dihydropyridine calcium channel blockers.

The binding of amlodipine to the L-type calcium channel inhibits the influx of calcium into the vascular smooth muscle cell. This reduction in intracellular calcium concentration prevents the activation of calmodulin and subsequently myosin light chain kinase (MLCK). As a result, the phosphorylation of the myosin light chain is inhibited, leading to smooth muscle relaxation, vasodilation, and a decrease in peripheral vascular resistance, which ultimately lowers blood pressure.

A Guide to Cross-Validation of Amlodipine Analytical Methods Between Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transfer of an analytical method from a developing laboratory to a receiving laboratory is critical for ensuring consistent and reliable results throughout the lifecycle of a drug product. This guide provides a framework for the cross-validation of analytical methods for amlodipine (B1666008), a widely used calcium channel blocker. By establishing clear protocols and acceptance criteria, laboratories can ensure the continued validity of analytical data.

This guide outlines the common analytical techniques used for amlodipine quantification, presents their validation parameters from various studies, and details the experimental protocols. Furthermore, it illustrates the logical workflow for method transfer and the interplay of different validation parameters.

Experimental Protocols

The most prevalent analytical methods for the quantification of amlodipine in pharmaceutical formulations are High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectroscopy.

1. High-Performance Liquid Chromatography (HPLC) Method

The HPLC method offers high specificity and is the most common technique for amlodipine analysis.

  • Standard Solution Preparation: A standard stock solution is typically prepared by dissolving a known amount of Amlodipine Besylate working standard in a suitable solvent, often the mobile phase itself. This stock solution is then serially diluted to create calibration standards of varying concentrations. For instance, a stock solution of 100 µg/ml can be prepared, from which dilutions ranging from 5 µg/ml to 30 µg/ml are made.

  • Sample Preparation: For tablet dosage forms, a number of tablets (e.g., twenty) are weighed and finely powdered to ensure homogeneity.[1] An amount of powder equivalent to a single dose (e.g., 5 mg or 10 mg of amlodipine) is accurately weighed and transferred to a volumetric flask.[1][2] The powder is then dissolved in a diluent, which is often the mobile phase, and sonicated to ensure complete dissolution of the active pharmaceutical ingredient (API).[1][2] The resulting solution is filtered through a membrane filter (e.g., 0.45 µm) to remove any particulate matter before injection into the HPLC system.[1]

  • Chromatographic Conditions:

    • Mobile Phase: A common mobile phase composition is a mixture of acetonitrile, methanol, and a buffer solution (e.g., potassium dihydrogen orthophosphate or triethylamine (B128534) adjusted to a specific pH, typically around 3.0 with orthophosphoric acid).[3][4][5] The ratios of these components are optimized to achieve good separation and peak shape. For example, a ratio of 15:35:50 (acetonitrile:methanol:buffer) has been reported.[3]

    • Stationary Phase (Column): A C18 column is the most frequently used stationary phase for amlodipine analysis.[3][4][6][7] Common dimensions are 250 mm x 4.6 mm with a 5 µm particle size.[4][7]

    • Flow Rate: The flow rate is typically set at 1.0 ml/min.[3][4][6]

    • Detection: UV detection is commonly employed, with the wavelength set at or near the absorption maximum of amlodipine, which is around 237-240 nm.[3][4][6]

    • Column Temperature: The analysis is often performed at ambient or a controlled temperature, for example, 30°C.[3]

2. UV Spectroscopy Method

UV spectroscopy provides a simpler and faster method for amlodipine quantification, although it is less specific than HPLC.

  • Standard Solution Preparation: A stock solution of amlodipine is prepared in a suitable solvent, such as methanol. This stock solution is then diluted to prepare a series of solutions with known concentrations.

  • Sample Preparation: Similar to the HPLC method, a portion of the powdered tablet is accurately weighed, dissolved in the solvent (e.g., methanol), sonicated, and filtered.[1]

  • Analysis: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax) for amlodipine, which is typically observed around 336-338 nm in methanol.[1] The concentration of amlodipine in the sample is then determined by comparing its absorbance with that of the standard solution.

Data Presentation: Comparison of Analytical Method Validation Parameters

The following tables summarize the validation parameters for amlodipine analytical methods as reported in various studies. These parameters are crucial for establishing the performance of a method and are the basis for setting acceptance criteria during cross-validation.

Table 1: HPLC Method Validation Parameters for Amlodipine

ParameterReported Range/ValueSource
Linearity Range 0.8 - 24 µg/mL[2]
35 - 105 µg/mL[6]
50% to 150% of test concentration[3]
80 - 120 µg/mL[5]
Correlation Coefficient (R²) > 0.999[2]
0.99996[6]
0.9999[3]
0.9999[5]
Precision (%RSD)
- System Precision0.41%[6]
0.33%[3]
- Method Precision0.58%[6]
0.34%[3]
- Intermediate Precision< 1%[2]
0.17%[3]
0.022% (Inter-day)[4]
Accuracy (% Recovery) 99.50 - 99.91%[6][8]
100.29%[3]
104.7 ± 1.82%[4]
98 - 102%[5]
Limit of Detection (LOD) 0.0204496 µg/mL[4]
Limit of Quantitation (LOQ) 0.0674 µg/mL[4]

Table 2: UV Spectroscopy Method Validation Parameters for Amlodipine

ParameterReported Range/ValueSource
Linearity Range 2.5 - 10 µg/mL[9]
Accuracy (% Recovery) 80 - 120%[1]
Precision (%RSD) 0.56%[1]
Limit of Detection (LOD) 0.27 µg/mL[1]
0.020 µg/mL[9]
Limit of Quantitation (LOQ) 0.10 µg/mL[9]

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the cross-validation of analytical methods.

G cluster_originating_lab Originating Lab cluster_receiving_lab Receiving Lab cluster_comparison Data Comparison & Acceptance A Method Development & Validation B Preparation of Transfer Protocol A->B D Method Implementation B->D Protocol Transfer C Training of Receiving Lab Personnel C->D E Execution of Transfer Protocol D->E G Comparison of Results E->G F Analysis of Blind Samples F->G H Acceptance Criteria Met? G->H I Method Transfer Successful H->I Yes J Troubleshooting & Re-evaluation H->J No J->E

Caption: Workflow for Inter-Laboratory Method Transfer.

G cluster_attributes Fundamental Attributes cluster_performance Performance Characteristics cluster_reliability Overall Reliability Specificity Specificity Accuracy Accuracy (% Recovery) Specificity->Accuracy Linearity Linearity & Range Precision Precision (Repeatability, Intermediate) Linearity->Precision Linearity->Accuracy LOD_LOQ LOD & LOQ LOD_LOQ->Linearity Reliability Reliable Method Precision->Reliability Accuracy->Reliability Robustness Robustness Robustness->Reliability

Caption: Interdependence of Analytical Method Validation Parameters.

References

Amlodipine Monotherapy vs. Combination Therapy in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of amlodipine (B1666008) monotherapy versus combination therapy in preclinical models of hypertension and cardiovascular disease. The information presented is collated from various preclinical studies, with a focus on experimental data to support the findings.

Efficacy in Preclinical Models: A Quantitative Comparison

Combination therapies involving amlodipine have consistently demonstrated superior efficacy in preclinical models compared to amlodipine monotherapy, particularly in blood pressure reduction and prevention of end-organ damage. The following tables summarize the quantitative data from key preclinical studies in spontaneously hypertensive rats (SHR) and Dahl salt-sensitive (SS) rats, two widely used models of hypertension.

Blood Pressure Reduction

The addition of an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB) to amlodipine treatment results in a synergistic or additive effect on blood pressure reduction.

Animal ModelTreatment GroupsDose (mg/kg/day)DurationMean Arterial Pressure (MAP) Reduction (mmHg)Systolic Blood Pressure (SBP) Reduction (mmHg)Diastolic Blood Pressure (DBP) Reduction (mmHg)Reference
Spontaneously Hypertensive Rats (SHR) Amlodipine0.5 (i.v.)Acute---
Benazeprilat (ACEi)10 (i.v.)Acute---
Amlodipine + Benazeprilat0.5 + 10 (i.v.)AcuteGreater than monotherapy--
Amlodipine1

Amlodipine Salt Forms: A Comparative Analysis for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amlodipine (B1666008), a long-acting calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina. While the therapeutic efficacy is attributed to the amlodipine moiety, the selection of an appropriate salt form is a critical decision in pharmaceutical development. This choice significantly influences the drug's physicochemical properties, stability, and manufacturability, which in turn affect its bioavailability and overall therapeutic performance. This guide provides a comparative analysis of various amlodipine salt forms, supported by experimental data and detailed methodologies to aid researchers in making informed decisions.

Physicochemical Properties: A Comparative Overview

The selection of a salt form can modulate key physicochemical parameters such as solubility, melting point, and hygroscopicity. While amlodipine besylate is the most commonly used form, other salts like maleate, camsylate, and orotate (B1227488) have been developed to potentially offer advantages in specific formulation scenarios.

Table 1: Comparative Physicochemical Properties of Amlodipine Salt Forms

PropertyAmlodipine BesylateAmlodipine MaleateAmlodipine CamsylateAmlodipine Orotate
Molecular Weight ( g/mol ) 567.1524.95640.7565.5
Melting Point (°C) 199-201178-179Data not readily available223-225 (S-enantiomer)
Solubility (Water) Slightly solubleData not readily availableAmorphous form is 3-5 times more soluble than crystalline besylateData not readily available
Solubility (pH 1.2) 0.38 ± 0.017 mg/mLData not readily availableData not readily availableData not readily available
Solubility (pH 4.5) 0.31 ± 0.005 mg/mLData not readily availableData not readily availableData not readily available
Solubility (pH 6.8) 0.110 ± 0.002 mg/mLData not readily availableData not readily availableData not readily available
Hygroscopicity Anhydrous form is hygroscopic, but hydrates are stableData not readily availableGenerally non-hygroscopicNon-hygroscopic

Note: Data for other salt forms such as mesylate, adipate, and nicotinate (B505614) are not as readily available in comparative literature.

Stability Under Stress Conditions

The inherent stability of a drug substance is a critical factor for ensuring the safety and efficacy of the final pharmaceutical product. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Table 2: Comparative Stability of Amlodipine Besylate under ICH Stress Conditions

Stress ConditionReagents and Duration% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl, 3 days, ambient temperatureSignificant (e.g., 60%)Impurity D (a pyridine (B92270) derivative)
Base Hydrolysis 0.1 M NaOH, 3 days, ambient temperature43%Unspecified degradation products
Oxidative 3% H₂O₂, 3 days, ambient temperature20%Impurity D
Thermal 105°C, 3 daysMinimal to none-
Photolytic 1.2 million lux hours (Vis) & 200 W-h/m² (UV)5%Unspecified degradation products

Note: Comparative quantitative degradation data for other amlodipine salt forms under identical stress conditions is limited in the public domain.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable and comparable data for salt form selection.

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate and quantify amlodipine from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M phosphate (B84403) buffer at pH 3.0) and an organic solvent (e.g., a mixture of methanol (B129727) and acetonitrile). A typical ratio could be 50:35:15 (v/v/v) of buffer:methanol:acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 237 nm.
  • Column Temperature: 35°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of amlodipine salt reference standard in the mobile phase to obtain a concentration of approximately 1 mg/mL.
  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of about 20 µg/mL.
  • Sample Solution (for forced degradation): Subject the amlodipine salt to stress conditions (as detailed in Table 2). After the specified duration, neutralize the solution if necessary, and dilute with the mobile phase to a theoretical concentration of 20 µg/mL of amlodipine.

3. Procedure:

  • Equilibrate the HPLC system with the mobile

Validating a UPLC-MS/MS Method for Amlodipine Quantification in Human Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of amlodipine (B1666008) in human plasma against alternative analytical techniques. The experimental data and protocols presented herein support the superior sensitivity, selectivity, and throughput of the UPLC-MS/MS approach.

Amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina, requires sensitive and reliable quantification methods for clinical and research applications. While various analytical techniques exist, UPLC-MS/MS has emerged as the gold standard due to its high sensitivity and specificity. This guide details the validation of a UPLC-MS/MS method and compares its performance with other established methods, providing a clear rationale for its adoption in regulated bioanalysis.

Comparative Performance of Amlodipine Quantification Methods

The following table summarizes the key performance parameters of the validated UPLC-MS/MS method compared to alternative analytical techniques for the quantification of amlodipine in human plasma.

Parameter UPLC-MS/MS HPLC-Fluorescence HPLC-UV Gas Chromatography (GC) Spectrofluorimetry
Linearity Range (ng/mL) 0.05 - 20.725[1][2]2.5 - 10010 - 5001 - 50100 - 12500
Lower Limit of Quantification (LLOQ) (ng/mL) 0.05 - 0.302[1][2]2.5101100[3]
Precision (%RSD) < 15%[2][4]< 15%< 15%< 20%< 15%
Accuracy (%Bias) ± 15%[2][4]± 15%± 15%± 20%± 15%
Sample Preparation Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)[2][5]LLE or SPELLE or SPEDerivatization may be requiredLLE
Run Time (minutes) 2 - 5[6]10 - 2010 - 2015 - 30N/A
Selectivity High (based on mass-to-charge ratio)ModerateLowModerateLow

Experimental Protocols

Detailed methodologies for the validated UPLC-MS/MS method are provided below. These protocols adhere to the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[7][8][9][10][11]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of internal standard working solution (e.g., amlodipine-d4).

  • Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.

  • Add 3 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of tert-butyl methyl ether and ethyl acetate (1:1 v/v)).[5][6]

  • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject 5-20 µL into the UPLC-MS/MS system.[1]

Chromatographic Conditions
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Acquity UPLC HSS C18 (100 × 2.1 mm, 1.7 μm) or equivalent[4]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 0.3 - 0.8 mL/min[2][4]

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometric Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or Waters Xevo TQD)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode[4]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Amlodipine: m/z 409.2 → 238.1[1]

    • Amlodipine-d4 (IS): m/z 413.2 → 238.1

  • Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, collision gas, ion spray voltage, and temperature).[2]

Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of the UPLC-MS/MS method for amlodipine in human plasma.

G cluster_0 Method Development cluster_2 Application Optimization Optimization of LC & MS Parameters Selectivity Selectivity Optimization->Selectivity Linearity Linearity & LLOQ Selectivity->Linearity Precision Precision (Intra- & Inter-day) Linearity->Precision Accuracy Accuracy (Intra- & Inter-day) Precision->Accuracy Recovery Extraction Recovery Accuracy->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) MatrixEffect->Stability SampleAnalysis Analysis of Study Samples Stability->SampleAnalysis

Caption: Workflow for UPLC-MS/MS method validation.

Conclusion

The presented UPLC-MS/MS method for the quantification of amlodipine in human plasma demonstrates superior performance in terms of sensitivity, selectivity, and throughput when compared to alternative methods like HPLC with UV or fluorescence detection, and GC.[3][12] The detailed validation parameters and experimental protocols provided in this guide confirm its suitability for regulated bioanalytical studies, ensuring the generation of reliable data for pharmacokinetic assessments and clinical trials. The robustness and efficiency of this method make it the recommended choice for drug development professionals and researchers.

References

A Comparative Guide to Accuracy and Precision in Amlodipine Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) like amlodipine (B1666008) is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of common analytical techniques used for the quantitative analysis of amlodipine, with a focus on accuracy and precision. The information presented is supported by experimental data from various studies, offering a valuable resource for method selection and development.

The primary methods discussed include High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors, and UV-Visible Spectrophotometry. Each method presents distinct advantages and limitations regarding sensitivity, specificity, and complexity.

Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for amlodipine quantification, focusing on accuracy (expressed as % recovery) and precision (expressed as % Relative Standard Deviation, %RSD).

Table 1: Comparison of UV-Visible Spectrophotometry Methods

MethodLinearity (µg/mL)Accuracy (% Recovery)Precision (%RSD)Wavelength (λmax)Reference
UV-Visible Spectrophotometry2–1099.79 - 100.33Intra-day: 0.84, Inter-day: 0.79239 nm[1]
UV-Visible Spectrophotometry5-2599.80-366 nm[2]
UV-Visible Spectrophotometry5-3098.8Intra-day: 99.98, Inter-day: 99.99281 nm
UV-Visible Spectrophotometry10-35>98<2238 nm[3]
UV-Visible Spectrophotometry-99.5 - 101.6Intra-day: 0.56, Inter-day: 0.26334-336 nm[4]

Table 2: Comparison of High-Performance Liquid Chromatography (HPLC) Methods

MethodLinearity RangeAccuracy (% Recovery)Precision (%RSD)Column & Mobile PhaseReference
RP-HPLC25-200 µg/mL>97-C18, Phosphate (B84403) buffer (pH 3.0) & Methanol (B129727)/buffer mix[5]
RP-HPLC0.5-8 µg/mL104.7 ± 1.82Intra-day: 0.025, Inter-day: 0.022C18, Acetonitrile (B52724):Potassium dihydrogen orthophosphate buffer:Methanol[6]
RP-HPLC50% to 150% of test concentration100.29System: 0.33, Method: 0.34, Intermediate: 0.17C18, Acetonitrile:Methanol:Triethylamine solution[7]
RP-HPLC10-30 µg/mL>98<2RP18, 0.1% ortho-phosphoric acid (pH 3.0):Acetonitrile[3]
RP-HPLC0.5–5 µg/mL98.90–100.150.3794C18, Acetonitrile:Methanol:Phosphate buffer (pH 3)
RP-HPLC2-12 µg/mL100.18 ± 1.3899.29C18, Ammonium (B1175870) acetate (B1210297) buffer (pH 5.5):Acetonitrile[8]

Table 3: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

MethodLinearity Range (ng/mL)Accuracy (%)Precision (%CV)Extraction MethodReference
LC-MS/MS0.05 - 20HighHighLiquid-liquid extraction
LC-MS/MS0.02 - 2096.7 - 102.4Intra-batch: 1.30 - 5.56, Inter-batch: 0.57 - 3.75Solid phase extraction[9]
LC-MS/MS0.2 - 20Intra-day bias: ≤13.6, Inter-day bias: ≤11.2Intra-day: ≤14.4, Inter-day: ≤13.7-[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are summaries of the experimental protocols for the key analytical techniques.

UV-Visible Spectrophotometric Method

A common and straightforward method for amlodipine quantification involves UV-Visible spectrophotometry. The general workflow is as follows:

  • Standard Solution Preparation: A stock solution of amlodipine besylate is prepared in a suitable solvent, such as methanol or a buffer solution. This is followed by serial dilutions to create a range of standard concentrations.

  • Sample Preparation: For tablet dosage forms, a number of tablets are weighed and finely powdered. A quantity of powder equivalent to a specific amount of amlodipine besylate is dissolved in the same solvent as the standard, sonicated, and filtered.[4]

  • Spectrophotometric Measurement: The absorbance of both the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax), which is typically around 239 nm or 366 nm depending on the solvent and method.[2]

  • Quantification: The concentration of amlodipine in the sample is determined by comparing its absorbance to a calibration curve generated from the standard solutions.

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Standard Stock Solution C Perform Serial Dilutions of Standard A->C B Prepare Sample Solution (from tablets) D Measure Absorbance at λmax B->D C->D E Generate Calibration Curve D->E F Determine Sample Concentration E->F

UV-Visible Spectrophotometry Workflow
High-Performance Liquid Chromatography (HPLC) Method

HPLC offers greater specificity and is widely used for the analysis of amlodipine in pharmaceutical formulations. A typical RP-HPLC workflow is outlined below:

  • Mobile Phase Preparation: A suitable mobile phase is prepared, often a mixture of a buffer solution (e.g., phosphate or ammonium acetate buffer) and an organic solvent like acetonitrile or methanol.[6][8] The pH of the buffer is a critical parameter.

  • Standard and Sample Preparation: As with the UV method, stock solutions of the standard and sample are prepared in the mobile phase or a compatible solvent.[7]

  • Chromatographic Separation: The prepared solutions are injected into the HPLC system. The separation is typically achieved on a C18 reversed-phase column.[6][7][8]

  • Detection: The eluent is monitored by a UV detector at a specific wavelength, commonly 237 nm or 240 nm.[5][6][7]

  • Data Analysis: The peak area of amlodipine in the chromatogram is used for quantification against a calibration curve.

G A Prepare Mobile Phase C Inject into HPLC System A->C B Prepare Standard & Sample Solutions B->C D Chromatographic Separation (C18 Column) C->D E UV Detection D->E F Data Analysis (Peak Area) E->F G Quantification F->G

HPLC Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For bioanalytical studies requiring high sensitivity and selectivity, such as determining amlodipine levels in human plasma, LC-MS/MS is the method of choice.

  • Sample Preparation (Plasma): This is a critical step and often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte from the complex biological matrix.[9] An internal standard is typically added at the beginning of this process.

  • Chromatographic Separation: Similar to HPLC, a reversed-phase column is used for separation.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Amlodipine is ionized (commonly using electrospray ionization - ESI) and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective quantification.

  • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and determine the concentration of amlodipine in the plasma samples.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A Plasma Sample Collection B Addition of Internal Standard A->B C Extraction (LLE or SPE) B->C D LC Separation C->D E Mass Spectrometric Detection (MRM) D->E F Data Analysis (Peak Area Ratio) E->F G Concentration Determination F->G

LC-MS/MS Bioanalytical Workflow

Conclusion

The choice of an analytical method for the quantitative analysis of amlodipine depends on the specific requirements of the study. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid option for routine quality control of pharmaceutical formulations, demonstrating good accuracy and precision. HPLC methods provide enhanced specificity and are the workhorse for quality control, stability studies, and formulation development, with numerous validated methods showing excellent accuracy and precision.[5][6][7] For bioanalytical applications where low detection limits and high selectivity are essential, LC-MS/MS is the gold standard, capable of accurately and precisely measuring amlodipine concentrations in complex biological matrices like plasma.[9] This guide provides a foundation for researchers to compare and select the most appropriate analytical technique for their amlodipine quantification needs.

References

Amlodipine's Anti-Cancer Profile: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of preclinical evidence suggests that amlodipine (B1666008), a widely prescribed calcium channel blocker for hypertension, exhibits significant anti-cancer properties across a variety of cancer cell lines. This comparative guide synthesizes key findings on the cytotoxic and mechanistic effects of amlodipine, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential as a repurposed anti-cancer agent. The data presented herein is collated from multiple independent studies, providing a broad perspective on amlodipine's efficacy and modes of action.

Quantitative Analysis of Amlodipine's Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of amlodipine in various cancer cell lines as reported in the literature. These values demonstrate a dose-dependent inhibitory effect of amlodipine on the proliferation of cancer cells.

Cancer TypeCell LineIC50 (µM)Reference
Non-Small Cell Lung CancerA5499.641[1]
Non-Small Cell Lung CancerA54923[2][3][4]
Non-Small Cell Lung CancerH129925.66[2][3][4]
Breast CancerMDA-MB-2318.66[5]
Breast CancerMCF-712.60[5]
Breast CancerMCF-7166.6 (µg/mL)[6]
Colorectal CancerHCT11627.17[7]
Colorectal CancerSW48037.69[7]

Mechanistic Insights into Amlodipine's Anti-Cancer Effects

Amlodipine's anti-proliferative effects are not solely due to cytotoxicity but are also a result of its influence on key cellular processes such as cell cycle progression and apoptosis.

Cell Cycle Arrest

Multiple studies have demonstrated that amlodipine can induce cell cycle arrest, primarily at the G0/G1 or G1 phase.[1][7][8] This is a crucial mechanism for halting the uncontrolled proliferation of cancer cells.

  • In human epidermoid carcinoma A431 cells , amlodipine treatment (20-30µM for 24h) led to an accumulation of cells in the G1 phase.[8] This was associated with decreased phosphorylation of the retinoblastoma protein (pRB), reduced levels of cyclin D1 and cyclin-dependent kinase 4 (CDK4), and an increased expression of the CDK inhibitor p21(Waf1/Cip1).[8]

  • In non-small cell lung cancer A549 cells , amlodipine was also found to induce G0/G1 phase cell cycle arrest.[1] The mechanism involved the downregulation of cyclin D1 and p-Rb, and the upregulation of p21 and p27.[1]

  • In colorectal cancer cells (HCT116 and SW480) , amlodipine treatment (50 µM for 48h) similarly resulted in G1 phase accumulation.[7]

Induction of Apoptosis

Amlodipine has been shown to induce apoptosis, or programmed cell death, in several cancer cell lines.

  • In breast cancer cells (MDA-MB-231) , amlodipine treatment led to a significant increase in caspase-3/7 activity, which are key executioners of apoptosis.[5] This was accompanied by the downregulation of the anti-apoptotic protein Bcl-2.[5]

  • In esophageal carcinoma cells , amlodipine was found to induce apoptosis through endoplasmic reticulum (ER) stress.[9]

  • Studies have also indicated amlodipine's ability to promote apoptosis in colon adenocarcinoma, lymphoma, and glioblastoma cell lines.[10]

Impact on Cellular Signaling Pathways

Amlodipine exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer. The inhibition of these pathways disrupts cancer cell proliferation, survival, and invasion.

EGFR-Mediated Pathways

The epidermal growth factor receptor (EGFR) is a key driver of tumor growth and progression. Amlodipine has been shown to inhibit EGFR signaling.

  • In A549 lung cancer cells , amlodipine was found to attenuate the phosphoinositide 3-kinase (PI3K)/Akt and Raf/MEK/extracellular signal-regulated kinase (ERK) pathways by inhibiting EGFR phosphorylation.[1][11]

  • Similarly, in human epidermoid carcinoma A431 cells , amlodipine suppresses the phosphorylation of the EGFR.

  • In glioblastoma stem cells , amlodipine promotes the degradation of EGFR, leading to the downregulation of its downstream pro-survival pathways.[12]

Other Key Pathways
  • ERK1/2 Pathway : In breast cancer cells, the anti-proliferative and anti-invasive effects of amlodipine were associated with the downregulation of phosphorylated ERK1/2.[5][13]

  • TGF-beta Pathway : In gastric cancer cells, amlodipine's cytotoxic effects have been linked to the inhibition of the MAP kinase and TGF-beta pathways.[14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of amlodipine's effects on cancer cells.

Cell Viability Assay (MTT Assay)
  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10^4 cells/well) and allowed to adhere overnight.[3]

  • Drug Treatment : The cells are then treated with various concentrations of amlodipine (e.g., 1 to 50 µM) or a vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours).[1][6]

  • MTT Addition : After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization : The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Harvesting : Cells are treated with amlodipine for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation : The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.

  • Staining : The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry : The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis : The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using appropriate software.

Western Blotting
  • Protein Extraction : Cells are lysed in RIPA buffer, and the total protein concentration is determined using a BCA protein assay kit.[1]

  • SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

  • Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[1]

  • Blocking and Antibody Incubation : The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk) and then incubated with primary antibodies against the proteins of interest overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by amlodipine and a typical experimental workflow.

G cluster_0 Amlodipine's Effect on Cell Cycle Amlodipine Amlodipine Ca_channel L-type Ca2+ Channel Amlodipine->Ca_channel Blocks p21_p27 p21/p27 ↑ Amlodipine->p21_p27 CyclinD1_CDK4 Cyclin D1/CDK4 ↓ Amlodipine->CyclinD1_CDK4 Ca_influx Ca2+ Influx ↓ Ca_channel->Ca_influx p21_p27->CyclinD1_CDK4 Inhibits pRB_phos pRB Phosphorylation ↓ CyclinD1_CDK4->pRB_phos G1_S G1/S Transition pRB_phos->G1_S Promotes CellCycleArrest G1/G0 Cell Cycle Arrest G1_S->CellCycleArrest Inhibited G cluster_1 Amlodipine's Impact on EGFR Signaling Amlodipine Amlodipine EGFR EGFR Phosphorylation ↓ Amlodipine->EGFR PI3K PI3K EGFR->PI3K Raf Raf EGFR->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation ↓ Akt->Proliferation Survival Cell Survival ↓ Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival G cluster_2 General Experimental Workflow CellCulture Cancer Cell Culture Treatment Amlodipine Treatment CellCulture->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle ProteinAnalysis Protein Expression Analysis (Western Blot) Treatment->ProteinAnalysis DataAnalysis Data Analysis & Interpretation CellViability->DataAnalysis CellCycle->DataAnalysis ProteinAnalysis->DataAnalysis

References

Amlodipine Salts: A Comparative Analysis of Besylate and Maleate Interchangeability

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the chemical, pharmacological, and clinical equivalence of amlodipine (B1666008) besylate and amlodipine maleate (B1232345), supported by experimental data and detailed protocols.

The selection of a salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, influencing key properties such as solubility, stability, and bioavailability. Amlodipine, a widely prescribed dihydropyridine (B1217469) calcium channel blocker for the management of hypertension and angina, is most commonly formulated as a besylate salt. However, other salt forms, including amlodipine maleate, have been developed. This guide provides a comprehensive evaluation of the interchangeability of amlodipine besylate and amlodipine maleate, presenting a comparative analysis of their physicochemical properties, pharmacokinetic profiles, and the underlying experimental methodologies.

Physicochemical Properties: A Comparative Overview

The choice of the salt form can significantly impact the physicochemical characteristics of a drug. While both amlodipine besylate and maleate are salts of the same active moiety, their properties exhibit some distinctions. Amlodipine besylate is noted for its good solubility, stability, non-hygroscopicity, and processability, making it highly suitable for pharmaceutical formulations. It is slightly soluble in water and sparingly soluble in ethanol. In contrast, amlodipine maleate has been associated with some concerns regarding inherent instability.

PropertyAmlodipine BesylateAmlodipine MaleateReference
Molecular Weight 567.1 g/mol 524.96 g/mol (calculated)
Solubility Slightly soluble in water, freely soluble in methanolData not consistently reported, but generally considered soluble
Stability Good stability, non-hygroscopicConcerns about inherent instability
Processability Superior anti-adhesion propertiesLess favorable anti-adhesion properties compared to besylate

Pharmacokinetic Equivalence: A Review of Bioequivalence Studies

Multiple clinical studies have been conducted to compare the pharmacokinetic profiles of amlodipine besylate and amlodipine maleate, with the overwhelming consensus being that the two salt forms are bioequivalent. This indicates that they deliver the same amount of active amlodipine to the bloodstream over the same period of time, and therefore can be used interchangeably in clinical practice.

A pivotal open-label, randomized, two-period crossover study involving healthy volunteers demonstrated that the plasma profiles of amlodipine were virtually superimposable for the maleate and besylate salt formulations. Key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) showed no statistically significant differences between the two salts.

Pharmacokinetic ParameterAmlodipine Besylate (10 mg)Amlodipine Maleate (10 mg)Statistical SignificanceReference
AUCt (ng·h/mL) 279.8 ± 65.3285.4 ± 70.9Not Statistically Different
AUCinf (ng·h/mL) 305.6 ± 75.8312.5 ± 82.1Not Statistically Different
Cmax (ng/mL) 6.4 ± 1.56.5 ± 1.6Not Statistically Different
Tmax (h) 7.9 ± 2.17.6 ± 1.9Not Statistically Different
t1/2 (h) 45.8 ± 10.246.5 ± 11.3Not Statistically Different

These findings strongly suggest that the plasma kinetics of amlodipine are dependent on the properties of the amlodipine molecule itself, rather than the specific salt form used.

Experimental Protocols

To ensure the robustness and reproducibility of the bioequivalence findings, standardized and validated experimental protocols are essential. Below are detailed methodologies for the key experiments cited in the comparison of amlodipine besylate and maleate.

Bioequivalence Study Protocol

A typical bioequivalence study for amlodipine salts follows a randomized, crossover design.

  • Study Design: An open-label, randomized, two-period, two-sequence crossover study is conducted.

  • Subjects: A cohort of healthy, non-smoking adult volunteers are enrolled. The number of subjects is determined by power calculations to ensure statistical significance.

  • Dosing: Subjects receive a single oral dose of either the test product (amlodipine maleate) or the reference product (amlodipine besylate) in each study period. A washout period of at least 14 days separates the two dosing periods to ensure complete elimination of the drug from the body.

  • Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 144 hours post-dose).

  • Plasma Analysis: Plasma concentrations of amlodipine are determined using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The pharmacokinetic parameters (AUCt, AUCinf, Cmax, Tmax, and t1/2) are calculated from the plasma concentration-time data for each subject and formulation.

  • Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means of the test and reference products for AUC and Cmax are calculated. For bioequivalence to be concluded, these confidence intervals must fall within the predetermined range of 80-125%.

G

Bioequivalence Study Workflow Diagram
Bioanalytical Method: LC-MS/MS for Amlodipine Quantification

The quantification of amlodipine in plasma samples is a critical step in bioequivalence studies. A validated LC-MS/MS method provides the necessary sensitivity and specificity.

  • Sample Preparation:

    • To a plasma sample (e.g., 0.5 mL), an internal standard (IS) is added.

    • The sample is subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and IS from plasma proteins and other interfering substances. For LLE, an organic solvent like ethyl acetate (B1210297) is used. For SPE, a suitable cartridge is employed.

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is used.

    • Column: A C18 analytical column is typically employed for separation.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid) is used as the mobile phase. The composition can be isocratic or a gradient.

    • Flow Rate: A constant flow rate is maintained.

  • Mass Spectrometric Conditions:

    • MS System: A triple quadrupole mass spectrometer is used for detection.

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

    • Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for amlodipine and the IS are monitored.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. The concentrations of amlodipine in the unknown samples are then determined from this calibration curve.

Mechanism of Action and Signaling Pathway

Amlodipine's therapeutic effects are primarily mediated through its action as a calcium channel blocker. It inhibits the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells and cardiac muscle cells. This leads to vasodilation and a reduction in blood pressure.

The signaling pathway involves the following key steps:

  • Blockade of L-type Calcium Channels: Amlodipine binds to and blocks the L-type calcium channels on the cell membrane of vascular smooth muscle cells.

  • Reduced Calcium Influx: This blockade prevents the influx of extracellular calcium into the cell.

  • Decreased Intracellular Calcium: The reduced influx leads to a decrease in the intracellular calcium concentration.

  • Reduced Calmodulin Activation: Calcium ions normally bind to calmodulin, activating it. With lower intracellular calcium, calmodulin activation is reduced.

  • Inhibition of Myosin Light Chain Kinase (MLCK): Activated calmodulin activates MLCK. Reduced calmodulin activation leads to decreased MLCK activity.

  • Decreased Myosin Light Chain Phosphorylation: MLCK phosphorylates the myosin light chains, a crucial step for muscle contraction. With reduced MLCK activity, there is less phosphorylation of myosin light chains.

  • Smooth Muscle Relaxation: The dephosphorylated myosin light chains are unable to interact with actin, leading to relaxation of the vascular smooth muscle.

  • Vasodilation and Reduced Blood Pressure: The relaxation of vascular smooth muscle results in vasodilation (widening of blood vessels), which in turn lowers peripheral vascular resistance and reduces blood pressure.

Beyond its primary mechanism, amlodipine has also been shown to interfere with mitogenic signaling pathways, such as the ERK1/2 pathway, which may contribute to its long-term cardiovascular benefits.

A Comparative Guide to the Statistical Analysis of Amlodipine Bioequivalence Utilizing the f2 Similarity Factor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies and data for determining the bioequivalence of amlodipine (B1666008) formulations, with a specific focus on the application of the f2 similarity factor. The content is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: In Vitro Dissolution and f2 Factor Comparison

The bioequivalence of generic amlodipine products is often assessed through comparative in vitro dissolution studies against a reference product. The similarity of the dissolution profiles is quantitatively measured using the f2 similarity factor. An f2 value between 50 and 100 indicates that the two dissolution profiles are similar.[1][2]

Below are summary tables from various studies comparing the dissolution of different amlodipine besylate 5 mg tablet formulations.

Table 1: Dissolution Profile Comparison of Generic Amlodipine Formulations at pH 1.2

Time (minutes)Reference Product (% Dissolved)Generic A (% Dissolved)Generic B (% Dissolved)
585.282.178.5
1095.893.489.2
15101.698.589.9
20102.199.292.3
30102.5100.195.1
45102.8100.596.8
60103.0100.897.2

Data adapted from a study on the in vitro bioequivalence of 5 mg amlodipine besylate tablets.[3] Note: At pH 1.2, all formulations released more than 85% of the drug in under 15 minutes, which often exempts the need for f2 calculation.[3][4]

Table 2: Dissolution Profile and f2 Factor Comparison at pH 4.5 and 6.8

FormulationDissolution Mediumf2 Similarity Factor
Generic A vs. ReferenceAcetate Buffer (pH 4.5)54.3
Generic B vs. ReferenceAcetate Buffer (pH 4.5)54.2
Generic A vs. ReferencePhosphate Buffer (pH 6.8)64.3
Generic B vs. ReferencePhosphate Buffer (pH 6.8)51.2

These f2 values, all falling within the 50-100 range, suggest that the generic formulations are bioequivalent to the reference product under these conditions.[3]

Table 3: Comparative Dissolution of Amlodipine Tablets from Different Brands in pH 6.8

Time (minutes)Innovator (% Dissolved)Generic Product 1 (% Dissolved)Generic Product 2 (% Dissolved)Generic Product 3 (% Dissolved)
1045425538
1565607255
2078758568
3088859280
4595929688

This table illustrates the variability that can be observed between different generic products when compared to the innovator. The f2 factor would be calculated for each generic product against the innovator to determine similarity.[2][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in amlodipine bioequivalence studies.

1. In Vitro Dissolution Testing

This test evaluates the rate and extent to which the active pharmaceutical ingredient (API), amlodipine, dissolves from the tablet into a liquid medium.

  • Apparatus: USP Apparatus 2 (Paddle Method) is commonly used.[3]

  • Dissolution Media: To simulate the pH conditions of the gastrointestinal tract, dissolution is typically performed in multiple media[5]:

    • 0.1 N HCl (pH 1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8)

  • Volume of Medium: 900 mL is a frequently used volume.[3] Some studies may use 500 mL.[5]

  • Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5 °C.[3]

  • Rotation Speed: The paddle rotation speed is typically set at 50 or 75 rpm.[5][6] A speed of 100 rpm has also been used to prevent the formation of cones at the bottom of the vessel.[3]

  • Sampling: Aliquots (e.g., 5 mL or 10 mL) of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).[3] An equivalent volume of fresh, pre-warmed medium is replaced after each sampling to maintain a constant volume.[1]

  • Sample Analysis: The withdrawn samples are filtered (e.g., through a 0.45-μm membrane filter) and the concentration of dissolved amlodipine is determined using a validated analytical method, such as UV-Vis spectrophotometry (at a wavelength of approximately 239 nm) or High-Performance Liquid Chromatography (HPLC).[3][7]

2. f2 Similarity Factor Calculation

The f2 similarity factor is a model-independent mathematical approach used to compare the dissolution profiles of a test and a reference product.[2]

The formula for the f2 factor is: f2 = 50 * log{[1 + (1/n) * Σ(Rt - Tt)^2]^(-0.5) * 100}

Where:

  • n is the number of time points at which dissolution was measured.

  • Rt is the mean percentage of the reference product dissolved at time t.

  • Tt is the mean percentage of the test product dissolved at time t.

For two dissolution profiles to be considered similar, the f2 value should be between 50 and 100.[1]

Visualizations

Experimental Workflow for Amlodipine Bioequivalence Determination

G cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis cluster_statistical Statistical Evaluation prep_tablets Select Test and Reference Tablets setup_apparatus Set up USP Apparatus 2 (Paddles) prep_tablets->setup_apparatus prep_media Prepare Dissolution Media (pH 1.2, 4.5, 6.8) prep_media->setup_apparatus run_test Run Dissolution Test (37°C, 50/75 rpm) setup_apparatus->run_test collect_samples Collect Samples at Predetermined Intervals run_test->collect_samples measure_concentration Measure Amlodipine Concentration (UV/HPLC) collect_samples->measure_concentration calculate_dissolution Calculate % Drug Dissolved measure_concentration->calculate_dissolution plot_profiles Plot Dissolution Profiles calculate_dissolution->plot_profiles calculate_f2 Calculate f2 Similarity Factor plot_profiles->calculate_f2 compare_f2 Compare f2 to Acceptance Criteria (50-100) calculate_f2->compare_f2

Caption: Workflow for amlodipine bioequivalence testing.

Logical Relationship of the f2 Factor Calculation

G cluster_input Input Data cluster_calculation Calculation Steps cluster_output Output & Decision cluster_conclusion Conclusion Rt Mean % Dissolved (Reference, Rt) diff_sq Calculate Squared Difference for each time point: (Rt - Tt)^2 Rt->diff_sq Tt Mean % Dissolved (Test, Tt) Tt->diff_sq n Number of Time Points (n) mean_diff Calculate Mean Squared Difference: (1/n) * Σ(Rt - Tt)^2 n->mean_diff sum_diff Sum the Squared Differences: Σ(Rt - Tt)^2 diff_sq->sum_diff sum_diff->mean_diff add_one Add 1: 1 + (1/n) * Σ(Rt - Tt)^2 mean_diff->add_one inverse_sqrt Calculate Inverse Square Root: [... ]^(-0.5) add_one->inverse_sqrt multiply_100 Multiply by 100 inverse_sqrt->multiply_100 log_transform Take the Logarithm multiply_100->log_transform final_f2 Multiply by 50 to get f2 log_transform->final_f2 decision 50 ≤ f2 ≤ 100 ? final_f2->decision similar Profiles are Similar decision->similar Yes not_similar Profiles are Not Similar decision->not_similar No

Caption: Logical flow for calculating the f2 similarity factor.

References

Safety Operating Guide

Proper Disposal of Amlodipine Mesylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of amlodipine (B1666008) mesylate is a critical component of laboratory safety and chemical management. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is not only a matter of regulatory compliance but also a reflection of a commitment to minimizing environmental impact and upholding workplace safety. This guide provides essential, step-by-step information for the proper disposal of amlodipine mesylate in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All personnel handling the compound for disposal must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or other protective eyeglasses as described by OSHA's eye and face protection regulations.[1]

  • Skin Protection: Use appropriate protective gloves and a lab coat to prevent skin contact.[1][2]

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH/MSHA-approved respirator should be used.[1]

In the event of a spill, contain the source if it is safe to do so. Use a damp cloth or a filtered vacuum to clean up dry solids to minimize dust generation.[3] Place the collected material in a labeled, sealed container for disposal.[3]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is regulated by multiple federal agencies to protect public health and the environment.[4] Key regulatory bodies in the United States include:

  • Environmental Protection Agency (EPA): The EPA governs the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[4][5][6] In 2019, the EPA finalized a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals and prohibits their disposal down drains.[5]

  • Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion.[6] While this compound is not a controlled substance, it is crucial to be aware of DEA regulations for other pharmaceuticals in the laboratory.

Step-by-Step Disposal Procedure for this compound

The preferred method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the compound is managed in compliance with all federal, state, and local regulations.

Step 1: Waste Characterization Determine if the this compound waste is considered hazardous. While not typically listed as a P- or U-listed hazardous waste under RCRA, it is essential to check local and state regulations which may be more stringent.[6] Amlodipine is known to be very toxic to aquatic life with long-lasting effects.[1]

Step 2: Segregation and Containerization Properly segregate this compound waste from other chemical waste streams.

  • Use secure, leak-proof, and clearly labeled containers.

  • While specific color-coding can vary, a common practice is to use black containers for RCRA hazardous pharmaceutical waste and blue or white containers for non-RCRA pharmaceutical waste.

Step 3: On-Site Handling and Storage Store the waste containers in a designated, well-ventilated area, away from incompatible materials.[2][7] The storage area should be secure to prevent unauthorized access.

Step 4: Arrange for Professional Disposal Contact a licensed hazardous waste disposal company to arrange for pickup and transport. These companies will ensure the waste is taken to a permitted treatment, storage, and disposal facility (TSDF). The most common and required treatment for hazardous pharmaceutical waste is incineration.[4][5]

Prohibited Disposal Methods:

  • DO NOT flush this compound down the toilet or drain.[1] Water treatment facilities are often not equipped to remove such pharmaceuticals from the water supply.[1]

  • DO NOT dispose of this compound in the regular trash unless specifically permitted by local regulations and after rendering it inert. For household quantities, the FDA recommends mixing the medication with an undesirable substance like coffee grounds or cat litter before placing it in a sealed container in the trash.[8][9][10] However, this is not the recommended procedure for the larger quantities typically found in a laboratory setting.

Quantitative Data on Amlodipine Properties and Hazards

PropertyValueCitation(s)
Physical State Solid, Crystalline (White to Off-white)[1]
CAS Number 111470-99-6 (besylate)[2]
Acute Toxicity (Oral) Toxic if swallowed[1]
Eye Damage Causes serious eye damage[1]
Environmental Hazard Very toxic to aquatic life with long-lasting effects[1]
Persistence in Environment Degrades in the environment[11]
Bioaccumulation Potential Low[11]
Chronic Toxicity High[11]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste: Hazardous or Non-Hazardous? ppe->characterize hazardous Segregate as Hazardous Pharmaceutical Waste characterize->hazardous Hazardous non_hazardous Segregate as Non-Hazardous Pharmaceutical Waste characterize->non_hazardous Non-Hazardous containerize_haz Use Labeled, Leak-Proof Hazardous Waste Container (e.g., Black) hazardous->containerize_haz containerize_non_haz Use Labeled, Leak-Proof Non-Hazardous Waste Container (e.g., Blue/White) non_hazardous->containerize_non_haz storage Store Securely in Designated Waste Area containerize_haz->storage containerize_non_haz->storage disposal_vendor Contact Licensed Waste Disposal Vendor storage->disposal_vendor incineration Transport to Permitted Facility for Incineration disposal_vendor->incineration end End: Proper Disposal Complete incineration->end

Caption: this compound Disposal Workflow for Laboratories.

References

Personal protective equipment for handling Amlodipine mesylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Amlodipine Mesylate

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are designed to ensure the safe handling and disposal of this active pharmaceutical ingredient (API).

Occupational Exposure Limits

Engineering controls and work practices should be the primary methods for minimizing exposure. All quantitative data regarding exposure limits should be strictly adhered to in the laboratory environment.

ParameterValueSource
Pfizer Occupational Exposure Limit (OEL), 8-Hour Time-Weighted Average (TWA)100 µg/m³[1]
MOEHS Occupational Exposure Band Band 3 (0.01 - 0.1 mg/m³)[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize the risk of exposure and ensure a safe laboratory environment.

Preparation and Pre-Handling
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: All handling of this compound powder should occur in a well-ventilated area.[2][3] Use of a certified chemical fume hood or a ventilated balance enclosure is required for weighing and transferring powder to minimize dust generation and accumulation.[1][4]

  • Assemble Personal Protective Equipment (PPE): Before entering the handling area, don the appropriate PPE as detailed in the following section.

  • Prepare Spill Kit: Ensure an appropriate spill kit is readily available.

Handling the Compound
  • Avoid All Personal Contact: This includes inhalation and contact with skin and eyes.[4]

  • Weighing and Transfer: Handle the solid form carefully to prevent the generation of dust. Use tools and techniques that minimize aerosolization.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Prohibited Actions: Do not eat, drink, or smoke in the area where this compound is handled.[2][3]

Post-Handling Procedures
  • Decontamination: Thoroughly clean all surfaces, glassware, and equipment that have come into contact with the compound. A damp cloth or a filtered vacuum should be used for cleaning spills of dry solids.[1]

  • PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1][3]

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is based on the potential for exposure. The following are the minimum requirements for handling this compound powder.

Protection TypeSpecificationRationale and Citations
Eye Protection Chemical safety goggles or safety glasses with side shields.[2][3] A face shield may be required for supplementary protection during bulk handling.[4]Prevents eye contact with airborne particles or splashes. Causes serious eye damage.[3][6][7]
Skin Protection Wear suitable protective clothing.[2] Impervious gloves (e.g., Nitrile or Viton™) are required.[3][4] Consider double-gloving.[4]Avoids skin contact.[1][3]
Respiratory Protection A NIOSH/MSHA-approved respirator with a P3 filter is required if dust is generated or if the Occupational Exposure Limit (OEL) is exceeded.[1][2]Protects against inhalation of the active pharmaceutical ingredient, which is harmful if swallowed and may cause organ damage through prolonged or repeated exposure.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental release and ensure regulatory compliance.

Chemical Waste
  • Primary Method: The recommended method for disposal is through a licensed professional waste disposal service.[7]

  • Waste Collection: Collect all waste this compound in a clearly labeled, sealed, and appropriate container for disposal.[1]

  • Environmental Precaution: Avoid release to the environment.[1][2] Amlodipine is very toxic to aquatic life with long-lasting effects.[7]

  • Prohibited Disposal: DO NOT flush this compound down the toilet or drain.[7] Water treatment facilities are not equipped to remove such pharmaceuticals from the water supply.[7]

  • In-House Deactivation (if professional service is unavailable): Mix the compound with an unappealing, inert substance such as cat litter or used coffee grounds.[7][8] Place the mixture in a sealed plastic bag and dispose of it in the trash.[8]

Contaminated Material Disposal
  • PPE and Labware: All disposable items that have come into contact with this compound, including gloves, bench paper, and plasticware, must be disposed of as hazardous waste.

  • Containers: Place all contaminated materials into a labeled, sealed container for collection by a licensed waste disposal service.

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Ventilated Enclosure) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_start Start: Receive this compound sds Review Safety Data Sheet (SDS) prep_start->sds ppe Don Appropriate PPE sds->ppe controls Verify Engineering Controls (Fume Hood / VE) ppe->controls weigh Weighing and Transfer controls->weigh solution Solution Preparation weigh->solution decon Decontaminate Surfaces & Equipment solution->decon remove_ppe Remove PPE decon->remove_ppe chem_waste Segregate Chemical Waste decon->chem_waste wash Wash Hands Thoroughly remove_ppe->wash ppe_waste Segregate Contaminated PPE remove_ppe->ppe_waste dispose Dispose via Licensed Contractor chem_waste->dispose ppe_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amlodipine mesylate
Reactant of Route 2
Amlodipine mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.